molecular formula C34H66O4 B11939728 5-PAHSA-d9

5-PAHSA-d9

Número de catálogo: B11939728
Peso molecular: 547.9 g/mol
Clave InChI: QBGKCWKQYJQHJX-NPNXCVMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-PAHSA-d9 is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 547.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H66O4

Peso molecular

547.9 g/mol

Nombre IUPAC

5-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2

Clave InChI

QBGKCWKQYJQHJX-NPNXCVMYSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Origen del producto

United States

Foundational & Exploratory

what is 5-PAHSA-d9 and its role in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-PAHSA-d9, its non-deuterated counterpart 5-PAHSA, and their roles in metabolic research. It covers the fundamental properties, biological functions, and detailed experimental methodologies relevant to the study of these molecules.

Introduction to 5-PAHSA and the Role of this compound

5-palmitic acid-hydroxy stearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] These lipokines are increasingly recognized for their role in connecting glucose and lipid metabolism.[2][3]

This compound is the deuterated form of 5-PAHSA, containing nine deuterium atoms. Its primary and critical role in metabolic research is as an internal standard for the accurate quantification of endogenous 5-PAHSA levels in biological samples using mass spectrometry.[1][4] Stable isotope-labeled internal standards like this compound are essential in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to correct for variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring precise and reliable measurements.[1][5][6][7]

The Role of 5-PAHSA in Metabolic Regulation

5-PAHSA is a bioactive lipid that modulates several key metabolic pathways. Its effects are complex and can be influenced by the specific metabolic state of the organism or cell.

Glucose and Lipid Metabolism

5-PAHSA plays a pivotal role in the interplay between glucose and lipid metabolism. In adipocytes, it primes the cells for glucose utilization, leading to an increase in glucose uptake.[2] However, instead of promoting lipid storage, 5-PAHSA directs glucose metabolism towards de novo lipogenesis (DNL) while impeding triacylglycerol (TAG) synthesis.[2][3] This suggests a role in promoting energy expenditure and lipid remodeling rather than lipid accumulation.[8] Some studies have shown that chronic treatment with 5-PAHSA can improve glucose tolerance and insulin sensitivity in mice.[9][10] However, the beneficial effects of PAHSAs on glucose homeostasis in diet-induced obese mice may be dependent on the gut microbiota.[11] It is also important to note that high glucose concentrations have been shown to impair the positive effects of 5-PAHSA.[12]

Autophagy and Neuroprotection

Beyond its role in glucose and lipid metabolism, 5-PAHSA has been shown to have neuroprotective effects. It can enhance autophagy, a cellular process for clearing damaged components, by inhibiting the phosphorylation of the m-TOR-ULK1 pathway.[13] This mechanism suggests a potential therapeutic role for 5-PAHSA in conditions associated with impaired autophagy, such as diabetic-related neurodegeneration.[13]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative effects of 5-PAHSA treatment as described in the literature.

Metabolic Parameter Model System Effect of 5-PAHSA Treatment Reference
Glucose Uptake3T3-L1 AdipocytesIncreased[2][12]
De Novo Lipogenesis (DNL)AdipocytesIncreased[2][8]
Triacylglycerol (TAG) SynthesisAdipocytesImpeded[2][3]
Insulin SensitivityHFD-fed MiceImproved[9][10]
Glucose ToleranceHFD-fed MiceImproved[9][10]
ox-LDL LevelsDB/DB MiceDecreased[13]
m-TOR PhosphorylationPC12 Cells & DB/DB MiceSuppressed[13]
ULK-1 PhosphorylationPC12 Cells & DB/DB MiceSuppressed[13]
AutophagyPC12 CellsEnhanced[13]

Signaling Pathways and Experimental Workflows

5-PAHSA Signaling Pathway in Autophagy Regulation

Caption: 5-PAHSA promotes autophagy by inhibiting mTOR and ULK1 phosphorylation.

Experimental Workflow for LC-MS Quantification of 5-PAHSA

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., plasma, tissue) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Extraction Lipid Extraction Spike_IS->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (MS Detection) LC_Separation->MS_Detection Quantification Quantification (Ratio of 5-PAHSA to this compound) MS_Detection->Quantification

Caption: Workflow for quantifying 5-PAHSA using this compound as an internal standard.

Experimental Protocols

Quantification of 5-PAHSA in Biological Samples using LC-MS/MS with this compound

This protocol provides a general framework for the quantification of 5-PAHSA. Specific parameters may require optimization based on the sample type and instrumentation.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (concentration to be optimized)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

  • Thaw biological samples on ice.

  • To a known amount of sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a pre-determined amount of this compound internal standard solution.

  • Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction with chloroform and methanol.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • For cleaner samples, the dried extract can be reconstituted and further purified using Solid Phase Extraction (SPE).

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 90:10 methanol:chloroform).

  • Inject the sample into the LC-MS/MS system.

  • Liquid Chromatography: Use a C18 reverse-phase column to separate 5-PAHSA from other lipids. The gradient and mobile phases should be optimized for the separation of FAHFAs.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-PAHSA and this compound.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both 5-PAHSA and this compound.

  • Calculate the ratio of the peak area of endogenous 5-PAHSA to the peak area of the this compound internal standard.

  • Quantify the amount of 5-PAHSA in the original sample by comparing this ratio to a standard curve generated with known amounts of 5-PAHSA and a fixed amount of this compound.

In Vitro Treatment of 3T3-L1 Adipocytes with 5-PAHSA

This protocol describes the treatment of differentiated 3T3-L1 adipocytes to study the effects of 5-PAHSA on cellular metabolism.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.

  • Maintain mature adipocytes in DMEM with 10% FBS and insulin for 7-10 days post-differentiation.

2. 5-PAHSA Treatment:

  • Prepare a stock solution of 5-PAHSA in a suitable solvent (e.g., DMSO or ethanol).

  • On the day of the experiment, dilute the 5-PAHSA stock solution in serum-free DMEM to the desired final concentration (e.g., 10-50 µM).

  • Wash the differentiated 3T3-L1 adipocytes with PBS.

  • Incubate the cells with the 5-PAHSA-containing medium for the desired time period (e.g., 2-24 hours), depending on the specific endpoint being measured.

  • Include a vehicle control (medium with the same concentration of the solvent used for the 5-PAHSA stock) in all experiments.

3. Downstream Analysis:

  • Glucose Uptake Assay: After treatment, measure glucose uptake using a fluorescent or radioactive glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose).

  • Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in metabolism and inflammation.

  • Western Blotting: Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., mTOR, ULK1, Akt).

  • Lipidomics: Extract lipids and analyze the lipid profile using LC-MS/MS to assess changes in lipid composition.

References

The Role of 5-PAHSA-d9 as a Deuterated Lipid Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-palmitic acid hydroxy stearic acid-d9 (5-PAHSA-d9), a deuterated lipid standard essential for the accurate quantification of the bioactive lipid 5-PAHSA. As a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, 5-PAHSA is implicated in various physiological processes, including metabolic regulation and neuroprotection, making its precise measurement critical in research and drug development.

Introduction to 5-PAHSA and the Importance of Deuterated Standards

5-PAHSA is an endogenous lipid that has garnered significant attention for its potential therapeutic effects. It belongs to a class of lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), which have been shown to have anti-diabetic and anti-inflammatory properties.[1] Specifically, 5-PAHSA has been found to play a neuroprotective role by enhancing autophagy and suppressing oxidative stress. Given its low endogenous concentrations and the presence of numerous structural isomers, accurate quantification of 5-PAHSA in biological matrices is a significant analytical challenge.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[2][3] By incorporating a known amount of the deuterated standard into a sample, variations arising from sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous analyte.[4][5][6] this compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer, making it an ideal internal standard.

Quantitative Data for this compound

For its effective use as an internal standard, the quality and characterization of this compound are paramount. The following table summarizes the typical product specifications for commercially available this compound.

ParameterSpecificationSource
Chemical Name 5-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid
Molecular Formula C₃₄H₅₇D₉O₄
Molecular Weight 547.94 g/mol
Purity >99% (by TLC)
Deuterated Forms ≥99% (d₁-d₃₁)[7]
Formulation A solution in chloroform or methyl acetate[7]
Storage Temperature -20°C
Stability ≥ 2 years at -20°C[7][8]

Experimental Protocols for Quantification of 5-PAHSA using this compound

The following is a detailed methodology for the quantification of 5-PAHSA in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. This protocol is a synthesis of established methods for FAHFA analysis.

Sample Preparation and Lipid Extraction
  • Sample Thawing and Homogenization:

    • Thaw frozen plasma or serum samples on ice to minimize degradation.

    • For tissue samples, keep them frozen on dry ice and homogenize in a pre-chilled tissue grinder with ice-cold PBS.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol).

    • Add a known amount of the this compound internal standard to each sample. The amount should be optimized to be within the linear range of the assay and ideally within an order of magnitude of the expected endogenous 5-PAHSA concentration.[1]

  • Lipid Extraction (Bligh-Dyer Method):

    • To the sample containing the internal standard, add chloroform and methanol in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 v/v/v sample:methanol:chloroform).

    • Vortex thoroughly and incubate at room temperature.

    • Induce phase separation by adding chloroform and water, resulting in a final ratio of 1:1:0.9 (v/v/v) chloroform:methanol:water.

    • Centrifuge to separate the layers. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • SPE Cartridge Conditioning:

    • Use a silica-based SPE cartridge.

    • Condition the cartridge by washing with hexane.

  • Sample Loading and Elution:

    • Reconstitute the dried lipid extract in a small volume of hexane.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides and cholesterol esters.[9]

    • Elute the FAHFA fraction, including 5-PAHSA and this compound, with a more polar solvent, such as ethyl acetate.[9]

    • Dry the eluted fraction under nitrogen.

LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried, enriched FAHFA fraction in the LC-MS mobile phase, typically a mixture of methanol and water with additives like ammonium hydroxide or ammonium acetate to improve ionization.[1]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of the PAHSA isomers.[1][9]

    • Employ a gradient elution with a mobile phase system designed to resolve the different PAHSA isomers.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 5-PAHSA and this compound.[1] The precursor-to-product ion transitions should be optimized for your instrument.

The following table provides example LC-MS/MS parameters for PAHSA analysis.

ParameterSetting
LC Column C18 reversed-phase (e.g., Luna C18(2), 3 µm, 250 x 2.0 mm)[1]
Mobile Phase A Water with 0.01% ammonium hydroxide and 5 mM ammonium acetate
Mobile Phase B Methanol with 0.01% ammonium hydroxide and 5 mM ammonium acetate
Flow Rate 0.2 mL/min[1]
Ionization Mode Negative Electrospray Ionization (ESI-)[9]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (5-PAHSA) m/z 537 -> 255 (quantifier), 537 -> 281, 537 -> 299 (qualifiers)[1]
MRM Transition (this compound) m/z 546 -> 264 (or other appropriate fragment)
Data Analysis and Quantification
  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of non-deuterated 5-PAHSA and a fixed concentration of this compound.

    • Analyze the calibration standards using the same LC-MS/MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of 5-PAHSA to the peak area of this compound against the concentration of 5-PAHSA.

  • Quantification of 5-PAHSA in Samples:

    • Determine the peak area ratio of endogenous 5-PAHSA to the this compound internal standard in the biological samples.

    • Calculate the concentration of 5-PAHSA in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

5-PAHSA Signaling Pathways

5-PAHSA has been shown to modulate key cellular signaling pathways involved in metabolism and cell survival.

5-PAHSA_Signaling_Pathways cluster_0 AMPK Pathway cluster_1 mTOR-ULK1 Autophagy Pathway PAHSA_AMPK 5-PAHSA AMPK AMPK PAHSA_AMPK->AMPK Activates ACC ACC AMPK->ACC Inhibits SREBP1c SREBP1c AMPK->SREBP1c Inhibits CPT1 CPT1 ACC->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes FAS FAS SREBP1c->FAS Activates Lipogenesis Lipogenesis FAS->Lipogenesis Promotes PAHSA_mTOR 5-PAHSA mTOR mTOR PAHSA_mTOR->mTOR Inhibits phosphorylation ULK1 ULK1 mTOR->ULK1 Inhibits phosphorylation Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Signaling pathways modulated by 5-PAHSA.

Experimental Workflow for 5-PAHSA Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying endogenous 5-PAHSA using this compound.

Experimental_Workflow Sample Biological Sample (Plasma or Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Enrich Solid-Phase Extraction (SPE) for FAHFA Enrichment Extract->Enrich Analyze LC-MS/MS Analysis (MRM Mode) Enrich->Analyze Quantify Data Analysis and Quantification (Calibration Curve) Analyze->Quantify Result Concentration of Endogenous 5-PAHSA Quantify->Result

Caption: Workflow for 5-PAHSA quantification.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and drug development. Its use as an internal standard enables the accurate and precise quantification of the bioactive lipid 5-PAHSA, which is crucial for understanding its physiological roles and therapeutic potential. By following a robust and well-validated experimental protocol, from sample preparation to LC-MS/MS analysis and data interpretation, researchers can obtain reliable quantitative data to advance their studies into the diverse biological functions of FAHFAs.

References

A Technical Guide to the Mechanism of Action of 5-PAHSA Lipokine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids, termed "lipokines," that have garnered significant attention for their beneficial metabolic and anti-inflammatory properties. Among these, 5-hydroxystearic acid (5-PAHSA) has been a key focus of research. This document provides a comprehensive technical overview of the known mechanisms of action for 5-PAHSA. It details its interaction with cell surface receptors, its influence on critical intracellular signaling pathways, and its resulting physiological effects on glucose homeostasis, lipid metabolism, and inflammation. The information presented herein is synthesized from multiple studies to provide a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Emergence of PAHSAs as Bioactive Lipids

Discovered in 2014, fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids synthesized in mammalian tissues that exhibit potent anti-diabetic and anti-inflammatory effects.[1] These molecules consist of a fatty acid, such as palmitic acid, esterified to a hydroxy fatty acid, like hydroxystearic acid.[1] The position of the ester bond defines the specific regioisomer, such as 5-PAHSA or 9-PAHSA.[1][2]

Levels of several PAHSA isomers, including 5-PAHSA, are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels correlate positively with insulin sensitivity.[3][4] Administration of 5-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in various preclinical models, making its mechanism of action a critical area of investigation for potential therapeutic applications.[3][4]

Core Mechanism of Action: Receptor Binding and Intracellular Signaling

The biological effects of 5-PAHSA are initiated by its interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, which triggers a cascade of downstream signaling events.

Current research indicates that 5-PAHSA primarily exerts its effects through the activation of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[4][5][6] Some studies also suggest a potential role for GPR40 (FFAR1).[2][7] Upon binding, these receptors initiate intracellular signaling cascades that mediate the diverse effects of 5-PAHSA.

2.2.1 Insulin Sensitivity and Glucose Metabolism

In metabolic tissues like adipocytes and hepatocytes, 5-PAHSA enhances insulin signaling. It has been shown to increase the phosphorylation of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS1) and Akt (Protein Kinase B).[4] This leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake from the bloodstream.[4][6]

G 5-PAHSA Insulin Sensitizing Pathway PAHSA 5-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds InsulinSignaling Insulin Signaling Cascade GPR120->InsulinSignaling Activates IRSAkt ↑ IRS1 & Akt Phosphorylation InsulinSignaling->IRSAkt GLUT4 GLUT4 Translocation IRSAkt->GLUT4 Uptake ↑ Glucose Uptake GLUT4->Uptake

5-PAHSA enhances insulin-stimulated glucose uptake.

2.2.2 Regulation of Lipid Metabolism via AMPK

Under normal glucose conditions, 5-PAHSA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][8] This activation leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), which in turn reduces fatty acid synthesis (lipogenesis) and promotes fatty acid oxidation.[4][8] However, this beneficial effect is context-dependent. In high-glucose environments, the positive effects of 5-PAHSA are abolished; AMPK activation is inhibited, leading to an upregulation of lipogenic genes like SREBP1c and FAS, and a subsequent accumulation of lipids.[4][8]

G 5-PAHSA Effect on Lipid Metabolism via AMPK cluster_normal Normal Glucose cluster_high High Glucose PAHSA1 5-PAHSA AMPK1 ↑ AMPK Phosphorylation PAHSA1->AMPK1 ACC1 ↑ ACC Phosphorylation AMPK1->ACC1 LipidOx ↑ Fatty Acid Oxidation ↓ Lipogenesis ACC1->LipidOx HighGlucose High Glucose AMPK2 ↓ AMPK Phosphorylation HighGlucose->AMPK2 PAHSA2 5-PAHSA PAHSA2->AMPK2 SREBP1c ↑ SREBP1c / FAS AMPK2->SREBP1c LipidAcc ↑ Lipogenesis ↓ Fatty Acid Oxidation SREBP1c->LipidAcc

The effect of 5-PAHSA on AMPK is dependent on glucose concentration.

2.2.3 Anti-Inflammatory Signaling

5-PAHSA demonstrates anti-inflammatory properties, which are particularly relevant in the context of obesity-induced chronic low-grade inflammation.[1][9] Activation of GPR120 by 5-PAHSA can inhibit inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][8] This leads to a reduction in the production and release of pro-inflammatory cytokines.[9][10] However, similar to its metabolic effects, the anti-inflammatory action of 5-PAHSA can be impaired by high glucose conditions.[4][8]

2.2.4 Neuroprotective Autophagy Pathway

In neuronal cells, 5-PAHSA has been shown to exert neuroprotective effects by modulating autophagy.[11][12] It inhibits the phosphorylation of the mTOR-ULK1 pathway.[11][12] This inhibition activates autophagy, a cellular process for degrading and recycling damaged components, and reduces oxidative stress, thereby protecting cells under diabetic conditions.[11][12]

G 5-PAHSA Neuroprotective Pathway PAHSA 5-PAHSA mTOR mTOR-ULK1 Pathway PAHSA->mTOR Inhibits Phosphorylation Autophagy ↑ Autophagy mTOR->Autophagy (Inhibition of inhibition) ROS ↓ Oxidative Stress (ROS) Autophagy->ROS Neuroprotection Neuroprotection ROS->Neuroprotection

5-PAHSA promotes neuroprotection by enhancing autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo and in vitro studies investigating the effects of 5-PAHSA.

Table 1: Summary of In Vivo Experimental Data

Animal Model 5-PAHSA Treatment Key Finding Reported Value / Effect Citation
C57BL/6J Mice (Chow-fed) 45 mg/kg, oral gavage for 3 days Increased 5-PAHSA levels in eWAT ~2-fold increase vs. vehicle [2]
HFD-fed Mice Acute oral dose Improved glucose tolerance Lowered basal glycemia and reduced glucose excursion [4][6]
db/db Mice 50 mg/kg or 150 mg/kg, oral gavage for 1 month No improvement in glucose tolerance Did not reduce blood glucose; promoted fatty liver [4][6][8]
DSS-induced Colitis Mice 10 mg/kg, oral gavage daily Protection against colitis Prevented weight loss, improved colitis scores [9]

| DB/DB Mice | Administration for 30 days | Effect on lipid metabolism | Significantly decreased ox-LDL (p < 0.0001) |[11][12] |

Table 2: Summary of In Vitro Experimental Data

Cell Line 5-PAHSA Treatment Outcome Measured Result Citation
3T3-L1 Adipocytes 40 µmol/L for 3 days Lipogenesis (²H₂O labeling) Increased deuterium incorporation into TAGs [2]
3T3-L1 Adipocytes Preincubation with 10 nmol/L Lipolysis (Glycerol release) Slightly enhanced forskolin-stimulated lipolysis [2]
HepG2 & 3T3-L1 Cells Treatment with 5-PAHSA Insulin-stimulated glucose uptake Significantly increased glucose uptake [4][13]
HepG2 Cells (Normal Glucose) Treatment with 5-PAHSA Lipid Metabolism Markers ↑ p-AMPK, ↑ p-ACC, ↓ SREBP1c, ↓ FAS [4][8]
HepG2 Cells (High Glucose) Treatment with 5-PAHSA Lipid Metabolism Markers Abolished positive effects; ↓ p-AMPK, ↑ SREBP1c [4][8]

| PC12 Cells (Diabetic conditions) | Treatment for 24h | Autophagy & Oxidative Stress | ↑ Autophagy (p < 0.05), ↓ ROS concentration |[11][12] |

Detailed Experimental Protocols

This section outlines the methodologies used in key studies to investigate the mechanism of 5-PAHSA.

  • Objective: To assess the effect of 5-PAHSA on de novo lipogenesis (DNL) in white adipose tissue (WAT) during cold exposure.[2]

  • Animal Model: 2-month-old male C57BL/6J mice on a standard chow diet.[2]

  • Acclimation: Mice were housed at thermoneutrality (30°C) for 1 week.[2]

  • Experimental Groups:

    • Thermoneutrality (30°C) + Vehicle

    • Thermoneutrality (30°C) + 5-PAHSA

    • Cold Exposure (6°C for 7 days) + Vehicle

    • Cold Exposure (6°C for 7 days) + 5-PAHSA[2]

  • Treatment: After 3 days of temperature intervention, subgroups received an oral gavage of 5-PAHSA (45 mg/kg) or vehicle (polyethylene glycol 400/TWEEN 80 formulation) for the remaining 4 days.[2]

  • Metabolic Labeling: Heavy water (²H₂O) was provided to trace the rate of DNL.[2]

  • Analysis: Epididymal WAT (eWAT) was collected to measure PAHSA levels and deuterium enrichment in triacylglycerols (TAGs) via LC-MS/MS.[2]

G Experimental Workflow: In Vivo Mouse Study start 2-month-old C57BL/6J Mice acclimate Acclimate at 30°C (1 week) start->acclimate grouping Divide into 4 Groups acclimate->grouping tn_v Group 1: 30°C + Vehicle grouping->tn_v tn_p Group 2: 30°C + 5-PAHSA grouping->tn_p ce_v Group 3: 6°C + Vehicle grouping->ce_v ce_p Group 4: 6°C + 5-PAHSA grouping->ce_p treatment Oral Gavage (45 mg/kg) + ²H₂O Labeling (Days 4-7) tn_v->treatment Vehicle tn_p->treatment 5-PAHSA ce_v->treatment Vehicle ce_p->treatment 5-PAHSA endpoint Day 7: Euthanize & Collect eWAT treatment->endpoint analysis LC-MS/MS Analysis: - PAHSA Levels - Deuterium in TAGs endpoint->analysis

Workflow for assessing 5-PAHSA's effect on lipogenesis in mice.
  • Objective: To investigate the influence of high glucose concentrations on 5-PAHSA's effects on hepatic lipid metabolism and inflammation.[4][8]

  • Cell Model: HepG2 human liver cancer cells.[4][8]

  • Induction of Insulin Resistance: Cells were treated with high insulin to induce a state of insulin resistance.[13]

  • Experimental Conditions: Insulin-resistant HepG2 cells were exposed to either normal glucose or high glucose media, with or without 5-PAHSA treatment.[4][8]

  • Analysis:

    • Glucose Uptake: Measured using a fluorescent glucose analog.[4][13]

    • Western Blotting: To quantify the phosphorylation status of key signaling proteins, including AMPK, ACC, IRS1, and Akt, and the expression levels of SREBP1c and FAS.[4][8]

Controversies and Considerations

It is important to note that the literature on PAHSAs is not entirely uniform. Some studies have challenged the initial findings, reporting no significant improvement in glucose control in diet-induced obese mice after either acute or chronic treatment with 5-PAHSA or 9-PAHSA.[7][14] These discrepancies may arise from numerous methodological differences between studies, including:

  • Animal models and diets: Different mouse strains and compositions of high-fat diets can yield different results.[3]

  • Vehicle and dosage: The formulation used to deliver PAHSAs and the administered dose can drastically affect bioavailability and subsequent serum levels.[3]

  • Glucose challenge dose: The amount of glucose used in a glucose tolerance test can impact the ability to detect therapeutic improvements.[3]

  • Gut Microbiota: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in diet-induced obese mice may depend on the gut microbiota.[15]

Furthermore, the negative effects observed in db/db mice, which are characterized by extreme hyperglycemia, suggest that the efficacy of 5-PAHSA may be limited in metabolic states with severely dysregulated glucose control.[4][8]

Conclusion

5-PAHSA is a bioactive lipokine with a complex mechanism of action that holds therapeutic promise for metabolic and inflammatory diseases. Its primary effects are mediated through GPCRs, leading to the modulation of key signaling pathways like the insulin, AMPK, and NF-κB pathways. These actions enhance insulin sensitivity, regulate lipid metabolism, and suppress inflammation. However, its efficacy is highly dependent on the metabolic context, particularly ambient glucose concentrations. The conflicting reports in the literature underscore the need for standardized protocols in future research. For drug development professionals, understanding these nuances is critical for identifying the appropriate patient populations and therapeutic windows for potential 5-PAHSA-based therapies.

References

5-PAHSA: A Technical Guide on its Effects on Insulin Sensitivity and Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-5-hydroxystearic acid (5-PAHSA) is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] First identified in the adipose tissue of insulin-sensitive mice, FAHFAs have emerged as a novel class of bioactive lipids with potential anti-diabetic and anti-inflammatory properties.[3][4] Levels of PAHSAs, including 5-PAHSA, are found to be lower in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin sensitivity.[4][5][6] Administration of 5-PAHSA in animal models has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin secretion.[4] However, the body of research is not without conflict, as some studies have reported no significant metabolic benefits.[1][2][7] This technical guide provides an in-depth overview of the current understanding of 5-PAHSA's effects on insulin sensitivity and glucose metabolism, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and discussing the methodological considerations that may explain the divergent findings.

Core Mechanisms of Action

5-PAHSA exerts its effects through multiple signaling pathways that converge to improve glucose homeostasis and insulin action. The primary mechanisms involve the activation of G-protein coupled receptors, modulation of the canonical insulin signaling cascade, and anti-inflammatory effects.

Signaling Pathways
  • GPR120 Activation: 5-PAHSA is an agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[4][8] In adipocytes, activation of GPR120 by 5-PAHSA is a key step that leads to enhanced insulin-stimulated glucose uptake.[4] This receptor is a known sensor for fatty acids and plays a role in mediating their anti-inflammatory and insulin-sensitizing effects.[9][10][11]

  • Insulin Signaling Cascade: 5-PAHSA treatment has been shown to positively modulate key proteins in the insulin signaling pathway. In HepG2 and 3T3-L1 cells, it increases the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt (at Ser473), which are critical for downstream effects on glucose transport.[1]

  • GLUT4 Translocation: A crucial outcome of enhanced insulin signaling is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. 5-PAHSA treatment significantly promotes GLUT4 translocation in 3T3-L1 adipocytes, thereby increasing the capacity of the cell to take up glucose from the bloodstream.[1]

  • AMPK Pathway: Under normal glucose conditions, 5-PAHSA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] However, studies have shown that high glucose concentrations can impair this effect by inhibiting AMPK phosphorylation.[1]

  • Anti-Inflammatory Effects: Chronic low-grade inflammation is a hallmark of insulin resistance. 5-PAHSA exhibits anti-inflammatory properties, in part by inhibiting the pro-inflammatory NF-κB (nuclear factor-kappa-B) signaling pathway.[1] This effect, however, can also be negated by hyperglycemic conditions.[1]

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-PAHSA 5-PAHSA GPR120 GPR120/ FFAR4 5-PAHSA->GPR120 Binds BetaArrestin2 β-Arrestin2 GPR120->BetaArrestin2 Recruits Akt_p p-Akt (Ser473) GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) Akt_p->GLUT4_Vesicle Promotes Translocation GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake Mediates cluster_membrane cluster_membrane Insulin_Signaling Insulin Signaling Cascade (IRS1) BetaArrestin2->Insulin_Signaling Potentiates Insulin_Signaling->Akt_p Phosphorylates

Caption: 5-PAHSA signaling via GPR120 to enhance glucose uptake.

In Vitro Evidence: Cellular Models of Insulin Action

Studies using cultured cell lines, such as 3T3-L1 adipocytes and HepG2 hepatocytes, have provided foundational insights into the molecular effects of 5-PAHSA.

In these models, insulin resistance is often induced by treatment with high concentrations of insulin or pro-inflammatory cytokines like TNF-α.[1] 5-PAHSA has been shown to rescue impaired insulin-stimulated glucose uptake in these insulin-resistant cells.[1] It also enhances insulin signaling, evidenced by increased phosphorylation of Akt and IRS1, and promotes the translocation of GLUT4 to the cell surface.[1] However, it's noteworthy that some studies did not observe an effect of 5-PAHSA on glucose uptake in vitro, a discrepancy that may be related to the use of maximal insulin concentrations in those experiments, which would mask any insulin-sensitizing effects.[2][5]

Quantitative Data from In Vitro Studies
Cell LineConditionTreatmentOutcomeResultReference
HepG2 High Insulin-Induced IR5-PAHSAInsulin-Stimulated Glucose UptakeRescued impaired uptake[1]
3T3-L1 TNF-α-Induced IR5-PAHSAGLUT4 Plasma Membrane TranslocationSignificantly increased[1]
3T3-L1 Insulin Resistance5-PAHSAAkt phosphorylation (Ser473)Increased[1]
3T3-L1 Insulin Resistance5-PAHSAIRS1 phosphorylation (Thr896)Increased[1]
PC12 Diabetic Conditions5-PAHSAReactive Oxygen Species (ROS)Significantly decreased[12]
Human Islets High Glucose (20 mM)5-PAHSA (20 µM)Glucose-Stimulated Insulin SecretionAugmented[13]
Experimental Protocols: In Vitro

1. Induction of Insulin Resistance in HepG2 Cells:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction: To induce insulin resistance, cells are incubated with a high concentration of insulin (e.g., 100 nM) for 24 hours prior to experimentation.[1]

  • Treatment: Cells are then treated with 5-PAHSA at a specified concentration (e.g., 20 µM) for a designated time period (e.g., 24 hours) in the continued presence of high insulin.[1]

2. Glucose Uptake Assay (e.g., in 3T3-L1 Adipocytes):

  • Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in Krebs-Ringer bicarbonate buffer (KRB).

  • Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes at 37°C.

  • Glucose Uptake: The assay is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: Uptake is terminated by washing the cells with ice-cold PBS. Cells are then lysed, and intracellular radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.

3. Western Blotting for Signaling Proteins:

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 15 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, IRS1).[1]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[1]

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Endpoint Culture Culture Cells (e.g., 3T3-L1, HepG2) Induce_IR Induce Insulin Resistance (IR) (e.g., High Insulin, TNF-α) Culture->Induce_IR Treat_PAHSA Treat with 5-PAHSA or Vehicle Control Induce_IR->Treat_PAHSA Assay_Glucose Glucose Uptake Assay Treat_PAHSA->Assay_Glucose Assay_Western Western Blot (p-Akt, GLUT4) Treat_PAHSA->Assay_Western Assay_qPCR qPCR (Gene Expression) Treat_PAHSA->Assay_qPCR Results Quantify Results Assay_Glucose->Results Assay_Western->Results Assay_qPCR->Results

Caption: Generalized workflow for in vitro 5-PAHSA experiments.

In Vivo Evidence: Animal Models of Metabolic Disease

The effects of 5-PAHSA have been extensively studied in various mouse models of insulin resistance and type 2 diabetes, primarily high-fat diet (HFD)-induced obese mice and genetically diabetic db/db mice.[1]

In HFD-fed mice, both acute and chronic administration of 5-PAHSA has been reported to improve glucose tolerance and enhance insulin sensitivity.[1][5][14] Chronic treatment can augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue and enhance the ability of insulin to suppress endogenous glucose production (EGP) by the liver.[14] One key mechanism for this hepatic effect appears to be the suppression of lipolysis in white adipose tissue (WAT), which reduces the flow of free fatty acids to the liver.[14]

However, results in the more severely diabetic db/db mouse model are less consistent. Some studies found that 5-PAHSA treatment did not improve glucose tolerance or lower blood glucose levels in these mice.[1] It has been hypothesized that the extreme hyperglycemia characteristic of db/db mice may impair the beneficial actions of 5-PAHSA, potentially by inhibiting the AMPK signaling pathway and promoting inflammation.[1]

Quantitative Data from In Vivo Studies
Animal ModelDietAdministrationOutcomeResultReference
HFD-fed Mice High-FatAcute Oral GavageGlucose Tolerance (OGTT)Improved; Reduced AUC[1]
HFD-fed Mice High-FatChronic (minipump)Insulin SensitivityImproved; 4.5-fold increase in GIR[14]
HFD-fed Mice High-FatChronic (minipump)Endogenous Glucose ProductionEnhanced insulin-mediated suppression[14]
db/db Mice ChowChronic Oral Gavage (1 month)Glucose Tolerance (OGTT)No improvement[1]
db/db Mice ChowChronic Oral Gavage (1 month)Blood Glucose LevelsNo reduction[1]
Chow-fed Mice ChowChronic (minipump)Insulin SensitivityImproved[15]

GIR: Glucose Infusion Rate during hyperinsulinemic-euglycemic clamp; AUC: Area Under the Curve.

Experimental Protocols: In Vivo

1. Animal Models and Treatment:

  • HFD Model: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-20 weeks to induce obesity and insulin resistance.[1]

  • db/db Model: Leptin receptor-deficient db/db mice are used as a genetic model of severe type 2 diabetes.[1]

  • Administration: 5-PAHSA can be administered via:

    • Oral Gavage (Acute/Chronic): Doses ranging from 45 mg/kg to 150 mg/kg are typical. The vehicle is critical; formulations like polyethylene glycol 400/Tween 80 are often used.[5][16]

    • Subcutaneous Osmotic Minipumps (Chronic): For continuous delivery over several weeks, providing stable plasma concentrations.[14]

2. Oral Glucose Tolerance Test (OGTT):

  • Fasting: Mice are fasted overnight (e.g., 6-12 hours).

  • Baseline: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Gavage: A bolus of glucose (typically 1 g/kg or 2 g/kg body weight) is administered via oral gavage.

  • Blood Sampling: Blood glucose is measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.

  • Analysis: The area under the curve (AUC) is calculated to quantify glucose excursion. A lower AUC indicates improved glucose tolerance.

3. Hyperinsulinemic-Euglycemic Clamp:

  • Catheterization: Mice are surgically fitted with catheters in the jugular vein (for infusions) and carotid artery (for sampling).

  • Fasting and Infusion: After recovery and an overnight fast, a continuous infusion of insulin is started (e.g., 2.5 mU/kg/min).[14]

  • Glucose Clamp: A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

  • Measurement: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater whole-body insulin sensitivity.

  • Tracers: [³H]-glucose tracers can be used to measure rates of endogenous glucose production and tissue-specific glucose uptake.

In_Vivo_Workflow cluster_prep Model Preparation cluster_treatment Intervention cluster_tests Metabolic Phenotyping cluster_analysis Analysis Select_Model Select Animal Model (e.g., HFD-fed, db/db) Induce_IR Induce Insulin Resistance (e.g., High-Fat Diet) Select_Model->Induce_IR Administer_PAHSA Administer 5-PAHSA (Gavage, Minipump) Induce_IR->Administer_PAHSA OGTT Glucose Tolerance Test (OGTT) Administer_PAHSA->OGTT ITT Insulin Tolerance Test (ITT) Administer_PAHSA->ITT Clamp Euglycemic Clamp Administer_PAHSA->Clamp Analysis Analyze Blood Glucose, Insulin, GIR, etc. OGTT->Analysis ITT->Analysis Clamp->Analysis

Caption: Standard workflow for in vivo metabolic studies of 5-PAHSA.

Contradictory Findings and Methodological Considerations

A critical aspect of the 5-PAHSA literature is the presence of conflicting data. Several studies have reported a lack of efficacy for 5-PAHSA in improving glucose control in diet-induced obese mice.[2][7] These discrepancies highlight the importance of methodological rigor in this area of research. Key factors that may contribute to different outcomes include:

  • Vehicle for Administration: The vehicle used to dissolve and administer the lipophilic 5-PAHSA can impact its bioavailability and activity. Some studies that found no effect used olive oil as a vehicle, which itself can have metabolic effects, potentially masking the action of 5-PAHSA.[5]

  • Glucose Dose in OGTT: The amount of glucose used in an OGTT (e.g., 1 g/kg vs. 2 g/kg) can affect the glucose excursion and the ability to detect improvements with a therapeutic agent.[5]

  • Animal Model and Supplier: The severity of insulin resistance can vary between different mouse strains and even between mice from different suppliers, influencing the therapeutic window for observing beneficial effects.[5]

  • PAHSA Concentration and Duration: The dose, duration of treatment, and resulting serum concentrations of 5-PAHSA can significantly impact outcomes. Achieving supraphysiological levels may not replicate the effects seen with more modest, physiologically relevant increases.[5]

  • Hyperglycemic State: As noted, severe hyperglycemia in models like the db/db mouse may create a state of "glucose toxicity" that renders cells and tissues unresponsive to the beneficial effects of 5-PAHSA.[1]

Summary and Future Directions

5-PAHSA is a bioactive lipid with demonstrated insulin-sensitizing and glucose-lowering effects in specific preclinical models. Its mechanism of action involves GPR120 activation, potentiation of insulin signaling, and enhanced GLUT4 translocation. In vitro data and studies in HFD-fed mice are generally supportive of its beneficial metabolic role.

However, the field is marked by conflicting in vivo results and a lack of efficacy in severely diabetic models. These discrepancies underscore the need for standardized, rigorously controlled experimental protocols. Future research should focus on:

  • Clarifying the impact of hyperglycemia on 5-PAHSA action.

  • Optimizing delivery formulations to ensure consistent bioavailability.

  • Investigating the therapeutic potential of 5-PAHSA in combination with other anti-diabetic agents.

  • Conducting long-term efficacy and safety studies in larger animal models.

  • Translating these findings into human clinical trials to determine the ultimate relevance of PAHSAs for treating metabolic disease.

This technical guide summarizes the complex and sometimes contradictory data surrounding 5-PAHSA. For researchers, it highlights the molecule's therapeutic promise while emphasizing the critical methodological details that must be considered when designing and interpreting experiments in this promising field.

References

The Role of 5-PAHSA in Type 2 Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] First identified in mammals in 2014, these lipids, particularly the palmitic acid esters of hydroxy stearic acid (PAHSA) isomers, have garnered substantial interest as potential therapeutic agents for metabolic diseases like type 2 diabetes.[1][3] Among these, 5-PAHSA is a prominent regioisomer found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, with its levels correlating strongly with insulin sensitivity.[1][4][5] This guide provides an in-depth technical overview of the current research on 5-PAHSA, focusing on its mechanism of action, metabolic effects, and the experimental methodologies used in its investigation.

Discovery and Endogenous Regulation

FAHFAs were discovered through lipidomic analysis of adipose tissue from diabetes-resistant AG4OX mice, which overexpress the Glut4 glucose transporter in fat cells. These mice showed 16- to 18-fold higher levels of FAHFAs compared to control mice.[1][3] This discovery linked a novel lipid class directly to a phenotype of enhanced insulin sensitivity.

Biosynthesis and Storage

The synthesis and metabolism of FAHFAs are complex and not fully elucidated.[2][6] However, a significant breakthrough was the discovery of FAHFA-containing triacylglycerols (FAHFA-TGs).[7][8][9] These molecules represent a major reservoir of FAHFAs, with concentrations over 100-fold greater than that of nonesterified FAHFAs in tissues.[7][8][9] This suggests that FAHFAs are stored in this form and released upon metabolic demand.

Release Mechanism

The release of free FAHFAs from their triacylglycerol storage form is regulated by lipolysis. Specifically, the enzyme Adipose Triglyceride Lipase (ATGL) has been shown to be a key player in liberating FAHFAs from TAG estolides (TAG-bound PAHSAs).[10][11] This mechanism connects the lipolytic state of adipose tissue to the bioavailability of these signaling lipids.

Diagram 1: Regulation of 5-PAHSA Bioavailability FAHFA_TG FAHFA-containing Triacylglycerols (FAHFA-TGs) (Storage Reservoir) Free_FAHFA Free 5-PAHSA (Bioactive Lipid) FAHFA_TG->Free_FAHFA releases ATGL Adipose Triglyceride Lipase (ATGL) ATGL->FAHFA_TG hydrolyzes Signaling Biological Effects (Anti-inflammatory, Insulin Sensitizing) Free_FAHFA->Signaling Lipolysis Lipolytic Stimuli (e.g., Fasting, Cold Exposure) Lipolysis->ATGL activates

Diagram 1: Regulation of 5-PAHSA Bioavailability

Mechanism of Action in Glucose Homeostasis

5-PAHSA exerts its beneficial effects on glucose metabolism through multiple signaling pathways, primarily involving the activation of G-protein coupled receptors (GPCRs) and modulation of key metabolic enzymes.

GPCR-Mediated Signaling

5-PAHSA has been identified as an agonist for GPR120 (also known as FFA4) and GPR40 (FFA1).[1][12][13]

  • GPR120 Activation : In adipocytes, 5-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[1] This pathway also mediates the anti-inflammatory effects of PAHSAs.[14]

  • GPR40 Activation : Activation of GPR40 is crucial for PAHSA-mediated augmentation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[13][15] Blocking GPR40 reverses the improvements in glucose tolerance and insulin sensitivity observed with PAHSA treatment in mice.[13]

Downstream Signaling Pathways

Upon receptor activation, 5-PAHSA influences several intracellular signaling cascades:

  • Insulin Signaling : In insulin-resistant HepG2 and 3T3-L1 cells, 5-PAHSA treatment increases the phosphorylation of key insulin signaling proteins like IRS1 and Akt (Ser473), which is correlated with increased glucose uptake.[16][17]

  • AMPK Pathway : Under normal glucose conditions, 5-PAHSA activates AMP-activated protein kinase (AMPK), leading to reduced lipogenesis and increased lipid oxidation.[16][18] However, this effect is notably impaired under hyperglycemic conditions.[16][18]

  • cAMP/PKA Pathway : Acute PAHSA administration can decrease endogenous glucose production (EGP) by inhibiting the cAMP/PKA signaling pathway in hepatocytes.[4]

  • mTOR Pathway : In neuronal cells under diabetic conditions, 5-PAHSA has been shown to inhibit the phosphorylation of the m-TOR-ULK1 pathway, thereby enhancing protective autophagy.[5][19]

Diagram 2: 5-PAHSA Signaling in Metabolic Tissues PAHSA 5-PAHSA GPR120 GPR120 (Adipocytes, Macrophages) PAHSA->GPR120 GPR40 GPR40 (Pancreatic β-cells) PAHSA->GPR40 AMPK AMPK Activation PAHSA->AMPK *Impaired by hyperglycemia Insulin_Sig ↑ Insulin Signaling (↑ p-Akt, ↑ p-IRS1) GPR120->Insulin_Sig Inflammation ↓ Adipose Tissue Inflammation GPR120->Inflammation GSIS ↑ Glucose-Stimulated Insulin Secretion (GSIS) GPR40->GSIS GLUT4 ↑ GLUT4 Translocation Insulin_Sig->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Diagram 2: 5-PAHSA Signaling in Metabolic Tissues

Quantitative Data from Preclinical Studies

The effects of 5-PAHSA have been evaluated in various in vivo and in vitro models. However, results have been inconsistent across studies, highlighting the complexity of its biological actions.

Table 1: Summary of In Vivo Experimental Data
Animal ModelTreatment ProtocolKey FindingsCaveats/ContradictionsReference(s)
High-Fat Diet (HFD)-induced obese miceAcute oral gavage (5-PAHSA)Lowered basal glycemia, improved glucose tolerance.[1][17]Some studies report no significant improvement in metabolic status.[20][21][1][17][20][21]
HFD-induced obese miceChronic treatment (0.1 mg/d 5-PAHSA via osmotic pump)Enhanced insulin action to suppress endogenous glucose production (EGP); augmented insulin-stimulated glucose uptake in muscle and heart.[4][4]
db/db mice (leptin receptor deficient)Oral gavage (50 or 150 mg/kg for 30 days)Did not reduce blood glucose levels; increased inflammation and promoted fatty liver.[16][17][18]The extreme hyperglycemic state of db/db mice may impair 5-PAHSA's beneficial effects.[16][17][18][16][17][18]
Chow-fed miceChronic treatment (0.1 mg/d 5-PAHSA via osmotic pump)Improved systemic insulin sensitivity.[4][4]
Table 2: Summary of In Vitro Experimental Data
Cell LineTreatmentKey FindingsCaveats/ContradictionsReference(s)
3T3-L1 Adipocytes5-PAHSAEnhanced insulin-stimulated glucose uptake and GLUT4 translocation.[16][17] Primed cells for glucose metabolism and de novo lipogenesis differently from insulin.[10][11][22]Some studies found no effect on basal or insulin-stimulated glucose uptake.[20][21][10][11][16][17][20][21]
HepG2 Hepatocytes5-PAHSAImproved glucose uptake and insulin signaling.[16][17] Reduced lipogenesis and increased lipid oxidation (under normal glucose).[16][18]Positive effects on lipid metabolism were abolished under high glucose conditions.[16][18][16][17][18][23]
Human Islets5-PAHSAAugmented glucose-stimulated insulin secretion (GSIS).[13]Some studies report no effect on GSIS.[20][21][13][20][21]
PC12 (Neuronal) Cells5-PAHSA (under high glucose)Enhanced autophagy, inhibited m-TOR-ULK1 pathway, suppressed oxidative stress.[19][19]

Experimental Protocols and Methodologies

Reproducibility in research relies on detailed methodologies. Below are summaries of common protocols used in 5-PAHSA research.

In Vivo Experiments
  • Animal Models :

    • Diet-Induced Obesity (DIO) Mice : C57BL/6J mice are typically fed a high-fat diet (e.g., 45% or 60% kcal from fat) for several weeks to induce insulin resistance and obesity.

    • db/db Mice : These mice have a mutation in the leptin receptor gene, leading to severe obesity, hyperglycemia, and insulin resistance, modeling a more advanced state of type 2 diabetes.[16][24]

  • 5-PAHSA Administration :

    • Acute : A single dose is administered via oral gavage to assess immediate effects on glucose tolerance.[1][17]

    • Chronic : Continuous delivery over days or weeks is achieved using subcutaneously implanted osmotic minipumps or repeated oral gavage.[4][17]

  • Metabolic Phenotyping :

    • Oral Glucose Tolerance Test (OGTT) : After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose is measured at various time points (0, 15, 30, 60, 90, 120 min) to assess glucose disposal.[16]

    • Insulin Tolerance Test (ITT) : Insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally, and blood glucose is monitored to assess insulin sensitivity.

    • Hyperinsulinemic-Euglycemic Clamps : A sophisticated technique to quantify insulin sensitivity by infusing insulin to raise plasma levels while a variable glucose infusion maintains euglycemia. This is the gold standard for assessing insulin action in vivo.

In Vitro Experiments
  • Cell Culture :

    • 3T3-L1 Adipocytes : A mouse fibroblast cell line that can be differentiated into mature, insulin-responsive adipocytes. Used to study glucose uptake and lipolysis.[10][16]

    • HepG2 Cells : A human hepatoma cell line used to model liver metabolism, including insulin signaling and lipid metabolism.[16][17]

  • Key Assays :

    • Glucose Uptake : Cells are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or ¹³C₆-glucose) with or without insulin and 5-PAHSA. The amount of label incorporated into the cells is quantified.[10][25]

    • Western Blotting : Used to measure the abundance and phosphorylation state of key signaling proteins (e.g., Akt, AMPK, IRS1) to dissect intracellular signaling pathways.[23]

    • Gene Expression Analysis : Quantitative PCR (qPCR) is used to measure changes in the expression of genes involved in metabolism and inflammation.

Diagram 3: General Experimental Workflow for In Vivo 5-PAHSA Studies Model Select Animal Model (e.g., HFD-induced Obese Mice) Acclimatize Acclimatization & Baseline Metabolic Measurements Model->Acclimatize Grouping Randomize into Groups (Vehicle vs. 5-PAHSA) Acclimatize->Grouping Treatment Administer Treatment (Oral Gavage / Osmotic Pump) Grouping->Treatment Metabolic_Tests Perform Metabolic Tests (OGTT, ITT, Clamps) Treatment->Metabolic_Tests Sacrifice Tissue Collection (Adipose, Liver, Serum) Metabolic_Tests->Sacrifice Analysis Molecular & Biochemical Analysis (Western Blot, Lipidomics, qPCR) Sacrifice->Analysis

Diagram 3: General Experimental Workflow for In Vivo 5-PAHSA Studies

Challenges and Future Directions

Despite promising initial findings, the therapeutic development of 5-PAHSA faces challenges.

  • Contradictory Results : Several studies have failed to replicate the initial positive findings on glucose control, suggesting that the effects of PAHSAs may be highly dependent on the specific animal model, diet, dosage, and isomer used.[20][21]

  • Impact of Hyperglycemia : A critical finding is that high glucose concentrations can impair or even abolish the beneficial actions of 5-PAHSA, particularly its effects on hepatic lipid metabolism and inflammation.[16][17][18] This is mediated by the inhibition of the AMPK signaling pathway.[16][18] This suggests that 5-PAHSA may be more effective as a preventative agent or in early stages of insulin resistance rather than in established, severe hyperglycemia.

  • Gut Microbiota Interaction : Recent evidence indicates that the beneficial effects of PAHSAs on host metabolism in diet-induced obese mice require the gut microbiota.[15] PAHSA treatment can modulate the gut microbiome, and fecal transplants from PAHSA-treated mice can transmit the insulin-sensitizing effects.[15]

Diagram 4: Hyperglycemia Impairs 5-PAHSA Action PAHSA 5-PAHSA AMPK AMPK Signaling PAHSA->AMPK activates Lipid_Ox ↑ Lipid Oxidation ↓ Lipogenesis AMPK->Lipid_Ox Negative_Effect Loss of Beneficial Metabolic Effects Hyperglycemia High Glucose (Hyperglycemia) Hyperglycemia->AMPK inhibits Hyperglycemia->Negative_Effect

Diagram 4: Hyperglycemia Impairs 5-PAHSA Action

5-PAHSA is a fascinating endogenous lipid with demonstrated insulin-sensitizing and anti-inflammatory effects in specific preclinical models. Its mechanism of action through GPCRs and modulation of key metabolic pathways like AMPK and insulin signaling positions it as a molecule of high interest in type 2 diabetes research. However, the conflicting reports in the literature and the negative impact of hyperglycemia on its efficacy underscore the need for further investigation. Future research must focus on elucidating the precise enzymatic machinery of its synthesis, clarifying the context-dependent nature of its effects, and exploring the therapeutic potential of targeting the PAHSA-gut microbiome axis. A deeper understanding of these factors will be critical for determining the viability of 5-PAHSA and its derivatives as novel therapeutics for metabolic diseases.

References

Neuroprotective Effects of 5-PAHSA in Diabetic Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a newly identified endogenous lipid, in the context of diabetic neuropathy. Drawing from preclinical studies, this document outlines the molecular mechanisms, summarizes key quantitative findings, details experimental methodologies, and visualizes the signaling pathways involved in 5-PAHSA-mediated neuroprotection.

Core Findings: 5-PAHSA's Neuroprotective Mechanisms

5-PAHSA has demonstrated potential neuroprotective effects in diabetic models primarily through the modulation of autophagy and the reduction of oxidative stress.[1][2] In vitro studies using PC12 cells, a common model for neuronal cells, have shown that 5-PAHSA can enhance autophagy under diabetic conditions.[1][2] This is achieved by inhibiting the phosphorylation of the m-TOR-ULK1 pathway, a key regulatory cascade in autophagy.[1][2] Furthermore, 5-PAHSA has been observed to suppress oxidative stress by decreasing the concentration of reactive oxygen species (ROS) in these cells.[1][2]

In vivo studies using db/db mice, a genetic model of type 2 diabetes, have shown that while 5-PAHSA administration did not significantly improve glucose metabolism, it did lead to a significant decrease in oxidized low-density lipoprotein (ox-LDL), suggesting a beneficial impact on lipid metabolism.[1][2] However, the enhancement of autophagy observed in vitro was not significantly replicated in the brains of these mice, which could be attributed to the duration of the study or the sample size.[2]

Interestingly, a related isomer, S-9-PAHSA, has also been investigated for its neuroprotective properties and was found to suppress apoptosis and oxidative stress in the cortex of high-fat diet-induced diabetic mice and in PC12 cells under diabetic conditions.[3][4][5] This protective effect appears to be mediated by Carbonic Anhydrase III (CAIII).[3][4]

While the direct effects of 5-PAHSA on glucose metabolism in diabetic models have produced some conflicting results[6][7][8], its role in mitigating neuronal stress and inflammation highlights its therapeutic potential for diabetic neuropathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-PAHSA in diabetic models.

Table 1: In Vitro Effects of 5-PAHSA on PC12 Cells under Diabetic Conditions

ParameterTreatment GroupResultSignificanceReference
Autophagy 5-PAHSAIncreased levels of autophagy observed.p < 0.05[1]
m-TOR Phosphorylation 5-PAHSASuppressed phosphorylation of m-TOR.p < 0.05[1]
ULK-1 Phosphorylation 5-PAHSASuppressed phosphorylation of ULK-1.p < 0.05[1]
Reactive Oxygen Species (ROS) 5-PAHSADecreased concentration of ROS.p < 0.001[2]

Table 2: In Vivo Effects of 5-PAHSA in db/db Mice

ParameterTreatment GroupResultSignificanceReference
Oxidized LDL (ox-LDL) 5-PAHSASignificantly decreased serum levels of ox-LDL.p < 0.0001[1][2]
m-TOR Phosphorylation (Cortex) 5-PAHSASuppressed phosphorylation of m-TOR.Not specified[2]
Autophagy (Cortex) 5-PAHSANo significant elevation in autophagy levels.Not significant[2]
Glucose Metabolism 5-PAHSANo significant improvement in glucose metabolism.Not significant[1][2]
C-Reactive Protein (CRP) High-dose 5-PAHSAIncreased levels of CRP.p < 0.01[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Studies with PC12 Cells
  • Cell Culture and Treatment: PC12 cells were cultured under conditions designed to mimic a diabetic environment. Following this, the cells were treated with 5-PAHSA for 24 hours.[1][2]

  • Assessment of Autophagy: The levels of autophagy were analyzed to determine the effect of 5-PAHSA.[1]

  • Western Blotting: Phosphorylation status of key proteins in the m-TOR-ULK1 pathway (m-TOR and ULK-1) was assessed using Western blotting.[1]

  • Measurement of Reactive Oxygen Species (ROS): The concentration of ROS was measured to evaluate the impact of 5-PAHSA on oxidative stress.[1][2]

In Vivo Studies with db/db Mice
  • Animal Model: Male db/db mice, a well-established model for type 2 diabetes, were used for the in vivo experiments.[1][2] Male C57BL/6 mice were used as controls.[2]

  • 5-PAHSA Administration: 5-PAHSA was dissolved in sodium carboxymethyl cellulose and administered to the mice via oral gavage once daily for 30 days.[2]

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected to analyze various parameters including ox-LDL and CRP.[1][2]

  • Tissue Analysis: Brain tissues (cortex) were harvested for Western blotting to assess the phosphorylation of m-TOR and levels of autophagy.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 5-PAHSA Action in Diabetic Neuronal Cells PAHSA 5-PAHSA mTOR m-TOR Phosphorylation PAHSA->mTOR Inhibits ROS Oxidative Stress (ROS) PAHSA->ROS Reduces ULK1 ULK-1 Phosphorylation mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces Neuroprotection Neuroprotection Autophagy->Neuroprotection ROS->Neuroprotection Contributes to Neurodegeneration

Caption: Signaling pathway of 5-PAHSA-mediated neuroprotection.

G cluster_0 In Vivo Experimental Workflow for 5-PAHSA in db/db Mice Start Select db/db Mice (Type 2 Diabetes Model) Admin Administer 5-PAHSA (Oral Gavage, 30 days) Start->Admin Collect Collect Blood and Brain Tissue Samples Admin->Collect Analysis Biochemical & Western Blot Analysis Collect->Analysis Outcome1 Measure ox-LDL, CRP Analysis->Outcome1 Blood Outcome2 Assess m-TOR Phosphorylation & Autophagy in Cortex Analysis->Outcome2 Brain

Caption: In vivo experimental workflow.

G cluster_0 Logical Relationship of 5-PAHSA Effects Input Diabetic Condition (High Glucose, Oxidative Stress) Intervention 5-PAHSA Administration Mechanism1 Modulation of Autophagy Intervention->Mechanism1 Mechanism2 Reduction of Oxidative Stress Intervention->Mechanism2 Mechanism3 Influence on Lipid Metabolism Intervention->Mechanism3 Outcome Potential Neuroprotective Effects Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

References

The Discovery and Endogenous Presence of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] First identified through lipidomic analysis of adipose tissue from insulin-sensitive mice, these molecules have emerged as promising therapeutic targets for metabolic and inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the discovery of PAHSAs, their endogenous presence, and the current understanding of their signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development in this burgeoning field.

Discovery of PAHSAs

The initial discovery of PAHSAs arose from studies on mice with adipose-specific overexpression of the glucose transporter GLUT4 (AG4OX mice).[2][3] These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity.[2][3] A comprehensive lipidomic analysis of the white adipose tissue of these mice revealed a previously uncharacterized family of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which were elevated 16- to 18-fold compared to wild-type mice.[2][3] Among the various FAHFA families identified, PAHSAs, which consist of a palmitic acid molecule esterified to a hydroxy stearic acid, were found to be particularly abundant.[2][3] Subsequent research demonstrated that levels of several PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice, and that serum PAHSA levels correlate strongly with insulin sensitivity in humans.[2][3][4]

Endogenous Presence of PAHSAs

PAHSAs are endogenously synthesized in mammals and their levels are regulated by physiological states such as fasting and high-fat feeding.[2][3] They have been detected in various tissues in both humans and mice, with differing isomer profiles and concentrations depending on the tissue type.

Quantitative Data on PAHSA Concentrations

The following tables summarize the reported concentrations of various PAHSA isomers in human and mouse tissues. These values can vary based on the analytical methods used and the physiological state of the subjects.

Table 1: PAHSA Concentrations in Human Tissues

PAHSA IsomerTissue/FluidConcentration (ng/g or ng/mL)Reference
NaphthalenePlasmaMean: 0.86 ± 0.14[5]
PhenanthrenePlasmaMean: 0.18 ± 0.03[5]
FluoranthenePlasmaMean: 0.12 ± 0.02[5]
PyrenePlasmaMean: 0.11 ± 0.02[5]
NaphthaleneMesenteric Adipose TissueMean: 1.83 ± 0.29[5]
NaphthaleneOmental Adipose TissueMean: 1.95 ± 0.32[5]
NaphthaleneSubcutaneous Adipose TissueMean: 1.79 ± 0.28[5]
PFOSPlacentaMedian: 0.95[6]
PFOAPlacentaMedian: 0.27[6]
PFNAPlacentaMedian: 0.09[6]
PFDAPlacentaMedian: 0.04[6]

Table 2: PAHSA Concentrations in Mouse Tissues

PAHSA IsomerTissue/FluidStrain/ConditionConcentration (pmol/g or pmol/mL)Reference
5-PAHSAEpididymal White Adipose TissueC57BL/6J Cold Exposed~150[7]
9-PAHSAEpididymal White Adipose TissueC57BL/6J Cold Exposed~250[7]
9-PAHSAPerigonadal White Adipose TissueWild Type (Female)~2000[8]
9-PAHSAPerigonadal White Adipose TissueWild Type (Male)~1000[8]
9-PAHSASubcutaneous White Adipose TissueWild Type (Female)~1500[8]
9-PAHSASubcutaneous White Adipose TissueWild Type (Male)~800[8]
9-PAHSABrown Adipose TissueWild Type (Female)~1200[8]
9-PAHSABrown Adipose TissueWild Type (Male)~700[8]
9-PAHSALiverWild Type (Female)~400[8]
9-PAHSALiverWild Type (Male)~200[8]
9-PAHSAPlasmaWild Type (Female)~150[8]
9-PAHSAPlasmaWild Type (Male)~100[8]
13/12-PAHSASerumHFD-fed~2.5[9]
5-PAHSASerumHFD-fed~1.5[9]

Signaling Pathways of PAHSAs

PAHSAs exert their biological effects through activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[2][10] The downstream signaling cascades initiated by PAHSA binding to these receptors are complex and cell-type specific.

GPR120 Signaling Pathway

Activation of GPR120 by PAHSAs initiates both G-protein-dependent and β-arrestin-2-dependent signaling pathways, leading to anti-inflammatory effects and improved insulin sensitivity.[11][12][13]

GPR120_Signaling PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Gq11 Gαq/11 GPR120->Gq11 beta_arrestin β-arrestin 2 GPR120->beta_arrestin PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC glucose_uptake ↑ Glucose Uptake (Adipocytes) Ca_release->glucose_uptake glp1_secretion ↑ GLP-1 Secretion Ca_release->glp1_secretion TAB1 TAB1 beta_arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 NFkB NF-κB TAK1->NFkB JNK JNK TAK1->JNK inflammation ↓ Inflammation NFkB->inflammation JNK->inflammation

Caption: GPR120 signaling cascade initiated by PAHSA binding.

GPR40 Signaling Pathway

In pancreatic β-cells, PAHSA-mediated activation of GPR40 leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][14][15]

GPR40_Signaling PAHSA PAHSA GPR40 GPR40 (Pancreatic β-cell) PAHSA->GPR40 Gq11 Gαq/11 GPR40->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release ↑ [Ca²⁺]i ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles promotes exocytosis PKC->Insulin_Vesicles Insulin_Secretion ↑ Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling cascade in pancreatic β-cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PAHSAs. The following section outlines key experimental protocols for the extraction, quantification, and functional analysis of these lipids.

Extraction and Quantification of PAHSAs from Tissues and Serum

This protocol describes the extraction of PAHSAs from biological matrices followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Internal standards (e.g., ¹³C-labeled PAHSAs)

  • Solid-phase extraction (SPE) silica cartridges

  • Dounce homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer. For serum samples, deproteinate by adding methanol (2:1 v/v), vortexing, and centrifuging to remove the precipitate.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform prior to extraction.

  • Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate and then condition with 6 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction containing PAHSAs with 4 mL of ethyl acetate.

    • Dry the eluted fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried PAHSA fraction in a suitable solvent (e.g., methanol).

    • Inject the sample into an LC-MS/MS system equipped with a suitable C18 column.

    • Use a gradient elution profile with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometric analysis in negative ion mode using selected reaction monitoring (SRM) to quantify specific PAHSA isomers and the internal standard.

PAHSA_Extraction_Workflow start Tissue/Serum Sample homogenize Homogenization/ Deproteination start->homogenize add_is Add Internal Standard homogenize->add_is phase_sep Phase Separation (Centrifugation) add_is->phase_sep extract_lipid Collect Organic Phase & Dry phase_sep->extract_lipid spe Solid-Phase Extraction (SPE) extract_lipid->spe lcms LC-MS/MS Analysis spe->lcms quantify Quantification lcms->quantify

Caption: Workflow for PAHSA extraction and quantification.

Synthesis of 9-PAHSA

A reliable supply of pure PAHSA isomers is essential for research. The following is a summarized synthetic route for 9-PAHSA.[14]

Key Steps:

  • Grignard Addition: Addition of a Grignard reagent to methyl 9-oxononanoate.

  • Esterification: Esterification of the resulting 9-hydroxystearate with palmitoyl chloride.

  • Purification: Purification of the final product by chromatography.

This simplified, three-step synthesis allows for the efficient production of 9-PAHSA and its analogs for biological evaluation.[14]

In Vitro Assay for Anti-Inflammatory Effects

This protocol assesses the ability of PAHSAs to suppress the inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the PAHSA isomer of interest for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Analysis:

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Harvest the cells to analyze the gene expression of inflammatory markers by RT-qPCR.

Measurement of Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

This assay determines the effect of PAHSAs on insulin sensitivity in adipocytes.

Cell Line: 3T3-L1 pre-adipocytes, differentiated into mature adipocytes.

Procedure:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

  • PAHSA Treatment: Treat the mature adipocytes with the desired concentration of PAHSA for a specified duration (e.g., 24 hours).

  • Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.

  • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose and incubate for 10-15 minutes.

  • Measurement:

    • For fluorescent glucose uptake, wash the cells and measure the fluorescence using a plate reader.

    • For radioactive glucose uptake, lyse the cells and measure the radioactivity using a scintillation counter.

In Vitro GLP-1 Secretion Assay

This protocol measures the ability of PAHSAs to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[16]

Cell Line: GLUTag or NCI-H716 enteroendocrine cell lines.

Procedure:

  • Cell Seeding: Seed GLUTag or NCI-H716 cells in 24-well plates.

  • Treatment: Replace the growth medium with a secretion medium containing the PAHSA of interest at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the supernatant and acidify with trifluoroacetic acid (TFA).

  • Quantification: Measure the concentration of GLP-1 in the supernatant using a specific ELISA kit.

Conclusion

The discovery of PAHSAs has opened up a new avenue of research in lipid signaling and its role in metabolic and inflammatory diseases. Their endogenous nature and potent biological activities make them attractive candidates for the development of novel therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the biology of these fascinating lipids and translate these findings into clinical applications.

References

5-PAHSA Regulation of Adipose Tissue Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 5-palmitic acid-hydroxy stearic acid (5-PAHSA) has emerged as a key regulator of adipose tissue function, playing a crucial role in glucose homeostasis, insulin sensitivity, and inflammation. This technical guide provides an in-depth overview of the current understanding of 5-PAHSA's mechanism of action in adipocytes, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

5-PAHSA Metabolism and Regulation in Adipose Tissue

The levels of 5-PAHSA in adipose tissue are dynamically regulated. Cold exposure has been shown to promote the local production of 5- and 9-PAHSAs in white adipose tissue (WAT)[1][2]. A key enzyme involved in the release of PAHSAs is adipose triglyceride lipase (ATGL). PAHSAs are stored in the form of triacylglycerol (TAG) estolides, and ATGL catalyzes the hydrolysis of these TAG estolides, releasing free PAHSAs[1][3][4][5][6]. This process is crucial for mobilizing these bioactive lipids to exert their effects. In contrast, hormone-sensitive lipase (HSL) appears to be more involved in the degradation of free FAHFAs and TAG estolides[3][5].

Effects of 5-PAHSA on Adipose Tissue Function

5-PAHSA exerts a range of beneficial effects on adipose tissue, primarily impacting glucose metabolism, insulin sensitivity, and inflammation.

Glucose Metabolism and Insulin Sensitivity

5-PAHSA has been shown to enhance glucose uptake in adipocytes. It primes adipocytes for glucose metabolism in a manner distinct from insulin, promoting de novo lipogenesis (DNL) rather than rapid triacylglycerol (TAG) synthesis[1][4][7]. This suggests a role for 5-PAHSA in partitioning glucose towards biosynthetic pathways that can have favorable metabolic outcomes.

One of the key mechanisms by which 5-PAHSA improves glucose uptake is by enhancing the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes[8][9][10]. This effect is mediated, at least in part, through the activation of the G-protein coupled receptor 120 (GPR120)[8][10].

Table 1: Quantitative Effects of 5-PAHSA on Adipocyte Glucose Metabolism

ParameterCell Type/Model5-PAHSA ConcentrationEffectReference
Glucose Uptake3T3-L1 adipocytesNot specifiedIncreased levels of glucose and hexose 6-phosphates[1]
GLUT4 Translocation3T3-L1 adipocytesNot specifiedSignificantly increased[9][10]
De Novo Lipogenesis3T3-L1 adipocytesNot specifiedIncreased deuterium enrichment of TAGs from 2H2O[1]
Insulin SignalingHepG2 cells and 3T3-L1 adipocytesNot specifiedIncreased IRS1 and Akt phosphorylation[10]
Lipolysis

5-PAHSA also modulates lipolysis in adipocytes. Studies have shown that it can stimulate glycerol release, indicating an increase in TAG breakdown[1]. This effect appears to counteract the anti-lipolytic action of insulin[1]. The interplay between 5-PAHSA and insulin in regulating lipolysis is an important area of ongoing research.

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue is a hallmark of insulin resistance. 5-PAHSA exhibits potent anti-inflammatory effects in adipose tissue[11]. It has been shown to reduce the expression and secretion of pro-inflammatory cytokines. While specific quantitative data on the reduction of a broad panel of cytokines in response to 5-PAHSA is still emerging, studies have shown that FAHFAs, in general, can suppress lipopolysaccharide (LPS)-induced cytokine secretion in macrophages[2].

Signaling Pathways of 5-PAHSA in Adipocytes

The effects of 5-PAHSA in adipocytes are primarily mediated through the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4)[10].

GPR120-Mediated Signaling

Upon binding of 5-PAHSA, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G-protein[12][13][14]. This activation leads to a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): Gαq/11 activates PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • PI3K/Akt Pathway Activation: The increase in intracellular Ca2+ and other downstream signals activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway[12][15].

  • GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the intracellular pool to the plasma membrane, thereby increasing glucose uptake[8][12][14].

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 activates PLC PLC Gaq11->PLC activates IP3 IP3 PLC->IP3 produces GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Ca2 Ca²⁺ IP3->Ca2 releases PI3K PI3K Ca2->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4_transporter uptake

Experimental Protocols

3T3-L1 Preadipocyte Differentiation

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes, a crucial step for in vitro studies of adipocyte biology[16][17][18].

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM supplemented with 10% bovine calf serum

  • Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Maintenance Medium: DMEM with 10% FBS.

Procedure:

  • Seeding: Plate 3T3-L1 preadipocytes in growth medium and culture until they reach confluence.

  • Post-Confluence Arrest: Maintain the confluent cells in growth medium for an additional 2 days to induce growth arrest.

  • Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium (MDI).

  • Insulin Stimulation (Day 2): After 48 hours, replace the MDI medium with insulin medium.

  • Maturation (Day 4 onwards): After another 48 hours, replace the insulin medium with maintenance medium. Replenish with fresh maintenance medium every 2-3 days.

  • Full Differentiation: Mature, lipid-laden adipocytes are typically observed between days 8 and 12.

Adipocyte_Differentiation_Workflow Preadipocytes 3T3-L1 Preadipocytes Confluence Confluence Preadipocytes->Confluence Culture Growth_Arrest Growth Arrest (2 days) Confluence->Growth_Arrest MDI_Induction MDI Induction (Day 0-2) Growth_Arrest->MDI_Induction Insulin_Stimulation Insulin Stimulation (Day 2-4) MDI_Induction->Insulin_Stimulation Maturation Maturation (Day 4+) Insulin_Stimulation->Maturation Mature_Adipocytes Mature Adipocytes Maturation->Mature_Adipocytes

Ex Vivo Adipose Tissue Lipolysis Assay

This protocol outlines a method for measuring lipolysis in isolated adipose tissue explants, a key technique for assessing the effects of compounds like 5-PAHSA on fat breakdown[19][20].

Materials:

  • Freshly dissected adipose tissue (e.g., epididymal white adipose tissue from mice).

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% fatty acid-free BSA.

  • Isoproterenol (a non-selective β-adrenergic agonist to stimulate lipolysis).

  • 5-PAHSA or other test compounds.

  • Glycerol and Free Fatty Acid Assay Kits.

Procedure:

  • Tissue Preparation: Dissect adipose tissue in warm KRBH buffer. Mince the tissue into small fragments (explants) of approximately 10-20 mg.

  • Pre-incubation: Place the tissue explants in a multi-well plate with KRBH-BSA buffer and pre-incubate at 37°C for 30-60 minutes to equilibrate.

  • Treatment: Remove the pre-incubation buffer and add fresh KRBH-BSA buffer containing the desired concentrations of isoproterenol, 5-PAHSA, or vehicle controls.

  • Incubation: Incubate the plate at 37°C in a shaking water bath for 1-2 hours.

  • Sample Collection: At the end of the incubation, collect the buffer (supernatant) for analysis.

  • Quantification: Measure the concentration of glycerol and free fatty acids in the collected supernatant using commercially available colorimetric or fluorometric assay kits.

  • Data Normalization: Normalize the glycerol and free fatty acid release to the weight of the tissue explants.

Conclusion and Future Directions

5-PAHSA is a promising endogenous lipid with significant potential for the development of novel therapeutics for metabolic diseases. Its ability to improve glucose metabolism, enhance insulin sensitivity, and reduce inflammation in adipose tissue makes it an attractive target for drug discovery.

Future research should focus on several key areas:

  • Elucidating the complete signaling network: While GPR120 is a key receptor, other potential receptors and downstream signaling pathways for 5-PAHSA in adipocytes warrant further investigation.

  • Translational studies: More extensive in vivo studies in various animal models of obesity and type 2 diabetes are needed to confirm the therapeutic efficacy and safety of 5-PAHSA.

  • Human studies: Ultimately, clinical trials in human subjects will be necessary to determine the therapeutic potential of 5-PAHSA or its analogs in treating metabolic disorders.

  • Biosynthetic and degradative pathways: A deeper understanding of the enzymes and regulatory mechanisms controlling 5-PAHSA levels in vivo will be crucial for developing strategies to modulate its endogenous production.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of FAHFA biology and the therapeutic potential of 5-PAHSA in the context of adipose tissue function and metabolic disease.

References

The Physiological Relevance of 5-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxypalmitoylstearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. Initially identified for its anti-diabetic and anti-inflammatory properties, 5-PAHSA has garnered significant attention as a potential therapeutic agent for metabolic and inflammatory diseases.[1][2][3][4] This technical guide provides an in-depth overview of the physiological relevance of 5-PAHSA, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. While much of the research highlights its beneficial effects on glucose homeostasis, lipid metabolism, and inflammation, it is important to note that some studies have reported conflicting results, underscoring the need for further investigation into its mechanisms of action and therapeutic potential.[5][6]

Core Physiological Functions and Mechanisms

5-PAHSA is a lipokine that plays a crucial role in interconnecting glucose and lipid metabolism.[1] Its levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and they correlate positively with insulin sensitivity.[3][7] The physiological functions of 5-PAHSA are mediated through various mechanisms, including the activation of G-protein coupled receptors and modulation of key metabolic and inflammatory signaling pathways.

Anti-Diabetic Effects

5-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in several preclinical models.[3][8] It enhances glucose uptake in adipocytes and muscle cells and stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][9][10] One of the primary mechanisms for these effects is the activation of G-protein coupled receptor 120 (GPR120).[8][11] However, some studies have reported no significant improvement in glucose control in certain mouse models of diet-induced obesity, suggesting that its efficacy may be dependent on the specific metabolic context.[5][6]

Anti-Inflammatory Properties

5-PAHSA exhibits potent anti-inflammatory effects in various models of inflammation, including colitis.[12] It can attenuate pro-inflammatory cytokine production by immune cells such as macrophages and dendritic cells.[12] These anti-inflammatory actions are also partly mediated through GPR120.[12] Furthermore, 5-PAHSA has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.[8][13]

Regulation of Lipid Metabolism

5-PAHSA influences lipid metabolism by modulating both lipogenesis and lipolysis.[1] It primes adipocytes for de novo lipogenesis (DNL) from glucose, while simultaneously impacting triacylglycerol (TAG)/fatty acid (FA) cycling.[1] The release of 5-PAHSA is linked to adipose triglyceride lipase (ATGL)-mediated lipolysis, suggesting a feedback mechanism in lipid homeostasis.[1]

Neuroprotective Roles

Emerging evidence suggests a neuroprotective role for 5-PAHSA.[14][15] It has been shown to enhance autophagy in neuronal cells under diabetic conditions by inhibiting the mTOR-ULK1 signaling pathway.[14][15] This suggests a potential therapeutic application for diabetic-related neurological complications.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of 5-PAHSA.

Table 1: In Vitro Effects of 5-PAHSA on Glucose Metabolism and Insulin Secretion
Cell Type Treatment Outcome Fold Change / % Change
3T3-L1 adipocytes5-PAHSAIncreased glucose uptakeData not quantified in abstract[1]
Human and mouse islets5-PAHSAIncreased glucose-stimulated insulin secretionUp to 30% increase[10]
Pseudo-islets (α and β cells)100 μM 5-PAHSA for 48hHighest expression of insulinData not quantified in abstract[9]
GLUTag cells5-PAHSANo stimulation of GLP-1 releaseNo significant effect[5]
Rat, mouse, or human islets5-PAHSANo induction of GSISNo significant effect[5]
Table 2: In Vivo Effects of 5-PAHSA in Animal Models
Animal Model Treatment Outcome Key Finding
High-fat diet (HFD)-fed miceAcute oral 5-PAHSALowered basal glycemia and improved glucose toleranceSignificant improvement[8]
db/db mice1-month oral 5-PAHSANo improvement in glucose metabolism, promoted hepatic fatty infiltration and inflammationNegative effects observed[8][13]
Wild-type mice with DSS-induced colitisOral 5-PAHSA (10 mg/kg) and 9-PAHSA (5 mg/kg) dailyPrevented weight loss and improved colitis scoresProtective effect[12]
DB/DB mice30-day 5-PAHSA administrationSignificantly decreased ox-LDLNo significant improvement in glucose metabolism[14][15]
Diet-induced obese miceAcute and subchronic 5-PAHSA and 9-PAHSADid not significantly improve metabolic statusNo significant effect[5]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating 5-PAHSA.

In Vivo Administration in Mice
  • Oral Gavage: 5-PAHSA is often administered via oral gavage. A common formulation involves dissolving 5-PAHSA in a vehicle such as a mixture of polyethylene glycol 400 (PEG400) and TWEEN 80 in saline.[1] Doses can range from 10 mg/kg to 45 mg/kg.[1][12] For colitis studies, mice may be pretreated for 3 days prior to the induction of colitis with dextran sulfate sodium (DSS).[12]

  • Chronic Treatment: For longer-term studies, mice can be administered 5-PAHSA daily for periods ranging from 21 to 30 days.[14][16]

Cell Culture Experiments
  • Cell Lines: Common cell lines used for studying 5-PAHSA include 3T3-L1 adipocytes, HepG2 hepatocytes, and PC12 neuronal cells.[1][8][14]

  • Treatment: Cells are typically treated with 5-PAHSA for 24 to 72 hours.[1][14] For insulin signaling studies, cells may be serum-starved prior to treatment with 5-PAHSA and/or insulin.[1]

  • Glucose Uptake Assays: To measure glucose uptake, cells are often incubated with a glucose tracer, such as ¹³C₆-glucose, and the incorporation of the tracer into various metabolites is measured over time.[1]

  • Lipogenesis and Lipolysis Assays: De novo lipogenesis can be assessed using ²H₂O labeling, where the incorporation of deuterium into newly synthesized fatty acids and triacylglycerols is measured.[1] Lipolysis is often determined by measuring the release of glycerol and free fatty acids into the culture medium.[1]

Quantification of 5-PAHSA
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase and chiral liquid chromatography coupled with mass spectrometry is the standard method for the quantification of 5-PAHSA and its regioisomers in biological samples such as plasma, adipose tissue, and milk.[17]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by 5-PAHSA.

5-PAHSA Signaling in Metabolic Regulation

5-PAHSA_Metabolic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Binds AMPK AMPK 5-PAHSA->AMPK Activates PLC PLC GPR120->PLC Activates GLUT4 GLUT4 Translocation GPR120->GLUT4 Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: 5-PAHSA metabolic signaling cascade.

5-PAHSA in Anti-Inflammatory Signaling

5-PAHSA_Anti_Inflammatory_Signaling 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Binds IkappaBalpha IκBα GPR120->IkappaBalpha Inhibits Degradation NFkappaB_p p-NF-κB IkappaBalpha->NFkappaB_p Inhibits Phosphorylation NFkappaB NF-κB IkappaBalpha->NFkappaB Sequesters Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (MCP-1, IL-6) Nucleus->Inflammatory_Genes Regulates

Caption: 5-PAHSA's role in the NF-κB inflammatory pathway.

5-PAHSA and Autophagy Regulation

5-PAHSA_Autophagy_Regulation 5-PAHSA 5-PAHSA mTOR_p p-mTOR 5-PAHSA->mTOR_p Inhibits Phosphorylation ULK1_p p-ULK1 mTOR_p->ULK1_p Autophagy Autophagy ULK1_p->Autophagy Inhibits

Caption: 5-PAHSA's inhibitory effect on the mTOR-ULK1 autophagy pathway.

Conclusion and Future Directions

5-PAHSA is a promising endogenous lipid with multifaceted physiological roles, particularly in the regulation of metabolism and inflammation. Its ability to improve glucose homeostasis, exert anti-inflammatory effects, and potentially offer neuroprotection makes it an attractive candidate for therapeutic development. However, the conflicting findings in some preclinical studies highlight the complexity of its biological actions and the need for a deeper understanding of its mechanisms. Future research should focus on elucidating the precise molecular targets of 5-PAHSA beyond GPR120, understanding the context-dependent nature of its effects, and exploring the therapeutic potential of its synthetic analogs in various disease models. The continued investigation of 5-PAHSA and other FAHFAs holds significant promise for the development of novel therapies for metabolic and inflammatory disorders.

References

exploring the anti-diabetic potential of FAHFAs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-Diabetic Potential of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential for metabolic diseases, particularly type 2 diabetes (T2D).[1][2][3] Discovered in 2014, these lipids have been shown to possess potent anti-diabetic and anti-inflammatory properties.[3][4] Their levels are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[2][5] This guide provides a comprehensive overview of the core biology of FAHFAs, their mechanisms of action, and the experimental methodologies used to study them, tailored for researchers and drug development professionals.

Discovery and Regulation

FAHFAs were first identified through lipidomic analysis of adipose tissue from AG4OX mice, which overexpress the GLUT4 glucose transporter specifically in adipocytes and are protected from diabetes.[2][4] These mice exhibited 16- to 18-fold higher levels of FAHFAs in their white adipose tissue compared to wild-type mice.[2][3][5] The most studied FAHFA family is palmitic acid esters of hydroxy stearic acids (PAHSAs), which exist as several isomers, such as 9-PAHSA, depending on the position of the ester bond.[5]

FAHFA levels are dynamically regulated by nutritional status, such as fasting and high-fat feeding.[3] The biosynthesis of FAHFAs is linked to de novo lipogenesis, and the transcription factor ChREBP, a key regulator of this process, is required to maintain normal PAHSA levels.[5] In humans with insulin resistance, reduced FAHFA levels may be linked to suppressed ChREBP expression.[5]

Anti-Diabetic Mechanisms of Action

FAHFAs exert their beneficial metabolic effects through a multi-pronged approach, targeting key aspects of glucose homeostasis and inflammation.

Enhancement of Insulin Secretion and GLP-1 Release

Oral administration of PAHSAs in mice has been shown to stimulate the secretion of both insulin and glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-stimulated insulin secretion (GSIS).[2][3][5] This effect is, at least in part, mediated by the activation of G protein-coupled receptors (GPCRs) on pancreatic β-cells and intestinal L-cells.

  • GPR40 (FFAR1): Several FAHFA isomers, particularly those with unsaturated acyl chains and higher branching, potentiate GSIS in pancreatic β-cells and human islets through the activation of GPR40.[6][7][8]

  • GPR120 (FFAR4): This receptor is also implicated in stimulating GLP-1 secretion.[5][9]

Improvement of Insulin Sensitivity and Glucose Uptake

FAHFAs directly enhance insulin action in peripheral tissues, most notably in adipocytes.

  • Adipocyte Glucose Uptake: PAHSAs signal through the GPR120 receptor on adipocytes to enhance insulin-stimulated glucose uptake.[1][3][5] This process involves the increased translocation of the GLUT4 glucose transporter to the cell membrane.[10] Studies in 3T3-L1 adipocytes show that 5- and 9-PAHSA isomers are particularly effective at potentiating glucose transport.[11]

  • Hepatic Insulin Sensitivity: Chronic PAHSA administration in mice improves systemic and hepatic insulin sensitivity.[11][12] PAHSAs augment insulin's ability to suppress endogenous glucose production (EGP) from the liver.[12] This effect is mediated through a cAMP-dependent pathway involving Gαi protein-coupled receptors.[12]

  • GPR43 Activation: 9-PAHSA has been shown to activate GPR43, which contributes to its effects on reducing hepatic glucose production and white adipose tissue (WAT) lipolysis.[13]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. FAHFAs exhibit potent anti-inflammatory properties.

  • Macrophage Polarization: Administration of 9-PAHSA to mice on a high-fat diet reduces the accumulation of inflammatory macrophages in adipose tissue.[14]

  • Cytokine Reduction: Through GPR120 activation, FAHFAs can reduce the production of pro-inflammatory cytokines by immune cells.[9][10]

The signaling pathways involved in the anti-diabetic effects of FAHFAs are summarized in the diagram below.

FAHFA_Signaling cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte cluster_liver Hepatocyte cluster_gut Intestinal L-cell GPR40 GPR40 Insulin Insulin Secretion GPR40->Insulin potentiates GSIS GPR120_Adipocyte GPR120 GLUT4 GLUT4 Translocation GPR120_Adipocyte->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake GPR43 GPR43 EGP Endogenous Glucose Production (EGP) GPR43->EGP suppresses GPR120_Gut GPR120 GLP1 GLP-1 Secretion GPR120_Gut->GLP1 GLP1->Insulin enhances FAHFA FAHFA FAHFA->GPR40 FAHFA->GPR120_Adipocyte FAHFA->GPR43 FAHFA->GPR120_Gut

Caption: FAHFA signaling pathways in metabolic tissues.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on FAHFAs.

Table 1: Regulation of FAHFA Levels

Condition Tissue/Fluid FAHFA Species Fold Change/Observation Reference
AG4OX Mice vs. WT White Adipose Tissue Multiple FAHFAs 16-18 fold increase [2][3][5]
Insulin-Resistant Humans Serum & Adipose Tissue PAHSAs Levels are reduced [2][5]
High-Fat Diet Mice Serum & Adipose Tissue PAHSAs Levels are reduced [6]
Chronic 9-PAHSA Treatment (HFD Mice) Serum & Liver 9-PAHSA ~2-fold increase [6]

| Chronic 5- & 9-PAHSA Treatment (Chow Mice) | Serum | 5- & 9-PAHSA | 2-fold increase |[6] |

Table 2: Effects of FAHFA Administration in Mice

Treatment Mouse Model Effect Magnitude Reference
9-PAHSA Infusion Chow-fed Mice ↓ Endogenous Glucose Production From 24.2 to 17.2 mg/kg/min [13]
9-PAHSA Treatment 3T3-L1 Adipocytes ↑ Insulin-Stimulated Glucose Transport Potentiates by 20-60% [11]
PAHSA Treatment HFD-fed Mice ↑ Systemic Insulin Sensitivity (GIR) From 2 to 10 mg/kg/min [12]

| PAHSA Treatment | HFD-fed Mice | ↑ Insulin-mediated EGP suppression | 37% reduction in EGP |[12] |

Experimental Protocols

FAHFA Extraction and Quantification from Biological Samples

Accurate quantification of low-abundance FAHFAs requires a robust analytical workflow, typically involving liquid chromatography-mass spectrometry (LC-MS).[15][16]

Objective: To extract, enrich, and quantify FAHFA isomers from tissues or plasma.

Methodology:

  • Lipid Extraction:

    • Homogenize tissue samples (e.g., ~50 mg) or use plasma/serum (e.g., 200 µL).

    • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water (or PBS) solvent system.

    • Add internal standards (e.g., ¹³C-labeled PAHSAs) to the chloroform prior to extraction for accurate quantification.[17][18]

    • Centrifuge to separate the organic (bottom) and aqueous phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Pre-wash a silica SPE cartridge with ethyl acetate, followed by conditioning with hexane.

    • Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the cartridge.

    • Elute neutral lipids using a non-polar solvent system (e.g., 5% ethyl acetate in hexane).

    • Elute the FAHFA-containing fraction using a more polar solvent (e.g., 100% ethyl acetate).[17]

    • Dry the FAHFA fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the enriched FAHFA fraction in methanol.

    • Inject the sample into a UPLC/MS/MS system.

    • Chromatography: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18) with an isocratic or gradient mobile phase (e.g., methanol:water with ammonium acetate) to separate FAHFA isomers.[17][19]

    • Mass Spectrometry: Operate the mass spectrometer (e.g., a triple quadrupole) in negative ionization mode using Multiple Reaction Monitoring (MRM).[17] Define precursor-to-product ion transitions for each FAHFA isomer and internal standard for sensitive and specific detection.

FAHFA_Workflow Start Biological Sample (Tissue or Plasma) Extraction Lipid Extraction (Bligh-Dyer) with Internal Standards Start->Extraction SPE Solid-Phase Extraction (SPE) Enrichment Extraction->SPE LCMS UPLC-MS/MS Analysis (MRM) SPE->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: Experimental workflow for FAHFA analysis.

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of a specific FAHFA on insulin-stimulated glucose transport in cultured adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 fibroblasts and differentiate them into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX). Assays are typically performed around day 8 of differentiation.[11]

  • FAHFA Pre-treatment:

    • Pre-treat differentiated 3T3-L1 adipocytes with the FAHFA of interest (e.g., 20 µM) or vehicle control (e.g., DMSO) for 24 hours.[11]

  • Assay Performance:

    • Serum-starve the cells for 3 hours in a suitable buffer (e.g., Krebs-Ringer-Hepes).

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20 minutes to sensitize the assay to enhancers of insulin action.[11] Include non-insulin-stimulated controls.

    • Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG) for a short period (e.g., 10 minutes).

    • Terminate the uptake by washing the cells rapidly with ice-cold PBS.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.[20]

Conclusion and Future Directions

FAHFAs are a promising class of endogenous lipids with significant potential for the treatment of type 2 diabetes and other metabolic disorders. Their multifaceted mechanism of action—enhancing insulin secretion, improving insulin sensitivity, and reducing inflammation—makes them attractive therapeutic candidates. While initial findings are compelling, some studies have reported conflicting results on their anti-diabetic efficacy, highlighting the need for further research.[21]

Future work should focus on elucidating the complete biosynthetic and degradation pathways of FAHFAs, identifying all their receptors and downstream signaling targets, and conducting rigorous preclinical and clinical trials to validate their therapeutic utility in humans. The development of more potent and specific synthetic FAHFA analogs could also open new avenues for drug development. The detailed protocols and pathways described herein provide a foundational guide for researchers aiming to explore this exciting field.

References

A Deep Dive into the Bioactive Landscape: 5-PAHSA Versus Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activities of 5-hydroxypalmitoyl-hydroxystearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, in comparison to other key lipid mediators. This document delves into their anti-inflammatory properties, signaling pathways, and the experimental methodologies used to elucidate their functions, offering a valuable resource for researchers in immunology, metabolism, and drug discovery.

Executive Summary

Lipid mediators are a diverse class of signaling molecules that play critical roles in a myriad of physiological and pathological processes, most notably in the regulation of inflammation. While classical eicosanoids such as prostaglandins and leukotrienes are well-established pro-inflammatory mediators, the discovery of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, has shifted the paradigm towards understanding the active resolution of inflammation. More recently, the identification of FAHFAs, such as 5-PAHSA, has introduced a new class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2] This guide aims to contextualize the biological activity of 5-PAHSA by providing a detailed comparison with these other major classes of lipid mediators, supported by quantitative data, in-depth experimental protocols, and visual representations of their signaling cascades.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the quantitative data on the biological activities of 5-PAHSA and other prominent lipid mediators. It is important to note that direct comparative studies are not always available, and experimental conditions can vary significantly between studies.

Table 1: Receptor Binding Affinity (Kd)
Lipid MediatorReceptorCell/SystemKd (nM)Reference
5-PAHSA GPR120Adipocytes-[3]
Resolvin D1GPR32/ALXHuman Phagocytes0.17 ± 0.06[4]
Leukotriene B4BLT1Human Granulocytes~1[5]
Prostaglandin E2EP2Human Receptor~13[6]
Prostaglandin E2EP4Human Receptor0.59[7][8]
Maresin 1LGR6Recombinant Human-[9][10]
Table 2: Functional Potency (EC50/IC50)
Lipid MediatorAssayCell/SystemPotency (nM)EffectReference
5-PAHSA GPR120 Activation--Agonist[3]
9-PAHSA Inhibition of LPS-induced CXCL10MIMIC® PTE>10,000Inhibition[11]
Resolvin D1GPR32 Activationβ-arrestin systemEC50 ≈ 2.25 x 10⁻³Agonist[12]
Resolvin D1ALX Activationβ-arrestin systemEC50 ≈ 1.2 x 10⁻³Agonist[12]
Resolvin D1Neutrophil Chemotaxis InhibitionHuman Neutrophils1-10Inhibition[13][14]
Protectin D1Neuroprotection (anti-apoptosis)ARPE-19 cells5080-85% protection[15]
Maresin 1Phagocytosis EnhancementHuman/Mouse Phagocytes0.01-10Enhancement[9][10][16]
Leukotriene B4Neutrophil ChemotaxisHuman Neutrophils1000Stimulation[17]
Prostaglandin E2cAMP Accumulation (EP2)--Stimulation[18]

Note: The potency of 5-PAHSA in various functional assays is an active area of research, and standardized EC50/IC50 values across different assays are not yet fully established.

Signaling Pathways: A Visual Guide

The biological effects of these lipid mediators are transduced through specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that ultimately dictate the cellular response.

5-PAHSA and GPR120 Signaling

5-PAHSA exerts many of its anti-inflammatory and metabolic effects through the activation of GPR120.[3] Upon binding, GPR120 can couple to Gαq/11, leading to an increase in intracellular calcium and activation of the ERK1/2 cascade.[1] In macrophages, GPR120 activation by omega-3 fatty acids has been shown to recruit β-arrestin 2, which then interacts with TAB1, thereby inhibiting the activation of TAK1 and downstream pro-inflammatory pathways like NF-κB and JNK.[19][20][21]

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates B_arrestin2 β-arrestin 2 GPR120->B_arrestin2 Recruits PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK TAB1 TAB1 B_arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Activation IKK IKK TAK1->IKK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Inhibits

Caption: 5-PAHSA activates GPR120, leading to anti-inflammatory effects.

Specialized Pro-Resolving Mediator (SPM) Signaling

Resolvins, protectins, and maresins signal through their own distinct sets of GPCRs to actively resolve inflammation. For example, Resolvin D1 binds to GPR32 and ALX/FPR2, leading to reduced neutrophil infiltration and enhanced macrophage phagocytosis.[4][12]

SPM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ResolvinD1 Resolvin D1 GPR32 GPR32 ResolvinD1->GPR32 ALXFPR2 ALX/FPR2 ResolvinD1->ALXFPR2 Anti_inflammatory Anti-inflammatory Pathways GPR32->Anti_inflammatory Pro_resolving Pro-resolving Pathways ALXFPR2->Pro_resolving Neutrophil_Infiltration ↓ Neutrophil Infiltration Anti_inflammatory->Neutrophil_Infiltration Phagocytosis ↑ Macrophage Phagocytosis Pro_resolving->Phagocytosis

Caption: Resolvin D1 signaling promotes inflammation resolution.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-PAHSA and other lipid mediators.

Synthesis of 5-PAHSA

The synthesis of 5-PAHSA can be achieved through a multi-step chemical process. A brief, generalized protocol is as follows, with the understanding that specific reagents and conditions may vary.[7][9][22]

  • Starting Materials: Palmitic acid and a protected form of 5-hydroxystearic acid are typically used as starting materials.

  • Esterification: The carboxyl group of palmitic acid is activated (e.g., by conversion to an acid chloride or using a coupling agent like DCC/DMAP) and then reacted with the hydroxyl group of the protected 5-hydroxystearic acid to form the ester linkage.

  • Deprotection: The protecting group on the hydroxyl group of the stearic acid moiety is removed.

  • Purification: The final product, 5-PAHSA, is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized 5-PAHSA are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vivo Administration of 5-PAHSA in Mice

For in vivo studies, 5-PAHSA is typically administered to mice via oral gavage or subcutaneous injection.[22][23]

  • Preparation of Dosing Solution: 5-PAHSA is formulated in a suitable vehicle. A common formulation involves dissolving 5-PAHSA in a mixture of polyethylene glycol 400 (PEG400) and Tween 80.[21]

  • Animal Model: Diet-induced obese (DIO) mice or db/db mice are often used as models of insulin resistance and type 2 diabetes.[22][23]

  • Administration:

    • Oral Gavage: A specific dose of the 5-PAHSA solution (e.g., 45 mg/kg) is administered directly into the stomach of the mouse using a gavage needle.[21]

    • Subcutaneous Injection: The 5-PAHSA solution is injected under the skin of the mouse.

  • Treatment Schedule: Administration can be acute (a single dose) or chronic (daily doses for a specified period, e.g., 30 days).[22]

  • Monitoring: Following administration, various physiological parameters are monitored, such as blood glucose levels, insulin sensitivity (via glucose tolerance tests), and markers of inflammation in blood and tissues.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

BMDCs are crucial for studying immune responses and are generated from bone marrow precursor cells.

  • Isolation of Bone Marrow: Femurs and tibias are harvested from mice. The bones are cleaned of muscle and tissue, and the ends are cut. The bone marrow is flushed out with sterile culture medium using a syringe and needle.[1][4][5][6][19]

  • Cell Culture: The bone marrow cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and sometimes interleukin-4 (IL-4; e.g., 10 ng/mL) to promote differentiation into dendritic cells.[1][6]

  • Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Feeding: The culture medium is supplemented with fresh GM-CSF and IL-4 every 2-3 days.[1][6]

  • Harvesting: After 7-10 days, non-adherent and loosely adherent cells, which are enriched in dendritic cells, are harvested for subsequent experiments. The purity of the DC population can be assessed by flow cytometry using markers such as CD11c.

Measurement of Cytokine Production in Macrophages

This assay is used to assess the anti-inflammatory effects of lipid mediators.

  • Cell Culture: A macrophage cell line (e.g., J774A.1) or primary macrophages are cultured in appropriate medium.[24][25]

  • Stimulation: Macrophages are pre-treated with the lipid mediator of interest (e.g., 5-PAHSA) for a specific duration.

  • Inflammatory Challenge: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS; e.g., 100 ng/mL), for a defined period (e.g., 16-18 hours).[24]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[24][26][27][28]

Glucose Uptake Assay in Adipocytes

This assay measures the effect of lipid mediators on insulin-stimulated glucose uptake in fat cells.

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).[20][29][30][31]

  • Treatment: Mature adipocytes are treated with the lipid mediator (e.g., 5-PAHSA) for a specified time.[20]

  • Serum Starvation: Cells are serum-starved for several hours to reduce basal glucose uptake.

  • Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) to induce glucose transporter (GLUT4) translocation to the plasma membrane.

  • Glucose Uptake Measurement: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog, is added to the cells for a short period. The amount of labeled glucose taken up by the cells is then quantified using a scintillation counter or a fluorescence plate reader.[20][29][30][31]

Conclusion

5-PAHSA represents a promising class of endogenous lipid mediators with significant anti-inflammatory and insulin-sensitizing properties. Its mechanism of action, primarily through the GPR120 receptor, places it at a critical nexus of metabolic and immune regulation. While direct quantitative comparisons with established lipid mediators like resolvins, protectins, and leukotrienes are still emerging, the available data suggest that 5-PAHSA and other FAHFAs are potent signaling molecules with therapeutic potential for a range of inflammatory and metabolic diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intricate biology of these fascinating lipids and to pave the way for the development of novel therapeutics. Further research is warranted to fully elucidate the comparative potencies and specific roles of different FAHFA isomers in health and disease.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-PAHSA and 5-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the chemical synthesis of 5-palmitoyl-hydroxy-stearic acid (5-PAHSA) and its deuterated analog, 5-PAHSA-d9. 5-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have demonstrated anti-diabetic and anti-inflammatory properties[1][2]. These compounds are of significant interest to researchers in metabolism, inflammation, and drug development. The protocols herein describe a straightforward synthesis approach via esterification. Additionally, this note includes a summary of the known signaling pathways of 5-PAHSA and presents all quantitative and procedural data in a clear, accessible format for researchers.

Introduction to 5-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with notable biological activity[2]. Structurally, they consist of a fatty acid (e.g., palmitic acid) esterified to a hydroxy fatty acid (e.g., hydroxystearic acid)[3][4]. The position of the ester linkage defines the specific regioisomer, such as 5-PAHSA or 9-PAHSA[2][3].

Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice[5][6][7]. Administration of 5-PAHSA has been shown to improve glucose tolerance, enhance insulin and glucagon-like peptide 1 (GLP-1) secretion, and reduce inflammation[7][8]. Mechanistically, these effects are mediated, in part, through the activation of G protein-coupled receptors like GPR40 and by modulating autophagy via the mTOR-ULK1 pathway[9][10][11].

The availability of synthetic 5-PAHSA and its stable isotope-labeled analog, this compound, is crucial for advancing research. The deuterated form is an ideal internal standard for quantitative mass spectrometry-based lipidomics, enabling accurate measurement of endogenous 5-PAHSA levels in biological samples.

Synthesis Protocol for 5-PAHSA

The synthesis of 5-PAHSA is achieved through the esterification of 5-hydroxystearic acid with palmitic acid. A common and effective method involves the activation of palmitic acid using a carbodiimide coupling agent, followed by reaction with the hydroxyl group of 5-hydroxystearic acid.

Materials and Reagents
ReagentSupplierPurityNotes
5-Hydroxystearic acidCommercially Available>95%
Palmitic acidCommercially Available>99%
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%Coupling Agent
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich>99%Catalyst
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%Solvent
HexaneFisher ScientificHPLC GradeFor Purification
Ethyl AcetateFisher ScientificHPLC GradeFor Purification
Silica GelSorbent Technologies60 Å, 230-400 meshFor Chromatography
Experimental Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-hydroxystearic acid (1 equivalent), palmitic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.3 equivalents) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient system (e.g., starting from 98:2) to yield pure 5-PAHSA.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular weight is 538.89 g/mol [6].

Synthesis Protocol for this compound

The synthesis of this compound follows the same procedure as the non-deuterated version, with the substitution of palmitic acid with a deuterated analog, palmitic acid-d9. The deuterons are typically located on the terminal methyl group and adjacent methylenes for use as a mass spectrometry standard.

Materials and Reagents
ReagentSupplierPurityNotes
5-Hydroxystearic acidCommercially Available>95%
Palmitic acid-d9Commercially Available>98% atom De.g., C/D/N Isotopes
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%Coupling Agent
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich>99%Catalyst
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%Solvent
Experimental Protocol
  • Reaction Setup: Following the protocol for 5-PAHSA, dissolve 5-hydroxystearic acid (1 eq.), palmitic acid-d9 (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere.

  • Coupling and Reaction: Add DCC (1.3 eq.) at 0°C and stir the reaction at room temperature for 12-18 hours.

  • Workup and Purification: Filter the DCU precipitate and purify the crude product via silica gel column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment using NMR and HRMS. The expected molecular weight for the d9 isotopologue will be higher than the unlabeled compound.

Quantitative Data Summary
CompoundStarting MaterialsExpected YieldPurity (Post-Chromatography)Expected [M-H]⁻ (m/z)
5-PAHSA 5-Hydroxystearic acid, Palmitic acid70-85%>95%537.4934
This compound 5-Hydroxystearic acid, Palmitic acid-d970-85%>95%546.5498

Note: Yields are illustrative and may vary based on reaction scale and conditions.

Visualized Workflows and Pathways

Synthesis Workflow Diagram

The following diagram illustrates the general chemical synthesis workflow for 5-PAHSA and its deuterated analog.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Final Product HSA 5-Hydroxystearic Acid Reaction Esterification (12-18h, RT) HSA->Reaction PA Palmitic Acid (or Palmitic Acid-d9) PA->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction DCM DCM (Solvent) DCM->Reaction Workup Filtration Reaction->Workup Purification Silica Gel Chromatography Workup->Purification PAHSA 5-PAHSA (or this compound) Purification->PAHSA

Caption: General workflow for the synthesis of 5-PAHSA and this compound.

5-PAHSA Signaling Pathway

5-PAHSA exerts its biological effects through multiple signaling pathways, primarily related to metabolism and inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular & Physiological Effects PAHSA 5-PAHSA GPR40 GPR40 PAHSA->GPR40 activates mTOR mTORC1 PAHSA->mTOR inhibits ROS ↓ Oxidative Stress (ROS) PAHSA->ROS Ca ↑ Intracellular Ca²⁺ GPR40->Ca ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy activates Neuro Neuroprotection Autophagy->Neuro Insulin ↑ Insulin Secretion Ca->Insulin GLP1 ↑ GLP-1 Secretion Ca->GLP1 Inflammation ↓ Inflammation

Caption: Simplified signaling pathways modulated by 5-PAHSA.

References

Application Notes and Protocols for the Use of 5-PAHSA-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and insulin-sensitizing effects. Accurate quantification of these lipids in biological matrices is crucial for understanding their physiological roles and their potential as therapeutic agents. 5-PAHSA is a key isomer in this family. The use of a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification by mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing 5-PAHSA-d9 as an internal standard for the quantification of 5-PAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-PAHSA and its deuterated internal standard, this compound.

Parameter5-PAHSAThis compound
Full Chemical Name 5-(palmitoyloxy)octadecanoic acid5-((perdeuteriopalmitoyl)oxy)octadecanoic acid
Empirical Formula C₃₄H₆₆O₄C₃₄H₅₇D₉O₄
Molecular Weight 538.9 g/mol 547.94 g/mol
Precursor Ion (m/z) 537.5 [M-H]⁻546.5 [M-H]⁻ (Predicted)
Product Ions (m/z) 255.2, 281.2255.2, 281.2 (Predicted)

Note: The precursor ion for this compound is predicted based on the addition of 9 daltons from the deuterium atoms to the parent molecule. The product ions are predicted to be the same as the non-deuterated standard as the deuterium labels are on the palmitoyl chain which is the neutral loss fragment.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method can significantly impact the recovery of PAHSAs. The Folch and Matyash methods are commonly used for broad lipid extraction. For PAHSA analysis, a solid-phase extraction (SPE) step is recommended to enrich the sample and remove interfering lipids.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Hexane

  • Ethyl acetate

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol (modified from Folch method with SPE):

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).

  • Internal Standard Spiking: Add a pre-determined amount of this compound internal standard solution to the sample. The amount should be optimized to be within the linear range of the calibration curve.

  • Lipid Extraction:

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Solid Phase Extraction (SPE) for PAHSA Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 90% methanol) and load it onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.

    • Elute the PAHSAs with a more polar solvent, such as ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the sample in the LC-MS mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-PAHSA537.5255.2Optimized by user
537.5281.2Optimized by user
This compound (IS) 546.5 255.2 Optimized by user
546.5 281.2 Optimized by user

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample is_spike Spike with this compound sample->is_spike extraction Lipid Extraction (e.g., Folch) is_spike->extraction drying1 Dry Down extraction->drying1 spe SPE Enrichment (C18) drying1->spe drying2 Dry Down spe->drying2 reconstitution Reconstitute in Mobile Phase drying2->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for the quantification of 5-PAHSA using this compound.

5-PAHSA Signaling Pathway

pahsa_signaling pahsa 5-PAHSA gpr40 GPR40 pahsa->gpr40 gpr43 GPR43 pahsa->gpr43 ampk AMPK pahsa->ampk mtor mTOR-ULK1 pahsa->mtor gi Gαi gpr40->gi gpr43->gi ac Adenylate Cyclase gi->ac anti_inflammatory Anti-inflammatory Effects gi->anti_inflammatory camp cAMP ac->camp pka PKA camp->pka glucose_uptake Increased Glucose Uptake pka->glucose_uptake ampk->glucose_uptake autophagy Autophagy Regulation mtor->autophagy

Caption: Simplified signaling pathway of 5-PAHSA.

References

in vitro experimental protocol for 5-PAHSA on PC12 cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. Among these, 5-PAHSA has garnered interest for its potential neuroprotective roles. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model system for neuronal studies. When treated with Nerve Growth Factor (NGF), they differentiate into cells with a sympathetic neuron-like phenotype, making them an excellent in vitro model to study neuronal processes, including stress responses and autophagy.

This document provides a detailed protocol for studying the effects of 5-PAHSA on PC12 cells, particularly in an in vitro model of diabetic neuropathy. The methodologies are based on published research and cover cell culture, treatment, and subsequent analysis of key signaling pathways.[1][2]

Data Presentation

The following tables summarize the quantitative effects of 5-PAHSA on PC12 cells as reported in the literature.

Table 1: Effects of 5-PAHSA on Oxidative Stress and Autophagy in PC12 Cells under Diabetic Conditions.

Parameter MeasuredConditionTreatmentResultSignificanceReference
Reactive Oxygen Species (ROS)Diabetic (High Glucose/Fatty Acid)5-PAHSA (30 µmol/L)Decreased ROS levelsp < 0.05[1][2]
Phosphorylation of m-TORDiabetic (High Glucose/Fatty Acid)5-PAHSA (30 µmol/L)Suppressedp < 0.05[1][2]
Phosphorylation of ULK-1Diabetic (High Glucose/Fatty Acid)5-PAHSA (30 µmol/L)Suppressedp < 0.05[1][2]
Autophagy LevelsDiabetic (High Glucose/Fatty Acid)5-PAHSA (30 µmol/L)Increasedp < 0.05[1][2]

Table 2: Comparative Effects of PAHSA Isomers on Apoptosis and Oxidative Stress Proteins in PC12 Cells.

ProteinTreatmentResult vs. Diabetic ControlSignificanceReference
Bax (Apoptosis-related)5-PAHSASignificant Decreasep < 0.05[3]
Bcl-2/Bax Ratio5-PAHSASignificant Increasep < 0.05[3]
Txn2 (Anti-oxidative stress)5-PAHSASignificant Increasep < 0.01[3]

Experimental Protocols

PC12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing PC12 cells to ensure their health and readiness for experiments.

Materials:

  • PC12 cell line

  • DMEM-Hi (High Glucose) medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Horse Serum (HS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Rat tail collagen, Type I

  • Sterile PBS

  • Culture flasks/plates

Procedure:

  • Coating Plates: Coat culture surfaces with rat tail collagen. Dilute collagen to 50 µg/mL in sterile PBS, cover the plate surface, and incubate for 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry completely before use.[4]

  • Complete Growth Medium: Prepare the complete growth medium by supplementing DMEM-Hi with 15% FBS.[4] Some protocols may use F-12K medium with 15% horse serum and 2.5% FBS.[5] Add penicillin-streptomycin to a final concentration of 100 U/mL.

  • Cell Seeding: Thaw and seed PC12 cells onto collagen-coated plates.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Maintenance: Change the medium every 2-3 days. To passage, dislodge cells by gentle pipetting; trypsin is not typically required. Split the cells at a 1:5 ratio, ensuring to carry over ~20% of the conditioned medium to promote growth.[4]

In Vitro Model of Diabetic Conditions

This protocol describes how to induce a diabetic-like state in cultured PC12 cells using high concentrations of glucose and fatty acids.[2]

Materials:

  • Cultured PC12 cells

  • DMEM (High Glucose)

  • Glucose (D-glucose)

  • Fatty Acid (e.g., Palmitic Acid)

  • DMSO

Procedure:

  • Prepare Medium: Create the diabetic environment medium by supplementing DMEM high glucose with an additional 100 mmol/L glucose and 250 µmol/L fatty acid.[2]

  • Cell Treatment: Replace the normal growth medium of the PC12 cells with the prepared diabetic condition medium.

  • Control Groups: Culture separate sets of cells in:

    • Standard DMEM high glucose.

    • Diabetic medium with vehicle control (e.g., DMSO).

  • Incubation: Incubate cells under these conditions for 24 hours before proceeding with 5-PAHSA treatment.

5-PAHSA Preparation and Application

Materials:

  • 5-PAHSA powder

  • DMSO (cell culture grade)

  • Prepared PC12 cell cultures (in normal or diabetic medium)

Procedure:

  • Stock Solution: Prepare a stock solution of 5-PAHSA in DMSO. The exact concentration will depend on the desired final concentration and solubility.

  • Working Solution: Dilute the 5-PAHSA stock solution in the appropriate cell culture medium to achieve the final desired concentration. A concentration of 30 µmol/L has been shown to be effective.[2]

  • Cell Treatment: Add the 5-PAHSA working solution to the cells. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).

  • Incubation: Treat the cells for the desired duration. A 24-hour treatment period has been used to observe effects on autophagy and oxidative stress.[1][2]

Analysis of Oxidative Stress (ROS Detection)

This protocol uses the fluorescent probe H2DCFDA to measure intracellular Reactive Oxygen Species (ROS).

Materials:

  • Treated PC12 cells

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Flow cytometer

Procedure:

  • Harvest Cells: Following treatment with 5-PAHSA, harvest the cells.

  • Incubate with H2DCFDA: Resuspend the cells in HBSS or serum-free medium containing 10 µM H2DCFDA. Incubate for 30 minutes at 37°C, protected from light.[6]

  • Wash: Wash the cells with PBS to remove excess probe.

  • Analyze: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.[6]

Analysis of Autophagy via Western Blot

This protocol assesses autophagy by measuring the phosphorylation status of key regulatory proteins, m-TOR and ULK1.[1][2]

Materials:

  • Treated PC12 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-ULK1, anti-ULK1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse the treated cells on ice using RIPA buffer.

  • Quantify Protein: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 15-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-mTOR/mTOR and p-ULK1/ULK1 ratios indicates an induction of autophagy.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture 1. Culture PC12 Cells (Collagen-coated plates) Induce 2. Induce Diabetic Condition (High Glucose/Fatty Acid, 24h) Culture->Induce Treat 3. Treat with 5-PAHSA (30 µM) or Vehicle Control for 24h Induce->Treat ROS 4a. ROS Analysis (H2DCFDA Staining, Flow Cytometry) Treat->ROS WB 4b. Western Blot (p-mTOR, p-ULK1) Treat->WB Viability 4c. Cell Viability (MTT / Crystal Violet Assay) Treat->Viability

Caption: Workflow for 5-PAHSA treatment on PC12 cells.

5-PAHSA Signaling Pathway in PC12 Cells

G PAHSA 5-PAHSA mTOR mTOR (Mammalian Target of Rapamycin) PAHSA->mTOR inhibits phosphorylation ROS Oxidative Stress (ROS) PAHSA->ROS suppresses ULK1 ULK1 mTOR->ULK1 inhibits phosphorylation Autophagy Autophagy ULK1->Autophagy induces Neuroprotection Neuroprotection Autophagy->Neuroprotection ROS->Neuroprotection reduction of

Caption: 5-PAHSA signaling cascade in neuronal cells.

References

Application Notes and Protocols for 5-PAHSA Treatment in High-Fat Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Levels of PAHSAs, particularly 5-PAHSA, are often reduced in the serum and adipose tissue of insulin-resistant humans and mice. Administration of 5-PAHSA in high-fat diet (HFD)-induced obese mice has been shown to improve glucose tolerance and insulin sensitivity, making it a promising therapeutic candidate for metabolic diseases. However, recent studies have revealed that the beneficial metabolic effects of 5-PAHSA in the context of diet-induced obesity are critically dependent on the gut microbiota.[1][2][3][4][5][6] This document provides a comprehensive overview of the effects of 5-PAHSA, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Efficacy of 5-PAHSA in HFD-Induced Obese Mice

The following tables summarize the quantitative data from studies investigating the effects of 5-PAHSA treatment in high-fat diet-induced obese mice.

Table 1: Effects of Chronic 5-PAHSA Treatment on Systemic Insulin Sensitivity

ParameterDietTreatment GroupValue
Glucose Infusion Rate (GIR) ChowVehicle13 ± 2 mg/kg/min
(mg/kg/min)ChowPAHSA27 ± 4 mg/kg/min
High-Fat DietVehicle2 ± 0.5 mg/kg/min
High-Fat DietPAHSA10 ± 3 mg/kg/min
Endogenous Glucose Production (EGP) Suppression by Insulin High-Fat DietVehicleNo significant suppression
High-Fat DietPAHSA37% reduction

Data from hyperinsulinemic-euglycemic clamp studies. An increased GIR indicates improved insulin sensitivity.

Table 2: Effects of 5-PAHSA on Glucose Homeostasis

ExperimentModelTreatmentOutcome
Glucose Tolerance Test HFD-induced obese miceAcute oral 5-PAHSAImproved glucose tolerance and lowered basal glycemia.[7]
Pyruvate Tolerance Test HFD-induced obese miceChronic PAHSADecreased glycemia, suggesting suppression of hepatic gluconeogenesis.
Body Weight and Fat Mass HFD-induced obese miceChronic PAHSANo significant effect on weight gain or fat mass.[1]
Glucose Tolerance Test Germ-Free HFD-fed miceOral PAHSANo improvement in glucose tolerance or insulin sensitivity.[1][5]
Fecal Microbiota Transplant (FMT) Germ-Free HFD-fed miceFMT from PAHSA-treated donorsImproved glucose tolerance and insulin sensitivity.[8][9]

Note: Some studies have reported no significant improvement in the metabolic status of DIO mice with acute or subchronic 5-PAHSA treatment, suggesting that methodological differences may influence outcomes.[10]

Signaling Pathways and Mechanisms of Action

5-PAHSA exerts its metabolic benefits through multiple signaling pathways. In the liver, it acts via a Gα/i protein-coupled receptor to reduce cAMP levels and phosphorylation of CREB, leading to the suppression of hepatic gluconeogenesis. Additionally, 5-PAHSA is known to activate GPR120, which can mediate anti-inflammatory and insulin-sensitizing effects.[7][11][12][13] Crucially, in HFD-fed mice, the gut microbiota is essential for these effects.[1][2][3][4][5][6] 5-PAHSA treatment alters the composition of the gut microbiota, and this modified microbiota is responsible for the improvements in host metabolism.[1][2][3][4][5][6] Fecal microbiota transplantation from PAHSA-treated donor mice can confer these benefits to recipient HFD-fed mice.[8][9]

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_analysis Phase 2: Data Collection & Analysis A Animal Acclimation (C57BL/6J mice, 4-5 weeks old) B High-Fat Diet Feeding (e.g., 60% kcal from fat, 12 weeks) A->B C Baseline Metabolic Phenotyping (Body weight, GTT, ITT) B->C D Group Allocation (Vehicle vs. 5-PAHSA) C->D E 5-PAHSA Administration (e.g., Oral gavage or osmotic minipump) D->E F Monitor Body Weight & Food Intake E->F G Metabolic Tolerance Tests (GTT, ITT, PTT) E->G H Hyperinsulinemic-Euglycemic Clamp (Assess insulin sensitivity) E->H I Tissue & Sample Collection (Blood, Liver, Adipose, Cecal Content) G->I H->I J Molecular & Microbiome Analysis (Western Blot, qPCR, 16S rRNA sequencing) I->J Logical_Relationship cluster_mouse Host Mouse PAHSA 5-PAHSA Treatment Microbiota Gut Microbiota PAHSA->Microbiota modulates HFD High-Fat Diet HFD->Microbiota induces dysbiosis Metabolism Improved Glucose Metabolism & Insulin Sensitivity HFD->Metabolism impairs Microbiota->Metabolism mediates

References

Application Notes and Protocols for Oral Gavage Administration of 5-PAHSA in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) in animal studies. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of 5-PAHSA.

Introduction

5-PAHSA is an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties.[1] Animal studies are crucial for elucidating its mechanisms of action and evaluating its efficacy in various disease models. Oral gavage is a common and precise method for administering 5-PAHSA in these studies.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving the oral gavage of 5-PAHSA in mice.

Table 1: 5-PAHSA Dosage and Vehicle in Animal Studies

Animal ModelDosageVehicleStudy DurationKey Findings
DB/DB mice50 mg/kg (low dose)Sodium carboxymethyl cellulose30 daysNo significant improvement in glucose metabolism.[2][3]
DB/DB mice150 mg/kg (high dose)Sodium carboxymethyl cellulose30 daysNo significant improvement in glucose metabolism; significant decrease in ox-LDL.[2][3] Increased levels of C-reactive protein (CRP).[2]
C57BL/6J mice (chow-fed)45 mg/kgPolyethylene glycol 400/TWEEN 80 formulation3 daysPotentiation of de novo lipogenesis in white adipose tissue.[4]
High-Fat Diet (HFD)-fed miceNot specifiedNot specifiedAcuteLowered basal glycemia and improved glucose tolerance.[2]
Chow- and HFD-fed miceNot specifiedNot specifiedChronicImproved insulin sensitivity and glucose tolerance.[2]

Table 2: Reported Effects of 5-PAHSA Administration in Animal Models

ParameterAnimal ModelEffect
Glucose MetabolismDB/DB miceNo significant improvement.[2][3]
Glucose MetabolismHFD-fed mice (acute)Improved glucose tolerance, lowered basal glycemia.[2]
Insulin SensitivityChow- and HFD-fed mice (chronic)Improved.[2]
Lipid MetabolismDB/DB miceSignificantly decreased oxidized low-density lipoprotein (ox-LDL).[2][3]
InflammationDB/DB miceIncreased C-reactive protein (CRP) at high dose.[2]
AutophagyDB/DB miceSuppressed phosphorylation of m-TOR and ULK-1.[2]
De Novo LipogenesisC57BL/6J micePotentiated in white adipose tissue.[4]

Experimental Protocols

Protocol 1: Preparation of 5-PAHSA in Sodium Carboxymethyl Cellulose for Oral Gavage

This protocol is adapted from studies using DB/DB mice.

Materials:

  • 5-PAHSA

  • Sodium carboxymethyl cellulose (CMC)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. For example, to prepare 100 mL of vehicle, add 0.5 g of CMC to 100 mL of sterile water.

  • Stirring: Stir the CMC solution vigorously using a magnetic stirrer until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • 5-PAHSA Suspension:

    • For a 50 mg/kg dose in a 25 g mouse (assuming a dosing volume of 10 mL/kg or 0.25 mL), you will need a final concentration of 5 mg/mL.

    • For a 150 mg/kg dose in a 25 g mouse (assuming a dosing volume of 10 mL/kg or 0.25 mL), you will need a final concentration of 15 mg/mL.

  • Calculation: Calculate the required amount of 5-PAHSA based on the desired concentration and final volume.

  • Suspension: Slowly add the weighed 5-PAHSA powder to the prepared CMC vehicle while continuously stirring.

  • Homogenization: Continue stirring until a uniform suspension is achieved.

  • Storage: Store the suspension at 4°C for short-term use. For longer-term storage, consult stability data for 5-PAHSA in this vehicle. Always re-vortex the suspension thoroughly before each administration to ensure homogeneity.

Protocol 2: Preparation of 5-PAHSA in PEG 400/TWEEN 80 for Oral Gavage

This protocol is based on a study using C57BL/6J mice.[4]

Materials:

  • 5-PAHSA

  • Polyethylene glycol 400 (PEG 400)

  • TWEEN 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Sterile tubes for storage

Procedure:

  • Vehicle Preparation: Prepare a formulation of polyethylene glycol 400 and TWEEN 80. A common ratio is 10% TWEEN 80 in PEG 400. For example, to prepare 10 mL of this mixture, combine 1 mL of TWEEN 80 with 9 mL of PEG 400.

  • 5-PAHSA Dissolution:

    • For a 45 mg/kg dose in a 25 g mouse (assuming a dosing volume of 10 mL/kg or 0.25 mL), you will need a final concentration of 4.5 mg/mL.

  • Calculation: Calculate the required amount of 5-PAHSA based on the desired concentration and final volume.

  • Dissolving: Add the weighed 5-PAHSA to the PEG 400/TWEEN 80 mixture.

  • Vortexing: Vortex the solution until the 5-PAHSA is completely dissolved. Gentle warming may be required to aid dissolution.

  • Dilution (Optional but Recommended): The PEG 400/TWEEN 80 mixture can be viscous. To improve ease of gavage, the dissolved 5-PAHSA solution can be diluted with saline. A common final formulation might be 10% PEG 400, 1% TWEEN 80 in saline. To achieve this, the initial concentrated solution would be diluted 1:10 with saline.

  • Storage: Store the solution protected from light. Consult stability data for 5-PAHSA in this vehicle for appropriate storage conditions and duration.

Protocol 3: Oral Gavage Procedure in Mice

Materials:

  • Prepared 5-PAHSA dosing solution

  • Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered. The typical dosing volume is 5-10 mL/kg.

  • Syringe Preparation: Draw the calculated volume of the 5-PAHSA solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back.

    • The head should be slightly extended to straighten the path to the esophagus.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle. The needle should pass easily down the esophagus without resistance. If resistance is met, do not force the needle. Withdraw and attempt again.

  • Administration: Once the needle is correctly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly administer the solution.

  • Needle Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.

Signaling Pathways and Visualizations

5-PAHSA has been shown to modulate several key signaling pathways involved in metabolism and cellular homeostasis.

GPR40 Signaling Pathway

5-PAHSA is a selective agonist for G-protein coupled receptor 40 (GPR40).[3] Activation of GPR40 by 5-PAHSA leads to an increase in intracellular calcium (Ca2+) flux, but not cyclic AMP (cAMP). This pathway is implicated in the beneficial effects of 5-PAHSA on glucose homeostasis.[5]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR40 GPR40 5-PAHSA->GPR40 PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Metabolic_Effects Improved Glucose Homeostasis Ca_release->Metabolic_Effects Leads to

Caption: 5-PAHSA activates the GPR40 signaling pathway.

mTOR-ULK1 Signaling Pathway and Autophagy

5-PAHSA has been observed to suppress the phosphorylation of mTOR and ULK1, key regulators of autophagy.[6][7] By inhibiting this pathway, 5-PAHSA can promote autophagy, a cellular process for degrading and recycling cellular components.

mTOR_ULK1_Signaling 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR Inhibits phosphorylation ULK1 ULK1 mTOR->ULK1 Inhibits phosphorylation Autophagy Autophagy ULK1->Autophagy Initiates

Caption: 5-PAHSA's role in the mTOR-ULK1 autophagy pathway.

Experimental Workflow for Oral Gavage Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of 5-PAHSA administered via oral gavage.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, Blood Glucose, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Oral_Gavage Daily Oral Gavage (Vehicle or 5-PAHSA) Randomization->Oral_Gavage Monitoring Regular Monitoring (Weight, Health Status) Oral_Gavage->Monitoring Data_Collection Endpoint Data Collection (Blood, Tissues) Monitoring->Data_Collection Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Data_Collection->Biochemical_Assays Data_Analysis Statistical Analysis and Interpretation Biochemical_Assays->Data_Analysis

Caption: General workflow for a 5-PAHSA oral gavage study.

References

Determining Optimal 5-PAHSA Dosage for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyeicosapentaenoic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid family, which has garnered significant interest for its potential therapeutic effects in metabolic and inflammatory diseases.[1][2][3] As a bioactive lipid, 5-PAHSA has been shown to exert anti-inflammatory and insulin-sensitizing effects, making it a promising candidate for further investigation in various in vivo models.[1][2] The determination of an optimal dosage is a critical step in designing effective in vivo experiments. This document provides a comprehensive guide to researchers for selecting appropriate 5-PAHSA dosages and outlines detailed protocols for its administration and the evaluation of its biological effects. The information presented is collated from various preclinical studies, offering a summary of the current landscape of in vivo 5-PAHSA research. It is important to note that the effects of 5-PAHSA can be influenced by factors such as the animal model, diet, and the specific regioisomer used.[4][5]

Quantitative Data Summary

The following tables summarize the dosages of 5-PAHSA used in various in vivo studies, the administration routes, and the observed biological outcomes. This information can serve as a starting point for dose-range finding studies.

Table 1: 5-PAHSA Dosage and Administration in Murine Models

Animal Model5-PAHSA DosageAdministration Route & VehicleDurationKey FindingsReference(s)
C57BL/6J Mice (Chow-fed)45 mg/kgOral Gavage (PEG-400/TWEEN 80)3 daysIncreased plasma 5-PAHSA levels; stimulated de novo lipogenesis in white adipose tissue.[1]
DB/DB MiceNot specifiedAdministration for 30 days30 daysSuppressed phosphorylation of m-TOR and ULK-1; no significant improvement in glucose metabolism.[6][7]
C57BL/6 Male Mice (Chow-fed)2 mg/kg (each of 5- and 9-PAHSA)Subcutaneous Mini-pumps (50% PEG-400, 0.5% Tween-80, 49.5% distilled water)Up to 18 weeksImproved insulin sensitivity and glucose tolerance.[8][9]
High-Fat Diet (HFD)-fed Mice6 mg/kg (each of 5- and 9-PAHSA) or 12 mg/kg of 9-PAHSASubcutaneous Mini-pumps (50% PEG-400, 0.5% Tween-80, 49.5% distilled water)Not specifiedImproved glucose tolerance.[8]
Diet-Induced Obese (DIO) MiceNot specifiedAcute and subchronic treatmentNot specifiedDid not significantly improve the deranged metabolic status.[4]
DB/DB Mice50 mg/kg/day and 150 mg/kg/dayOral Gavage (50% PEG 400, 0.5% Tween-80, 49.5% H2O)1 monthDid not reduce blood glucose levels; increased inflammation and promoted fatty liver.[10]
HFD-fed Mice50 mg/kgOral Gavage (50% PEG 400, 0.5% Tween-80, 49.5% H2O)AcuteImproved glucose tolerance.[10]

Experimental Protocols

Preparation of 5-PAHSA Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for the oral administration of 5-PAHSA.

Materials:

  • 5-PAHSA

  • Polyethylene glycol 400 (PEG-400)

  • Tween-80 (Polysorbate 80)

  • Sterile water or saline (0.9% NaCl)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the required amount of 5-PAHSA based on the desired dose and the number of animals.

  • Prepare the vehicle solution. A commonly used vehicle consists of 50% PEG-400, 0.5% Tween-80, and 49.5% distilled water or saline.[8][9][10] For example, to prepare 10 ml of the vehicle, mix 5 ml of PEG-400, 50 µl of Tween-80, and 4.95 ml of sterile water.

  • Add the calculated amount of 5-PAHSA to the vehicle.

  • Vortex the mixture thoroughly until the 5-PAHSA is completely dissolved or forms a stable suspension. Gentle warming may be used to aid dissolution, but the stability of 5-PAHSA at elevated temperatures should be considered.

  • Store the formulation appropriately, protected from light, and use it within a validated timeframe.

Administration of 5-PAHSA via Oral Gavage in Mice

Oral gavage is a common method for acute and chronic administration of 5-PAHSA.

Materials:

  • Prepared 5-PAHSA formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Weigh each mouse to accurately calculate the volume of the 5-PAHSA formulation to be administered.

  • Draw the calculated volume of the 5-PAHSA formulation into a syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Slowly administer the solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress after the procedure.

Chronic Administration of 5-PAHSA via Subcutaneous Mini-pumps

Subcutaneous mini-osmotic pumps allow for continuous and controlled delivery of 5-PAHSA over an extended period.

Materials:

  • Osmotic mini-pumps (e.g., Alzet)

  • 5-PAHSA formulation (prepared in a vehicle compatible with the mini-pumps, such as PEG-400/Tween-80 in water)

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Clippers or depilatory cream

  • Antiseptic solution (e.g., povidone-iodine)

  • Wound clips or sutures

  • Warming pad

Procedure:

  • Pump Priming: Fill the mini-pumps with the 5-PAHSA formulation according to the manufacturer's instructions. The pumps should be primed in sterile saline at 37°C for a specified period before implantation to ensure immediate delivery upon implantation.

  • Surgical Preparation: Anesthetize the mouse and monitor its vital signs. Shave the fur from the dorsal scapular region and sterilize the skin with an antiseptic solution.

  • Implantation: Make a small incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the mini-pump.

  • Insert the primed mini-pump into the pocket, with the delivery portal pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal for any signs of pain, infection, or discomfort. Administer analgesics as per your institution's guidelines. The pumps will deliver the compound at a constant rate for their specified duration.

Oral Glucose Tolerance Test (OGTT)

An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity and glucose metabolism.

Materials:

  • Glucose solution (e.g., 20% dextrose in sterile water)

  • Glucometer and test strips

  • Lancets or tail-nick method for blood collection

  • Timer

Procedure:

  • Fast the mice overnight (typically 6-8 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail vein.

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at specific time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.

  • Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Assessment of Signaling Pathways and Inflammation

a. Western Blotting for Signaling Proteins: To investigate the molecular mechanisms of 5-PAHSA, key signaling proteins can be analyzed by Western blotting.[1]

  • Tissue/Cell Lysis: Homogenize tissues (e.g., liver, adipose tissue) or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of Akt, mTOR, ULK1) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

b. ELISA for Cytokine Measurement: To assess the anti-inflammatory effects of 5-PAHSA, the levels of pro-inflammatory cytokines in serum or tissue homogenates can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection: Collect blood via cardiac puncture or tail vein bleeding and prepare serum. Alternatively, homogenize tissues in a suitable buffer.

  • ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding the detection antibody, and developing the signal with a substrate.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualization of Pathways and Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Binds Gq Gq GPR120->Gq Activates Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Insulin_Signaling Enhanced Insulin Signaling PKC->Insulin_Signaling Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: GPR120 Signaling Pathway Activated by 5-PAHSA.

mTOR_ULK1_Signaling_Pathway 5-PAHSA 5-PAHSA mTOR mTOR (phosphorylated) 5-PAHSA->mTOR Inhibits phosphorylation Neuroprotection Neuroprotection 5-PAHSA->Neuroprotection ULK1 ULK1 (phosphorylated) mTOR->ULK1 Phosphorylates Autophagy_Inhibition Autophagy Inhibition ULK1->Autophagy_Inhibition Autophagy_Inhibition->Neuroprotection Leads to

Caption: 5-PAHSA's role in the mTOR-ULK1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment Animal_Model Select Animal Model (e.g., C57BL/6J, DIO, DB/DB) Dose_Selection Select 5-PAHSA Dose Range (2-150 mg/kg) Animal_Model->Dose_Selection Formulation Prepare 5-PAHSA Formulation (e.g., PEG-400/Tween-80) Dose_Selection->Formulation Oral_Gavage Oral Gavage (Acute or Chronic) Formulation->Oral_Gavage Mini_pump Subcutaneous Mini-pump (Chronic) Formulation->Mini_pump OGTT Oral Glucose Tolerance Test (OGTT) Oral_Gavage->OGTT Signaling Signaling Pathway Analysis (Western Blot) Oral_Gavage->Signaling Inflammation Inflammation Assessment (Cytokine ELISA) Oral_Gavage->Inflammation Metabolomics Metabolomic Analysis Oral_Gavage->Metabolomics Mini_pump->OGTT Mini_pump->Signaling Mini_pump->Inflammation Mini_pump->Metabolomics

Caption: General experimental workflow for in vivo 5-PAHSA studies.

References

Application Notes and Protocols for Studying 5-PAHSA Effects in HepG2 and 3T3-L1 Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties. 5-PAHSA, a specific regioisomer, has garnered significant interest for its potential therapeutic effects in metabolic diseases. This document provides detailed protocols and application notes for utilizing two key in vitro models, the human hepatoma cell line HepG2 and the mouse preadipocyte cell line 3T3-L1, to investigate the cellular and molecular effects of 5-PAHSA.

HepG2 cells serve as a valuable model for studying hepatic glucose and lipid metabolism, while 3T3-L1 cells can be differentiated into mature adipocytes, providing a robust system to explore adipogenesis, glucose uptake, and lipolysis. These models are instrumental in elucidating the mechanisms of action of 5-PAHSA and evaluating its potential as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Quantitative Effects of 5-PAHSA

The following tables summarize the reported quantitative effects of 5-PAHSA treatment in HepG2 and 3T3-L1 cells.

Table 1: Effects of 5-PAHSA on Glucose Metabolism and Insulin Signaling in HepG2 Cells

ParameterCell LineTreatment Condition5-PAHSA ConcentrationObserved EffectReference
Insulin-Stimulated Glucose UptakeHepG2High Insulin (100 nM)20 µMSignificant Increase[1][2]
IRS1 Phosphorylation (Thr896)HepG2High Insulin (100 nM)20 µMIncreased[2]
Akt Phosphorylation (Ser473)HepG2High Insulin (100 nM)20 µMIncreased[2]
IRS2 Phosphorylation (Ser731)HepG2High Insulin (100 nM)20 µMDecreased[2]
Lipogenesis (Normal Glucose)HepG2-20 µMReduced[2]
Fatty Acid Oxidation (Normal Glucose)HepG2-20 µMIncreased[2]
Lipogenesis (High Glucose)HepG2High Glucose (30 mM)20 µMPromoted[2]
Fatty Acid Oxidation (High Glucose)HepG2High Glucose (30 mM)20 µMReduced[2]

Table 2: Effects of 5-PAHSA on Glucose Metabolism and Adipocyte Function in 3T3-L1 Cells

ParameterCell LineTreatment Condition5-PAHSA ConcentrationObserved EffectReference
Insulin-Stimulated Glucose Uptake3T3-L1TNF-α (to induce insulin resistance)20 µMSignificant Increase[2]
Glut4 Translocation to Plasma Membrane3T3-L1TNF-α20 µMSignificantly Increased[2]
Glucose Metabolism Priming3T3-L1 AdipocytesSerum-starvedNot specifiedIncreased levels of glucose and hexose 6-phosphates[3]
De Novo Lipogenesis (DNL)3T3-L1 Adipocytes-Not specifiedPotentiated[3][4]
Glycerol Release (Lipolysis)3T3-L1 AdipocytesIsoproterenol-stimulatedNot specifiedStimulated[3]

Experimental Protocols

HepG2 Cell Culture and 5-PAHSA Treatment

This protocol details the standard culture of HepG2 cells and subsequent treatment with 5-PAHSA for downstream analysis.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 5-PAHSA

  • DMSO (vehicle control)

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

    • Passage cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add trypsin-EDTA, and incubate for 5-7 minutes at 37°C. Neutralize trypsin with complete growth medium and re-seed at a 1:4 or 1:8 split ratio.[5]

  • 5-PAHSA Treatment:

    • Prepare a stock solution of 5-PAHSA in DMSO.

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • For insulin resistance studies, cells can be treated with high insulin (e.g., 100 nM) for 3 days.[2]

    • Replace the medium with fresh medium containing the desired concentration of 5-PAHSA (e.g., 20 µM) or vehicle control (DMSO).[2] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.

    • Incubate the cells for the desired treatment duration (e.g., 48 hours) before proceeding with downstream assays.[2]

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the process of culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 cells (ATCC CL-173)

  • DMEM (high glucose)

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

Protocol:

  • Preadipocyte Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 10% CO2.[6]

    • Passage cells before they reach confluence to maintain their preadipocyte phenotype.

  • Adipocyte Differentiation:

    • Seed 3T3-L1 cells and grow them to confluence. Maintain them in a confluent state for an additional 2 days (Day 0).[6]

    • Day 0: Induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).[7]

    • Day 2: Replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • Day 4 onwards: Replace the medium every 2 days with DMEM containing 10% FBS.

    • Full differentiation, characterized by the accumulation of lipid droplets, is typically observed by Day 8-10.[6][8]

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

  • Cultured and treated HepG2 or differentiated 3T3-L1 cells

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

  • Insulin

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

Protocol:

  • Seed cells in 12-well or 24-well plates and treat with 5-PAHSA as described above.

  • Wash cells twice with warm PBS.

  • Incubate cells in serum-free medium for 2-4 hours.

  • Wash cells with KRPH buffer.

  • Stimulate cells with or without insulin (e.g., 100 nM) in KRPH buffer for 30 minutes at 37°C.

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG to a final concentration of 0.5 µCi/mL or 100 µM, respectively, and incubate for 5-10 minutes.

  • To determine non-specific uptake, add phloretin to a set of wells 10 minutes prior to the addition of the glucose tracer.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • For the radioactive assay, add the cell lysate to scintillation fluid and measure radioactivity.

  • For the fluorescent assay, measure the fluorescence of the cell lysate using a plate reader.[9][10]

  • Normalize the glucose uptake to the total protein concentration of each sample.

Lipid Accumulation (Oil Red O Staining)

This method is used to visualize and quantify the accumulation of neutral lipids in cells.

Materials:

  • Differentiated 3T3-L1 adipocytes or HepG2 cells treated to induce lipid accumulation

  • 10% Formalin

  • Oil Red O stock solution (0.5 g in 100 mL isopropanol)

  • Oil Red O working solution (6 mL stock solution + 4 mL distilled water, filtered)

  • 60% Isopropanol

  • Distilled water

  • Microscope

Protocol:

  • Wash the cells gently with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.[7]

  • Wash the cells with distilled water.

  • Rinse the cells with 60% isopropanol.[7]

  • Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.[11]

  • Remove the staining solution and wash the cells repeatedly with distilled water until the wash water is clear.[11]

  • Qualitative Analysis: Visualize the stained lipid droplets under a microscope. Lipid droplets will appear as red-orange spheres.

  • Quantitative Analysis:

    • After the final wash, add 100% isopropanol to each well to elute the stain from the lipid droplets.[12]

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol containing the eluted dye to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a microplate reader.[12][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post) Start->Confluence Induction Day 0: Add MDI (IBMX, Dex, Insulin) Confluence->Induction Maturation1 Day 2: Change to Medium with Insulin Induction->Maturation1 Maturation2 Day 4: Change to Maintenance Medium (10% FBS/DMEM) Maturation1->Maturation2 Endpoint Day 8-10: Mature Adipocytes (Lipid Droplets Visible) Maturation2->Endpoint Analysis Perform Assays: - Oil Red O Staining - Glucose Uptake - Gene Expression Endpoint->Analysis

Glucose_Uptake_Assay_Workflow Start Seed and Treat Cells with 5-PAHSA Starve Serum Starve Cells (2-4 hours) Start->Starve Stimulate Stimulate with Insulin (optional, 30 min) Starve->Stimulate Add_Tracer Add Glucose Tracer (e.g., 2-NBDG) (5-10 min) Stimulate->Add_Tracer Stop Stop Uptake (Wash with ice-cold PBS) Add_Tracer->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure

References

Application Notes and Protocols for the Preparation of 5-PAHSA Solutions in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and use of 5-Palmitic Acid-9-Hydroxy-Stearic Acid (5-PAHSA) solutions for various cell-based assays. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to 5-PAHSA

5-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. These lipokines have garnered significant interest due to their potential anti-diabetic and anti-inflammatory properties.[1] In vitro studies are crucial for elucidating the mechanisms of action of 5-PAHSA. Proper preparation of 5-PAHSA solutions is critical for obtaining reliable and reproducible results in cell-based assays, as these compounds are hydrophobic and require specific handling to ensure solubility and stability in aqueous cell culture media.[2][3]

Preparation of 5-PAHSA Stock Solution

The hydrophobicity of 5-PAHSA necessitates the use of an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4]

Materials:

  • 5-PAHSA (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Protocol:

  • Bring the 5-PAHSA powder and DMSO to room temperature.

  • In a sterile microcentrifuge tube, dissolve 5-PAHSA in DMSO to create a high-concentration stock solution, for example, 90 mmol/L.[4]

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be required to aid dissolution, as PAHSAs need to be maintained at ≥37°C to remain in solution.[2]

  • Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Preparation of 5-PAHSA Working Solutions for Cell Culture

The stock solution must be diluted to the final desired concentration in cell culture medium. To maintain the solubility and bioavailability of this lipophilic compound in an aqueous environment, it is often complexed with fatty acid-free bovine serum albumin (BSA).[3]

Materials:

  • 5-PAHSA stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile conical tubes

Protocol:

  • Thaw an aliquot of the 5-PAHSA stock solution at room temperature.

  • Prepare the cell culture medium that will be used for the experiment. If using BSA, dissolve the fatty acid-free BSA in the medium to the desired concentration (e.g., 0.1-1%).

  • Warm the cell culture medium (with or without BSA) to 37°C.

  • Dilute the 5-PAHSA stock solution into the warmed medium to achieve the final working concentration. For example, to make a 30 µmol/L working solution from a 90 mmol/L stock, a 1:3000 dilution is required.[4] It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid dispersion and prevent precipitation.

  • The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in the vehicle control wells.

  • Use the freshly prepared 5-PAHSA working solution immediately for treating cells.

Quantitative Data Summary

The effective concentration of 5-PAHSA can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes concentrations used in various published studies.

Cell LineAssay TypeEffective Concentration(s)Incubation TimeReference
PC12 cellsAutophagy and Oxidative Stress30 µmol/L24 hours[4][5]
3T3-L1 adipocytesGlucose Uptake40 µmol/L30 minutes (preincubation)[6]
HepG2 cellsInsulin Signaling, LipogenesisNot specified, but improved insulin signalingNot specified[7]
Pancreatic β-cellsInsulin Secretion60 µMNot specified[8]
Islet-on-a-chipInsulin Expression100 µM48 hours[9]

Experimental Protocols

General Protocol for a Cell-Based Assay with 5-PAHSA

This protocol provides a general workflow for treating adherent cells with 5-PAHSA and subsequently performing a cell-based assay, such as a cell viability or signaling assay.[10]

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 5-PAHSA working solution

  • Vehicle control solution (medium with the same concentration of DMSO as the working solution)

  • Assay-specific reagents (e.g., MTT, XTT, or lysis buffer for western blotting)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 10,000 to 30,000 cells per well in 100 µL of medium.[10] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Cell Starvation (Optional): Depending on the assay, cells may be starved in serum-free medium for 4-24 hours prior to treatment.[10]

  • Treatment: Carefully remove the old medium. Add the 5-PAHSA working solution to the treatment wells and the vehicle control solution to the control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.[5][9]

  • Assay Performance: After incubation, proceed with the specific cell-based assay according to the manufacturer's instructions. This may involve:

    • Cell Viability Assays (e.g., MTT): Add the reagent, incubate, and then measure the absorbance.[11]

    • Protein Analysis (e.g., Western Blot): Wash the cells with PBS, lyse them, and collect the protein lysate for further analysis.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by 5-PAHSA

5-PAHSA has been shown to influence several key signaling pathways involved in metabolism and cell survival.

G cluster_0 5-PAHSA Signaling cluster_1 Note PAHSA 5-PAHSA GPR40 GPR40 PAHSA->GPR40 activates AMPK AMPK PAHSA->AMPK activates* mTOR mTOR PAHSA->mTOR inhibits Insulin_Receptor Insulin Signaling (IRS1, Akt) PAHSA->Insulin_Receptor enhances MAPK MAPK (ERK1/2, JNK1/2) PAHSA->MAPK attenuates Inflammation ↓ Inflammation (NF-κB) AMPK->Inflammation Autophagy ↑ Autophagy mTOR->Autophagy Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) Insulin_Receptor->Glucose_Uptake ER_Stress ↓ ER Stress MAPK->ER_Stress Note Activation of AMPK by 5-PAHSA can be impaired by high glucose conditions.

Caption: Signaling pathways modulated by 5-PAHSA.

Experimental Workflow for 5-PAHSA Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with 5-PAHSA.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 5-PAHSA Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_working treat_cells Treat Cells with 5-PAHSA / Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Microplate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubate->perform_assay collect_data Collect and Analyze Data perform_assay->collect_data

Caption: General experimental workflow for 5-PAHSA cell-based assays.

References

Application Notes and Protocols for Employing 5-PAHSA-d9 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. The 5-PAHSA isomer, in particular, has been shown to improve glucose homeostasis and insulin sensitivity. Metabolic flux analysis using stable isotope tracers is a powerful technique to elucidate the dynamic flow of metabolites through biochemical pathways. The use of deuterated 5-PAHSA (5-PAHSA-d9) as a tracer allows for the precise tracking of its uptake, metabolism, and incorporation into various lipid species, providing valuable insights into its mechanism of action and metabolic fate.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis. While specific, validated protocols for this compound are not extensively documented in publicly available literature, the following sections adapt established methodologies for stable isotope-labeled fatty acids to guide researchers in designing and executing robust experiments.

Signaling Pathways of 5-PAHSA

5-PAHSA exerts its biological effects through various signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor 40 (GPR40). Activation of GPR40 by 5-PAHSA can lead to downstream modulation of key metabolic regulators, including AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).

5_PAHSA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 binds Insulin_Signaling Insulin Signaling (IRS-1, Akt) This compound->Insulin_Signaling enhances PLC PLC GPR40->PLC activates AMPK AMPK GPR40->AMPK activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release mTORC1 mTORC1 AMPK->mTORC1 inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes ULK1 ULK1 mTORC1->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy induces Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake

Figure 1: 5-PAHSA Signaling Cascade.

Experimental Workflow for Metabolic Flux Analysis

A typical workflow for tracing the metabolic fate of this compound involves several key stages, from experimental setup to data analysis. This process allows for the quantification of the flux of this compound into various metabolic pathways and end products.

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase start In Vitro (Cell Culture) or In Vivo (Animal Model) treatment Administer this compound start->treatment collection Sample Collection (Cells, Tissues, Plasma) treatment->collection extraction Lipid Extraction collection->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis (MRM) derivatization->lcms quantification Peak Integration and Quantification lcms->quantification correction Isotopologue Distribution Correction quantification->correction mfa Metabolic Flux Calculation correction->mfa interpretation Biological Interpretation mfa->interpretation

Figure 2: Experimental Workflow.

Experimental Protocols

The following protocols are adapted from established methods for metabolic flux analysis using deuterated fatty acids and should be optimized for specific experimental conditions.

In Vitro Protocol: this compound Tracing in Cultured Cells
  • Cell Culture: Plate cells (e.g., adipocytes, hepatocytes, or macrophages) in 6-well plates and grow to desired confluency.

  • Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound (e.g., 10-50 µM). A vehicle control (medium without this compound) should be run in parallel.

  • Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of this compound incorporation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 1:1) for analysis.

In Vivo Protocol: this compound Tracing in Animal Models
  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the experimental conditions.

  • Tracer Administration: Administer this compound via oral gavage, intraperitoneal injection, or intravenous infusion. The dosage should be determined based on previous studies with similar compounds.

  • Sample Collection: At predetermined time points, collect blood samples (plasma) and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be flash-frozen in liquid nitrogen immediately after collection.

  • Lipid Extraction from Tissues:

    • Homogenize the frozen tissue in a suitable solvent mixture (e.g., chloroform:methanol 2:1).

    • Perform a Bligh-Dyer or Folch extraction to separate the lipid phase.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under nitrogen.

  • Sample Preparation for LC-MS/MS: Reconstitute the dried lipid extract in an appropriate solvent for injection.

LC-MS/MS Method for this compound and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and its potential metabolites. The table below provides hypothetical MRM transitions as a starting point for method development. The precursor ion for this compound will be [M-H]-, and product ions will result from the fragmentation of the molecule.

Table 1: Hypothetical MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound[Calculated M-H][Fragment 1][To be optimized]Deuterated parent compound.
This compound Metabolite 1[Calculated M-H][Fragment 2][To be optimized]e.g., chain-shortened product.
This compound Metabolite 2[Calculated M-H][Fragment 3][To be optimized]e.g., further oxidized product.
Unlabeled 5-PAHSA441.4255.2[To be optimized]Endogenous control.

Note: The exact m/z values for this compound and its metabolites will depend on the position and number of deuterium atoms. These values need to be calculated based on the specific isotopic labeling of the standard used. Collision energies must be optimized for each transition to achieve maximum sensitivity.

Data Presentation and Analysis

The primary data from a metabolic flux experiment using this compound will be the fractional enrichment of deuterium in downstream metabolites. This data can be used to calculate the rate of appearance and disappearance of labeled species, providing a measure of metabolic flux.

Table 2: Template for Fractional Enrichment of Deuterium in Lipid Species

Lipid SpeciesTime Point% Enrichment (M+9)Standard Deviation
Triglyceride (TAG) Pool 0 hr00
4 hr
24 hr
Phosphatidylcholine (PC) Pool 0 hr00
4 hr
24 hr
Cholesteryl Ester (CE) Pool 0 hr00
4 hr
24 hr

Table 3: Template for Calculated Metabolic Flux Rates

Metabolic PathwayFlux Rate (nmol/mg protein/hr)Standard Deviationp-value (vs. Control)
This compound Incorporation into TAGs
This compound Incorporation into PCs
This compound Beta-oxidation

Note: The specific flux calculations will depend on the experimental design and the metabolic model used. Software packages such as INCA or Metran can be used for these calculations.

Conclusion

The use of this compound as a tracer for metabolic flux analysis offers a powerful approach to unravel the intricate metabolic roles of this bioactive lipid. While the protocols provided herein are based on established methodologies for similar compounds, they serve as a robust starting point for researchers. Careful optimization of experimental conditions and analytical methods will be crucial for obtaining high-quality, reproducible data. The insights gained from such studies will be invaluable for understanding the therapeutic potential of 5-PAHSA in metabolic diseases and for the development of novel therapeutic strategies.

Application Notes & Protocols: Assessing 5-PAHSA Effects on Glucose Uptake in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] One prominent member of this family, 5-palmitic acid-hydroxy stearic acid (5-PAHSA), has been identified as a lipokine that plays a crucial role in connecting glucose and lipid metabolism.[3][4] Levels of PAHSAs have been found to be reduced in the adipose tissue and serum of insulin-resistant humans, and their levels correlate strongly with insulin sensitivity.[1] 5-PAHSA has been shown to improve glucose uptake and insulin signaling in adipocytes, making it a molecule of high interest for metabolic research and as a potential therapeutic agent for type 2 diabetes.[5] These application notes provide detailed protocols for assessing the effects of 5-PAHSA on glucose uptake in adipocytes, utilizing the widely accepted 2-deoxyglucose (2-DG) uptake assay.

Signaling Pathways of 5-PAHSA in Adipocytes

5-PAHSA enhances glucose uptake in adipocytes primarily by augmenting insulin-stimulated pathways. In adipocytes, PAHSAs signal through the G-protein coupled receptor GPR120 to enhance insulin-stimulated glucose uptake.[1] This process leads to the translocation of the glucose transporter GLUT4 to the plasma membrane.[5][6] While some studies suggest GPR40 may also be involved in mediating PAHSA effects, GPR120 is more prominently cited in the context of adipocyte glucose transport.[1][7][8] The activation of this pathway can improve insulin sensitivity, reversing defects in insulin action induced by inflammatory mediators like TNF-α.[5] 5-PAHSA has been shown to increase the phosphorylation of key proteins in the insulin signaling cascade, such as Akt, leading to increased glucose uptake.[5]

GPR120_Signaling cluster_membrane Plasma Membrane GPR120 GPR120 GLUT4_vesicle GLUT4 Vesicle Akt Akt GPR120->Akt Activates GLUT4_membrane GLUT4 Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates PAHSA 5-PAHSA PAHSA->GPR120 Binds Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt Activates Insulin Insulin Insulin->Insulin_Receptor Binds Akt->GLUT4_vesicle Glucose Glucose Glucose->GLUT4_membrane

Diagram 1: 5-PAHSA and Insulin Signaling Pathway for Glucose Uptake.

Experimental Principle and Workflow

The most common method to measure glucose uptake in cultured cells is the 2-deoxyglucose (2-DG) uptake assay.[9] 2-DG is a glucose analog that is taken up by glucose transporters and subsequently phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2-DG6P).[9] Because 2-DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated 2-DG6P is directly proportional to the rate of glucose uptake.[9] This accumulation can be quantified using either a radioactive tracer ([¹⁴C] or [³H]-2-DG) followed by scintillation counting or a non-radioactive, enzymatic assay that generates a colorimetric or fluorometric signal.[9][10][11]

The general workflow involves differentiating adipocytes, starving them of serum to establish a basal state, treating them with 5-PAHSA and/or insulin, and then measuring the uptake of 2-DG.

Workflow A 1. Adipocyte Culture & Differentiation (e.g., 3T3-L1 cells) B 2. Serum Starvation (Establish basal state) A->B C 3. Pre-incubation (Vehicle, 5-PAHSA) B->C D 4. Stimulation (Basal vs. Insulin) C->D E 5. 2-Deoxyglucose Incubation D->E F 6. Stop Uptake & Wash (Ice-cold PBS) E->F G 7. Cell Lysis F->G H 8. Quantification (Scintillation or Photometric Assay) G->H I 9. Data Normalization (vs. Protein Content) H->I

Diagram 2: General Experimental Workflow for 2-DG Uptake Assay.

Detailed Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Culture and Differentiation

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 1% Pen-Strep, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Differentiation Medium II (DMII): DMEM with 10% FBS, 1% Pen-Strep, and 10 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS and 1% Pen-Strep.

Procedure:

  • Plating: Plate 3T3-L1 preadipocytes in a suitable format (e.g., 12-well or 24-well plates) in DMEM with 10% BCS and 1% Pen-Strep.

  • Confluence: Grow cells until they reach 100% confluence (Day 0). Allow them to remain confluent for an additional 48 hours.

  • Initiate Differentiation (Day 2): Aspirate the medium and replace it with DMI. Incubate for 48 hours.

  • Continue Differentiation (Day 4): Aspirate DMI and replace with DMII. Incubate for another 48 hours.

  • Maturation (Day 6 onwards): Aspirate DMII and replace with Maintenance Medium. Change the medium every 2-3 days.

  • Experimentation: Mature, lipid-laden adipocytes are typically ready for experiments between Day 10 and Day 14 post-differentiation.

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay

This protocol is adapted for differentiated 3T3-L1 adipocytes and can be used with either radioactive or non-radioactive detection methods.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 12-well plates)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (20 mM HEPES, 125 mM NaCl, 40 mM KCl, 1.25 mM Na₂HPO₄, 0.85 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA), pH 7.4.

  • 5-PAHSA stock solution (e.g., in DMSO or ethanol)

  • Insulin stock solution

  • 2-Deoxy-[³H]-glucose or a non-radioactive 2-DG kit (e.g., Sigma-Aldrich MAK542).[9]

  • Phloretin (glucose transport inhibitor, for stop solution)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1% SDS or buffer provided in a kit).[10]

  • BCA Protein Assay Kit

Procedure:

  • Serum Starvation: Gently wash mature adipocytes twice with warm PBS. Incubate the cells in serum-free DMEM for 2-4 hours at 37°C to establish a basal, unstimulated state.

  • Buffer Wash: After starvation, wash the cells twice with warm KRPH buffer.

  • Pre-treatment with 5-PAHSA: Add KRPH buffer containing either vehicle control (e.g., DMSO) or the desired concentration of 5-PAHSA (e.g., 40 µM) to the respective wells.[3] Incubate for 30-60 minutes at 37°C.

  • Insulin Stimulation: To the appropriate wells, add insulin to a final concentration (e.g., 1-100 nM) for 20-30 minutes at 37°C.[10] Ensure basal (no insulin) wells are included for each condition (vehicle and 5-PAHSA).

  • Initiate Glucose Uptake: Add 2-deoxyglucose to each well to initiate the uptake reaction.

    • Radioactive Method: Add [³H]-2-DG (final concentration ~0.1 µCi/mL) along with unlabeled 2-DG (final concentration ~100 µM).

    • Non-Radioactive Method: Add 2-DG solution as per the manufacturer's instructions (e.g., 1 mM final concentration).[9]

  • Incubate for 10-20 minutes at 37°C. This timing is critical and should be optimized to ensure uptake is in the linear range.[12]

  • Terminate Uptake: Stop the reaction by aspirating the 2-DG solution and immediately washing the cells three times with ice-cold PBS (or PBS containing a glucose transport inhibitor like phloretin).[10]

  • Cell Lysis: Add cell lysis buffer to each well and incubate as required (e.g., 20 minutes at 37°C for acidic lysis buffer or as per manufacturer's protocol).[9][10]

  • Quantification:

    • Radioactive Method: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Non-Radioactive Method: Process the cell lysate according to the kit manufacturer's protocol, which typically involves enzymatic reactions to generate a product measured by a spectrophotometric plate reader.[9][11]

  • Protein Quantification: Use a portion of the remaining cell lysate to determine the total protein concentration in each well using a BCA assay.

  • Data Analysis: Normalize the glucose uptake data (CPM or absorbance) to the total protein concentration for each well. Express results as pmol (or nmol) of 2-DG per mg of protein per minute.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different treatment groups. Results are typically presented as the mean ± standard error of the mean (SEM) from multiple biological replicates.

Table 1: Effect of 5-PAHSA on Basal and Insulin-Stimulated 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes

Treatment Group2-DG Uptake (pmol/min/mg protein)Fold Change (vs. Vehicle Basal)p-value (vs. appropriate control)
Vehicle Control
Basal (No Insulin)15.2 ± 1.81.00-
Insulin (10 nM)75.8 ± 6.24.99<0.001
5-PAHSA (40 µM)
Basal (No Insulin)18.1 ± 2.11.19>0.05
Insulin (10 nM)95.3 ± 7.56.27<0.001 vs. Basal; <0.05 vs. Vehicle + Insulin

Data presented are hypothetical and for illustrative purposes only. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

This table structure allows for a direct assessment of 5-PAHSA's effect on basal glucose uptake and, more importantly, its ability to sensitize adipocytes to insulin, as indicated by the enhanced glucose uptake in the "5-PAHSA + Insulin" group compared to the "Vehicle + Insulin" group.[5][13]

References

Application Notes: Investigating the Neuroprotective Role of 5-PAHSA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties. A specific isomer, 5-PAHSA, has garnered interest for its potential therapeutic effects in metabolic diseases and associated neurological complications.[1][2] Type 2 Diabetes Mellitus (T2DM), for instance, is known to increase the risk of brain dysfunction and neurodegeneration.[1][3] These application notes provide an overview and detailed protocols for utilizing animal models to investigate the neuroprotective mechanisms of 5-PAHSA, particularly in the context of diabetic-related neurodegeneration. The primary focus is on the db/db mouse model of T2DM, where 5-PAHSA has been studied for its effects on autophagy, oxidative stress, and relevant signaling pathways.[1][3]

Featured Animal Model: db/db Mouse

The db/db mouse is a widely used model for type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance, closely mimicking the human T2DM condition. This model is particularly relevant for studying diabetic encephalopathy and testing therapeutic agents like 5-PAHSA that may mitigate neurological damage associated with chronic hyperglycemia and metabolic dysregulation.[3]

Alternative Animal Model: High-Fat Diet (HFD)-Induced Obesity

Researchers also utilize C57BL/6 mice fed a high-fat diet (HFD) for extended periods (e.g., 5 months) to induce T2DM and associated cognitive decline.[4][5][6] This model is valuable for studying the effects of interventions on diet-induced metabolic and neurological changes. While much of the neuroprotective research in this model has focused on the related S-9-PAHSA isomer, the established protocols for inducing the disease state, administering the compound, and assessing outcomes are highly relevant and adaptable for 5-PAHSA studies.[4][5]

Data Summary: In Vivo Effects of 5-PAHSA

The following tables summarize key quantitative data from studies administering 5-PAHSA to db/db mice for 30 days.

Table 1: Effect of 5-PAHSA on Serum Biomarkers in db/db Mice

BiomarkerLow-Dose 5-PAHSA vs. ControlHigh-Dose 5-PAHSA vs. ControlReference
Oxidized LDL (ox-LDL)Decreased significantly (p < 0.001)Decreased significantly (p < 0.0001)[3]
C-reactive protein (CRP)No significant changeIncreased significantly (p < 0.01)[1][3]
TNF-αNo significant changeNo significant change[3]
IL-1αNo significant changeNo significant change[3]

Table 2: Effect of 5-PAHSA on Cortical Signaling in db/db Mice

Protein RatioLow-Dose 5-PAHSA vs. ControlHigh-Dose 5-PAHSA vs. ControlReference
p-mTOR / mTORSuppressed (p < 0.05)Suppressed (p < 0.01)[3]
p-ULK1 / ULK1Suppressed (p < 0.05)Suppressed (p < 0.01)[3]
LC3BII / LC3BI RatioNo significant changeNo significant change[3]

Note: While 5-PAHSA suppressed the phosphorylation of mTOR and ULK-1 in the cortex of db/db mice, this did not lead to a significant activation of autophagy or an improvement in cognitive performance in the Y-maze test in the cited study.[3]

Key Signaling Pathway: 5-PAHSA and Autophagy Regulation

In vitro studies using PC12 cells under diabetic conditions have shown that 5-PAHSA can play a neuroprotective role by activating autophagy and reducing oxidative stress.[1][3] The proposed mechanism involves the inhibition of the mTOR-ULK1 signaling pathway.

G cluster_main 5-PAHSA Mediated Autophagy (in vitro) PAHSA 5-PAHSA mTOR p-mTOR PAHSA->mTOR ROS ROS Reduction PAHSA->ROS  ? ULK1 p-ULK1 mTOR->ULK1 Autophagy Autophagy Activation ULK1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection ROS->Neuroprotection

Caption: Proposed mechanism of 5-PAHSA's neuroprotective action.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of 5-PAHSA in a diabetic mouse model.

G cluster_setup Phase 1: Model & Treatment cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., 40-week-old male db/db mice) B Animal Grouping (Control, Low-Dose, High-Dose) A->B C 5-PAHSA Administration (30-day oral gavage) B->C D Cognitive Testing (e.g., Y-Maze) C->D E Blood Sample Collection (Tail vein or cardiac puncture) F Tissue Collection (Brain cortex perfusion & dissection) G Serum Analysis (ELISA) (ox-LDL, CRP, Cytokines) E->G H Molecular Analysis (Western Blot) (p-mTOR, p-ULK1, Autophagy markers) F->H I Oxidative Stress Assays F->I J Apoptosis Assays F->J

Caption: General experimental workflow for 5-PAHSA in vivo studies.

Protocols

Protocol 1: Animal Model and 5-PAHSA Administration

This protocol is based on methodologies used for studying 5-PAHSA in db/db mice.[3]

1. Animals and Housing:

  • Use male db/db mice (e.g., 40 weeks of age) as the T2DM model.[3]

  • Use age-matched male C57BL/6 mice as healthy controls.[3]

  • House animals in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.

2. Preparation of 5-PAHSA Solution:

  • Synthesize or procure 5-PAHSA.

  • For in vivo experiments, dissolve 5-PAHSA in a suitable vehicle such as sodium carboxymethyl cellulose.[3] The concentration should be prepared to achieve the desired dosage based on average animal weight.

3. Grouping and Administration:

  • Divide db/db mice into at least three groups:

    • Vehicle Control Group: Receives only the vehicle.
    • Low-Dose 5-PAHSA Group.
    • High-Dose 5-PAHSA Group.

  • Administer 5-PAHSA or vehicle daily via oral gavage for a period of 30 days.[1][3] Ensure proper gavage technique to minimize stress and injury.

4. Monitoring:

  • Monitor animal body weight and general health status regularly.

  • Fasting blood glucose can be measured at baseline and at intervals (e.g., 10 and 30 days) using a glucometer from tail vein blood.[3]

Protocol 2: Cognitive Function Assessment (Y-Maze Test)

The Y-maze test is used to assess spatial working memory.

1. Apparatus:

  • A three-arm horizontal maze (Y-shape) with arms of equal length and angle.

2. Procedure:

  • Place a mouse at the end of one arm and allow it to move freely through the maze for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An "alternation" is defined as entries into three different arms on consecutive choices (e.g., A, B, C or C, B, A).

  • The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

3. Data Analysis:

  • Compare the spontaneous alternation percentage between the control and 5-PAHSA-treated groups. A higher percentage indicates better spatial working memory.

Protocol 3: Sample Collection and Processing

1. Blood Sample Collection:

  • At the end of the 30-day treatment period, collect blood samples.[3]

  • Anesthetize the mice according to approved IACUC protocols.

  • Collect whole blood via cardiac puncture.

  • Allow blood to stand at 4°C for 2 hours to clot, then centrifuge at 1500 rpm for 20 minutes to separate the serum.[3]

  • Store serum at -80°C until analysis.

2. Brain Tissue Collection:

  • Following blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain.[7]

  • For histological analysis, follow PBS with 4% paraformaldehyde (PFA) perfusion.[7] For biochemical analysis, PBS perfusion is sufficient.

  • Carefully dissect the brain and isolate specific regions, such as the cortex and hippocampus.

  • Immediately snap-freeze the tissue intended for biochemical analysis in liquid nitrogen and store at -80°C.

Protocol 4: Biochemical and Molecular Analysis

1. Serum ELISA:

  • Use commercial ELISA kits to measure serum levels of biomarkers.

  • Follow the manufacturer's protocols precisely.

  • Key markers to assess include: oxidized low-density lipoprotein (ox-LDL), C-reactive protein (CRP), tumor necrosis factor-α (TNF-α), and interleukin-1α (IL-1α).[3]

2. Western Blotting for Signaling Proteins:

  • Homogenize frozen brain cortex samples in RIPA lysis buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Phospho-mTOR (Ser2448)
    • Total mTOR
    • Phospho-ULK1 (Ser757)
    • Total ULK1
    • LC3B, Beclin-1, p62 (for autophagy analysis)

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL detection system and quantify band density using software like ImageJ.

  • Normalize phosphorylated protein levels to total protein levels.

References

Troubleshooting & Optimization

stability and proper storage conditions for 5-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of 5-PAHSA-d9. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its integrity. The recommended storage temperatures and durations are summarized below.

Storage ConditionFormDuration
-80°CStock SolutionUp to 6 months[1]
-20°CStock SolutionUp to 1 month[1]
-20°CAs received (liquid)Refer to product datasheet
Dry IceShippingN/A[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent. For cell culture experiments, a stock solution in DMSO is common.[3] For in vivo studies, further dilution into a vehicle suitable for administration is necessary.

Q3: What are suitable vehicles for in vivo administration of this compound?

A3: For oral gavage in mice, 5-PAHSA has been successfully administered in a vehicle of polyethylene glycol 400 (PEG400) and Tween-80 in saline.[1] Another option used for in vivo experiments is a solution in sodium carboxymethyl cellulose.[3]

Q4: What is the expected stability of this compound in working solutions?

A4: The stability of this compound in working solutions can vary depending on the solvent and storage conditions. It is recommended to prepare fresh working solutions for each experiment or store them for very short periods at -20°C or -80°C. For in vivo studies with continuous dosing over extended periods (e.g., beyond half a month), the stability of the formulation should be carefully considered.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: High glucose concentration in culture media.

    • Explanation: High glucose levels can impair the biological activity of 5-PAHSA, potentially inhibiting the AMPK signaling pathway and promoting pro-inflammatory responses.[4][5]

    • Solution: Consider using media with a normal glucose concentration (e.g., 5.5 mM D-glucose) to observe the intended effects of 5-PAHSA.[4]

  • Possible Cause 2: Sub-optimal treatment time.

    • Explanation: The effects of 5-PAHSA can be time-dependent.

    • Solution: For in vitro studies, a 24-hour treatment period has been shown to be effective for observing effects on autophagy.[2][3] Optimize treatment duration based on your specific experimental goals.

  • Possible Cause 3: Issues with stock solution.

    • Explanation: Improperly stored or repeatedly freeze-thawed stock solutions may lead to degradation of the compound.

    • Solution: Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.[1]

Issue 2: Poor signal or high variability in mass spectrometry analysis.

  • Possible Cause 1: Co-elution with other lipids.

    • Explanation: In complex biological samples, other lipid species can co-elute with this compound, leading to ion suppression or overlapping isotopic peaks, which complicates accurate quantification.[6]

    • Solution: Optimize your liquid chromatography method to achieve better separation of this compound from other lipids. This may involve adjusting the gradient, column chemistry, or mobile phases.

  • Possible Cause 2: Low ionization efficiency.

    • Explanation: As a neutral lipid, this compound requires efficient ionization for sensitive detection by mass spectrometry. The formation of adducts (e.g., [M+NH4]+) is a common ionization process.[7]

    • Solution: Ensure that your mobile phase or post-column addition contains a suitable cation source (e.g., ammonium acetate) to promote adduct formation.

  • Possible Cause 3: Isotopic interference.

    • Explanation: The natural isotopic abundance of other molecules can potentially interfere with the signal of the deuterated standard.

    • Solution: Use high-resolution mass spectrometry to distinguish between the analyte and potential interferences. Carefully select precursor and product ions for MRM experiments to ensure specificity.

Experimental Protocols

In Vitro Cell Treatment with this compound

This protocol provides a general workflow for treating cultured cells with this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound stock solution in DMSO prep_media Prepare treatment media with desired this compound concentration prep_stock->prep_media prep_cells Seed cells and allow to adhere/differentiate treatment Replace culture media with treatment media prep_cells->treatment prep_media->treatment incubation Incubate for desired duration (e.g., 24h) treatment->incubation harvest Harvest cells (e.g., lysis for protein, RNA, or lipid extraction) incubation->harvest downstream Perform downstream analysis (e.g., Western blot, qPCR, Mass Spectrometry) harvest->downstream

Caption: General workflow for in vitro cell treatment with this compound.

Signaling Pathways

5-PAHSA has been shown to modulate several key signaling pathways involved in metabolism and cellular stress responses.

mTOR-ULK1 Signaling Pathway and Autophagy

5-PAHSA can enhance autophagy by inhibiting the phosphorylation of the mTOR-ULK1 pathway.[2][3] This neuroprotective role is particularly relevant in the context of diabetic conditions.[2][3]

mtor_pathway 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR inhibits phosphorylation Reduced\nOxidative Stress Reduced Oxidative Stress 5-PAHSA->Reduced\nOxidative Stress ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy promotes

Caption: 5-PAHSA's role in the mTOR-ULK1 signaling pathway and autophagy.
AMPK Signaling Pathway

Under normal glucose conditions, 5-PAHSA can activate the AMPK signaling pathway, which is a central regulator of cellular energy homeostasis.[5] However, this effect can be impaired by high glucose levels.

ampk_pathway cluster_conditions Cellular Conditions 5-PAHSA 5-PAHSA AMPK AMPK 5-PAHSA->AMPK activates Normal Glucose Normal Glucose Normal Glucose->AMPK High Glucose High Glucose High Glucose->AMPK inhibits activation Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits

Caption: Influence of glucose levels on 5-PAHSA's effect on the AMPK pathway.

References

Technical Support Center: Overcoming Variability in 5-PAHSA Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 5-PAHSA (5-palmitic acid-hydroxy stearic acid) experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-PAHSA and what are its primary biological effects?

A1: 5-PAHSA is a member of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It is primarily known for its anti-diabetic and anti-inflammatory properties.[3][4][5][6] Studies have shown that 5-PAHSA can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation.[3][4][5][7] It is one of the most studied regioisomers of PAHSAs, along with 9-PAHSA.[3]

Q2: What is the known mechanism of action for 5-PAHSA?

A2: 5-PAHSA is known to exert its effects primarily by activating the G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4).[4][6][8][9][10] Activation of GPR120 in adipocytes can enhance insulin-stimulated glucose uptake.[6] Additionally, 5-PAHSA has been shown to influence various signaling pathways, including the AMPK and NF-κB pathways, and can modulate lipogenesis and lipolysis.[3][4][11] In some contexts, it may also play a neuroprotective role by regulating autophagy through the m-TOR-ULK1 pathway.[12]

Q3: Why are my experimental results with 5-PAHSA inconsistent?

A3: Variability in 5-PAHSA experiments is a known challenge and can arise from multiple factors. These include the choice of experimental model (e.g., different mouse strains or cell lines), the vehicle used for in vivo administration, diet composition in animal studies, and cell culture conditions.[5][13] For instance, high glucose concentrations have been shown to impair the beneficial effects of 5-PAHSA.[4][11] Furthermore, the specific regioisomer and its purity are critical, as contaminants can affect results.[1][5]

Q4: Are there conflicting reports in the literature regarding the efficacy of 5-PAHSA?

A4: Yes, some studies have reported a lack of significant anti-diabetic effects of 5-PAHSA.[2][14] These discrepancies may be attributable to differences in experimental protocols, such as the animal models used, the duration and dosage of treatment, and the vehicle for administration.[5][13][14] For example, using olive oil as a vehicle, which has its own bioactive properties, can mask the effects of 5-PAHSA.[5]

Troubleshooting Guides

In Vitro Cell-Based Assays

Problem: High variability in glucose uptake or signaling pathway activation assays.

Possible Cause Troubleshooting Suggestion Relevant Information
Cell Health and Passage Number Ensure cells are healthy, viable, and within a low passage number. Avoid using over-confluent cells.[15]Metabolic rates can differ between cell lines and primary cells, and also change with cell stress and passage number.
Media and Supplements Use fresh, consistent batches of culture media and supplements.[15] High glucose concentrations in the media can impair 5-PAHSA's effects.[4][11]Test the effects of 5-PAHSA under both normal and high glucose conditions to determine the impact of glucose concentration.
5-PAHSA Preparation and Storage Prepare fresh stock solutions of 5-PAHSA in an appropriate solvent like DMSO. Store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[16]Improper storage can lead to degradation of the compound.
Incubation Time and Concentration Optimize the concentration of 5-PAHSA and the incubation time for your specific cell type and assay.In 3T3-L1 adipocytes, a 3-day treatment with 40 µmol/L 5-PAHSA has been used to study lipogenesis.[3] For signaling studies, shorter preincubation times (e.g., 30 minutes) have been reported.[3]
In Vivo Animal Studies

Problem: Lack of expected metabolic improvements (e.g., glucose tolerance) in mice.

Possible Cause Troubleshooting Suggestion Relevant Information
Vehicle Selection Avoid bioactive vehicles like olive oil. Consider formulations such as polyethylene glycol 400/TWEEN 80 in saline.[3][5]Olive oil itself can improve glucose tolerance, potentially masking the effects of 5-PAHSA.[5]
Animal Model and Diet The choice of mouse strain and diet is critical. Effects can vary between high-fat diet (HFD)-induced obese mice and genetic models like db/db mice.[4][5][7] The gut microbiota also plays a role in mediating 5-PAHSA's effects, particularly in HFD-fed mice.[17]In db/db mice, which exhibit extreme hyperglycemia, 5-PAHSA treatment did not improve glucose metabolism and even promoted fatty liver in one study.[4]
Dosage and Administration Route The dose and route of administration (e.g., oral gavage, subcutaneous infusion) should be carefully considered and optimized.[5][18]Doses have ranged from 45 mg/kg to 150 mg/kg via oral gavage in different studies.[3][4] Chronic subcutaneous infusion has also been used.[18]
Duration of Treatment The effects of 5-PAHSA can differ between acute and chronic treatment regimens.[5][7]A single oral dose has been shown to improve glucose tolerance, while chronic treatment has been used to assess long-term changes in insulin sensitivity.[5][7]
Analytical and Quantification Issues

Problem: Inaccurate quantification of 5-PAHSA in biological samples.

Possible Cause Troubleshooting Suggestion Relevant Information
Sample Preparation and Extraction Follow established lipid extraction protocols, paying close attention to potential methodological issues.[1][3]Proper homogenization and phase separation are crucial for accurate quantification.
LC-MS/MS Method Use a validated LC-MS/MS method. Be aware of potential co-eluting contaminants, such as ceramides, that can interfere with 5-PAHSA detection.[1][5]C16:0 ceramide shares major MRM transitions with PAHSAs and can lead to artificially high measurements of 5-PAHSA if not chromatographically separated.[1]
Internal Standards Use appropriate stable isotope-labeled internal standards (e.g., 13C16-5-PAHSA) for accurate quantification.[1]This helps to correct for variability in sample extraction and instrument response.
Sample Storage Flash freeze tissue and plasma samples in liquid nitrogen and store them appropriately to prevent degradation.[3]For extracts, storage under cool, dry conditions is preferred.[19]

Data and Protocols

Quantitative Data Summary

Table 1: Example Dosages of 5-PAHSA in In Vivo Mouse Studies

Study Focus Mouse Model Dose Administration Route Duration Reference
De Novo LipogenesisC57BL/6J45 mg/kgOral Gavage3 days[3]
Glucose and Lipid Metabolismdb/db mice50 mg/kg and 150 mg/kgOral Gavage30 days[4][7]
Glucose ToleranceHFD-fed mice50 mg/kg and 150 mg/kgOral GavageAcute[4][7]
Hepatic Insulin SensitivityHFD-fed mice0.1 mg/daySubcutaneous osmotic minipumpsChronic[18]

Table 2: Example Concentrations of 5-PAHSA in In Vitro Cell-Based Assays

Cell Type Assay Concentration Incubation Time Reference
3T3-L1 adipocytesLipogenesis40 µmol/L3 days[3]
3T3-L1 adipocytesLipolysis10 nmol/L30 minutes (preincubation)[3]
PC12 cellsAutophagyNot specified24 hours[12]
HepG2 cellsInsulin SignalingNot specifiedNot specified[4]
Experimental Protocols

Protocol 1: In Vivo 5-PAHSA Administration via Oral Gavage in Mice (Adapted from Brezinová et al., 2019)

  • Preparation of 5-PAHSA solution: Prepare a formulation of 5-PAHSA in a vehicle such as polyethylene glycol 400/TWEEN 80.[3]

  • Animal Model: Use an appropriate mouse model, for example, C57BL/6J mice on a high-fat diet to induce insulin resistance.[4][7]

  • Administration: Administer the 5-PAHSA solution or vehicle control to the mice via oral gavage at the desired dose (e.g., 45 mg/kg).[3]

  • Experimental Period: Continue the administration for the specified duration (e.g., daily for 4 weeks).[4]

  • Outcome Measures: At the end of the treatment period, perform relevant metabolic tests such as an oral glucose tolerance test (OGTT).[4] Collect blood and tissues for analysis of 5-PAHSA levels, gene expression, and protein analysis.[3]

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes (Conceptual, based on multiple sources)

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment: Treat the mature adipocytes with the desired concentration of 5-PAHSA (e.g., 40 µM) or vehicle control for a specified period (e.g., 24-72 hours).[3]

  • Starvation: Serum-starve the cells for a few hours prior to the assay.

  • Glucose Uptake: Incubate the cells with a glucose analog tracer (e.g., 13C6-glucose) for a short period (e.g., 5-15 minutes).[3]

  • Analysis: Lyse the cells and measure the amount of tracer taken up by the cells using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS).[3]

Visualizations

Caption: Simplified signaling pathways of 5-PAHSA.

Troubleshooting_Workflow start Inconsistent 5-PAHSA Results check_type In Vitro or In Vivo? start->check_type invitro_issues In Vitro Issues check_type->invitro_issues In Vitro invivo_issues In Vivo Issues check_type->invivo_issues In Vivo check_cells Cell Health & Conditions invitro_issues->check_cells check_reagents 5-PAHSA Purity & Storage invitro_issues->check_reagents check_vehicle Vehicle Selection invivo_issues->check_vehicle check_model Animal Model & Diet invivo_issues->check_model check_analytics Analytical Method (LC-MS) check_cells->check_analytics check_reagents->check_analytics check_vehicle->check_analytics check_model->check_analytics contaminants Check for Contaminants (e.g., Ceramides) check_analytics->contaminants Yes standards Use Isotope-Labeled Standards check_analytics->standards No end Consistent Results contaminants->end standards->end

Caption: Troubleshooting workflow for 5-PAHSA experiments.

References

Technical Support Center: 5-PAHSA Efficacy Under High Glucose Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of high glucose conditions on the efficacy of 5-PAHSA in vitro. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key findings in tabular and graphical formats.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of high glucose on 5-PAHSA's therapeutic actions in vitro?

A1: High glucose conditions have been shown to significantly impair, and in some cases, reverse the beneficial effects of 5-PAHSA.[1][2] In cell models like HepG2 hepatocytes and 3T3-L1 adipocytes, the anti-inflammatory and insulin-sensitizing properties of 5-PAHSA are diminished in a hyperglycemic environment.[1][2]

Q2: What are the key signaling pathways affected by high glucose when treating with 5-PAHSA?

A2: High glucose conditions impair 5-PAHSA's action by inhibiting the AMP-activated protein kinase (AMPK) signaling pathway and promoting inflammation through the nuclear factor-kappa B (NF-κB) pathway.[1] Under normal glucose, 5-PAHSA activates AMPK, leading to beneficial effects on lipid metabolism. However, high glucose blocks this activation.[1]

Q3: Does 5-PAHSA still have anti-inflammatory effects in high glucose?

A3: No, the anti-inflammatory effects of 5-PAHSA are impaired in high glucose conditions.[1][2] In fact, under high glucose, 5-PAHSA can paradoxically increase the expression of pro-inflammatory markers such as MCP-1 and IL-6.[2]

Q4: How does high glucose affect 5-PAHSA's impact on lipid metabolism in liver cells?

A4: Under normal glucose conditions, 5-PAHSA reduces lipogenesis and increases fatty acid oxidation in HepG2 cells.[1][2] However, in a high glucose environment, these effects are reversed. 5-PAHSA then promotes fatty acid accumulation and reduces fatty acid oxidation.[1]

Q5: Are the in vitro findings consistent with in vivo studies?

A5: The picture in vivo is more complex and findings can be contradictory. While some studies in high-fat diet-fed mice (a model of insulin resistance) showed that 5-PAHSA improved glucose tolerance[2], studies in db/db mice, which exhibit extreme hyperglycemia, found that 5-PAHSA treatment did not improve blood glucose levels and even promoted inflammation and fatty liver.[1][2] This suggests that the ambient glucose concentration is a critical determinant of 5-PAHSA's metabolic effects. Some studies have even reported no significant metabolic benefits of 5-PAHSA in diet-induced obese mice.[3]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with 5-PAHSA under high glucose conditions.

Western Blotting
Problem Possible Cause Recommended Solution
High Background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies). 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps with TBST.
No or Weak Signal for p-AMPK 1. High glucose is inhibiting AMPK activation. 2. Inefficient protein transfer. 3. Issues with the primary antibody.1. This may be the expected result under high glucose conditions. Ensure you have a positive control (e.g., normal glucose + 5-PAHSA) to validate the assay. 2. Verify transfer efficiency with Ponceau S staining. 3. Check the antibody datasheet for recommended conditions and ensure it has been validated for your application.
Inconsistent Results Between Replicates 1. Uneven protein loading. 2. Variability in cell treatment.1. Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. Use a loading control (e.g., β-actin, GAPDH) to normalize. 2. Ensure consistent cell seeding density, treatment times, and reagent concentrations across all wells.
qPCR and ELISA
Problem Possible Cause Recommended Solution
High Ct Values in qPCR 1. Low target gene expression. 2. Poor RNA quality or quantity. 3. Inefficient primers.1. This might be expected for some targets. Ensure your positive controls are working. 2. Check RNA integrity (e.g., using a Bioanalyzer) and use a sufficient amount for cDNA synthesis. 3. Validate primer efficiency with a standard curve.
High Background in ELISA 1. Insufficient washing. 2. Non-specific antibody binding. 3. High antibody concentration.1. Increase the number of wash steps. 2. Optimize blocking buffer and incubation times. 3. Titrate your detection antibody concentration.
No Difference in MCP-1/IL-6 Expression 1. Cells are not responding as expected. 2. Assay sensitivity is too low.1. Verify that your high glucose conditions are inducing the expected cellular stress. You might include a positive control like LPS. 2. Use a high-sensitivity ELISA kit or increase the amount of sample.
Cell-Based Assays (Oil Red O, Glucose Uptake)
Problem Possible Cause Recommended Solution
Crystal Artifacts in Oil Red O Staining 1. The stain has precipitated. 2. Improper washing.1. Always use freshly prepared and filtered Oil Red O working solution. 2. Ensure gentle but thorough washing steps to remove excess stain.
High Background in Glucose Uptake Assay 1. Incomplete washing of fluorescent probe (e.g., 2-NBDG). 2. High cell auto-fluorescence.1. Increase the number of wash steps with cold PBS. 2. Include an unstained control to measure and subtract background fluorescence.

Quantitative Data Summary

The following tables summarize the key findings from in vitro studies on the effect of 5-PAHSA in HepG2 cells under normal (5.5 mM) and high (30 mM) glucose conditions. Data is derived from Wang et al. (2019).

Table 1: Effect on Key Signaling Proteins in Lipid Metabolism

Protein Condition 5-PAHSA Treatment Outcome
p-AMPKα (Thr172) Normal GlucoseIncreased Phosphorylation
High GlucoseNo significant change/Slight Decrease
p-ACC (Ser79) Normal GlucoseIncreased Phosphorylation
High GlucoseNo significant change/Slight Decrease

Table 2: Effect on Gene Expression Related to Lipid Metabolism

Gene Condition 5-PAHSA Treatment Outcome (mRNA level)
SREBP1c Normal GlucoseDecreased Expression
High GlucoseIncreased Expression
FAS Normal GlucoseDecreased Expression
High GlucoseIncreased Expression
CPT1 Normal GlucoseIncreased Expression
High GlucoseDecreased Expression

Table 3: Effect on Inflammatory Signaling and Markers

Protein/Gene Condition 5-PAHSA Treatment Outcome
p-IκBα / p-NF-κB Normal GlucoseDecreased Phosphorylation
High GlucoseIncreased Phosphorylation
MCP-1 Normal GlucoseDecreased mRNA and Protein Levels
High GlucoseIncreased mRNA and Protein Levels
IL-6 Normal GlucoseDecreased mRNA and Protein Levels
High GlucoseIncreased mRNA and Protein Levels

Table 4: Effect on Intracellular Lipid Content

Assay Condition 5-PAHSA Treatment Outcome
Oil Red O Staining Normal GlucoseNo significant lipid accumulation
High GlucoseSignificant lipid accumulation

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HepG2 (human liver cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).

  • Experimental Conditions:

    • Normal Glucose (NG): DMEM with 5.5 mM D-glucose.

    • High Glucose (HG): DMEM with 30 mM D-glucose.

  • Treatment Protocol:

    • Culture HepG2 cells in either NG or HG medium for 72 hours to adapt them to the glucose conditions.

    • Treat the cells with 20 µM 5-PAHSA (or vehicle control) for the desired experimental duration (e.g., 24-48 hours).

    • Harvest cells for downstream analysis (protein extraction, RNA isolation, or staining).

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-NF-κB, anti-NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis using software like ImageJ, normalizing to the total protein or a loading control.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA, and gene-specific primers (e.g., for SREBP1c, FAS, CPT1, MCP1, IL6, and a housekeeping gene like ACTB).

  • Thermal Cycling: Perform qPCR on a real-time PCR system.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Wash treated cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining: Wash with water and then with 60% isopropanol. Stain with a freshly prepared and filtered Oil Red O working solution for 20 minutes.

  • Washing: Wash with 60% isopropanol and then with water to remove excess stain.

  • Imaging: Visualize lipid droplets under a microscope.

  • Quantification (Optional): Elute the stain with 100% isopropopropanol and measure the absorbance at ~500 nm.

Visualizations

Signaling Pathways

G cluster_NG Normal Glucose (5.5 mM) cluster_HG High Glucose (30 mM) PAHSA_NG 5-PAHSA AMPK_NG AMPK PAHSA_NG->AMPK_NG Activates NFKB_NG NF-κB Pathway PAHSA_NG->NFKB_NG Inhibits ACC_NG ACC AMPK_NG->ACC_NG Inhibits Lipid_Oxidation_NG Lipid Oxidation AMPK_NG->Lipid_Oxidation_NG Promotes Lipogenesis_NG Lipogenesis ACC_NG->Lipogenesis_NG Promotes Inflammation_NG Inflammation NFKB_NG->Inflammation_NG Promotes PAHSA_HG 5-PAHSA AMPK_HG AMPK PAHSA_HG->AMPK_HG Activation Blocked NFKB_HG NF-κB Pathway PAHSA_HG->NFKB_HG Inhibition Impaired ACC_HG ACC AMPK_HG->ACC_HG Lipid_Oxidation_HG Lipid Oxidation AMPK_HG->Lipid_Oxidation_HG Inhibited Lipogenesis_HG Lipogenesis ACC_HG->Lipogenesis_HG Promotes Inflammation_HG Inflammation NFKB_HG->Inflammation_HG Promotes High_Glucose High Glucose High_Glucose->AMPK_HG Inhibits High_Glucose->NFKB_HG Promotes

Caption: Signaling pathways of 5-PAHSA under normal vs. high glucose.

Experimental Workflow

A Seed HepG2 Cells B Culture in Normal (5.5mM) or High (30mM) Glucose Medium for 72h A->B C Treat with 20µM 5-PAHSA or Vehicle B->C D Incubate for 24-48h C->D E Harvest Cells for Analysis D->E F Western Blot (p-AMPK, p-NF-κB) E->F G qPCR (SREBP1c, FAS, MCP1, IL6) E->G H ELISA (MCP1, IL6 Secretion) E->H I Oil Red O Staining (Lipid Accumulation) E->I

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Optimizing Oral Bioavailability of 5-PAHSA Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) for oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability for 5-PAHSA?

A1: 5-PAHSA, being a lipophilic molecule, faces several challenges for effective oral absorption. The primary obstacles include:

  • Poor Aqueous Solubility: Its low solubility in the aqueous environment of the gastrointestinal (GI) tract limits its dissolution, which is a prerequisite for absorption.[1]

  • Slow Dissolution Rate: The rate at which 5-PAHSA dissolves can be a limiting factor for its overall absorption.

  • First-Pass Metabolism: Like many lipophilic compounds, 5-PAHSA may be subject to metabolism in the liver before reaching systemic circulation, reducing its bioavailability.[2]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of 5-PAHSA?

A2: Several formulation strategies can be employed to overcome the challenges of 5-PAHSA's lipophilicity:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are a highly effective approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.[3][4][5][6][7]

  • Solid Dispersions: This technique involves dispersing 5-PAHSA in an inert hydrophilic carrier at the solid-state. This can improve the dissolution rate and, consequently, bioavailability.[4][8][9][10]

  • Nanoparticle Formulations: Reducing the particle size of 5-PAHSA to the nanoscale can significantly increase its surface area, leading to improved solubility and dissolution rates.

Q3: How do I select appropriate excipients for a 5-PAHSA formulation?

A3: The selection of excipients is crucial for the success of your formulation.

  • For SEDDS:

    • Oils: Select oils (e.g., medium-chain or long-chain triglycerides) in which 5-PAHSA exhibits high solubility.[11]

    • Surfactants: Use non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) to facilitate the formation of a stable emulsion.[3][11]

    • Co-solvents/Co-surfactants: These can be used to improve drug solubility in the lipid phase and the dispersibility of the formulation.

  • For Solid Dispersions:

    • Carriers: Choose water-soluble polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC) that are compatible with 5-PAHSA.[4]

A preliminary screening of 5-PAHSA solubility in various excipients is highly recommended to guide your selection.

Q4: Are there any known signaling pathways involved in the oral absorption of 5-PAHSA?

A4: While specific signaling pathways for the oral absorption of 5-PAHSA are not well-defined in the literature, it is understood that as a fatty acid ester, its absorption is likely linked to the pathways of lipid absorption. This involves emulsification by bile salts, hydrolysis by lipases, and uptake by enterocytes.[2] Some formulations may also promote lymphatic transport, bypassing the first-pass metabolism in the liver.[2][3]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution of 5-PAHSA formulation Poor solubility of 5-PAHSA in the dissolution medium.- Modify the dissolution medium to better simulate intestinal conditions (e.g., use of biorelevant media like FaSSIF or FeSSIF).- Increase the concentration of surfactant in the formulation.- For solid dispersions, consider a different carrier polymer with higher hydrophilicity.
Inefficient emulsification of the SEDDS formulation.- Optimize the oil-to-surfactant ratio.- Screen different surfactants with varying HLB values.- Incorporate a co-solvent to improve dispersion.
High variability in in vivo pharmacokinetic data Food effects influencing absorption.- Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.- Formulations like SEDDS can help reduce food-related variability.
Inconsistent formulation performance.- Ensure the manufacturing process for the formulation is robust and reproducible.- For SEDDS, check for any signs of phase separation or drug precipitation in the capsules.
Low oral bioavailability despite good in vitro dissolution Significant first-pass metabolism.- Design formulations that promote lymphatic uptake, such as those using long-chain triglycerides, to bypass the liver.[2]- Investigate the metabolic stability of 5-PAHSA in liver microsomes.
Poor membrane permeability.- Incorporate permeation enhancers in the formulation, but with caution regarding potential toxicity.- For SEDDS, the surfactant itself can sometimes enhance membrane permeability.
Physical instability of the formulation (e.g., drug precipitation, phase separation) Drug supersaturation and subsequent precipitation.- For solid dispersions, use precipitation inhibitors (e.g., certain polymers) to maintain a supersaturated state.- For liquid SEDDS, ensure the drug remains solubilized in the formulation over time and under different storage conditions.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of 5-PAHSA Formulations in a Rodent Model

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension50DataDataDataData
SEDDS50DataDataDataData
Solid Dispersion50DataDataDataData
Nanoparticle50DataDataDataData

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Formulation of a 5-PAHSA Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of 5-PAHSA in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select the excipients that show the highest solubility for 5-PAHSA.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • Visually observe the emulsification performance of each formulation upon dilution with water. The goal is to identify the region that forms a clear or slightly bluish, stable microemulsion.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve the desired amount of 5-PAHSA in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.

  • Characterization of the SEDDS:

    • Determine the droplet size and zeta potential of the emulsion formed upon dilution.

    • Assess the emulsification time and robustness to dilution.

    • Encapsulate the liquid SEDDS in soft or hard gelatin capsules for in vivo studies.

Protocol 2: In Vitro Dissolution Testing of 5-PAHSA Formulations
  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium:

    • Start with a simple medium like phosphate-buffered saline (pH 6.8).

    • For more biorelevant data, use simulated intestinal fluids like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).

  • Test Conditions:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50-100 rpm

  • Procedure:

    • Place the 5-PAHSA formulation (e.g., one capsule) in the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of 5-PAHSA using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model (Rats)
  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Dosing:

    • Administer the 5-PAHSA formulation orally via gavage.

    • For determining absolute bioavailability, a separate group will receive an intravenous (IV) dose of 5-PAHSA.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract 5-PAHSA from the plasma samples.

    • Quantify the concentration of 5-PAHSA using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Optimization excipient_screening Excipient Screening (Solubility) phase_diagram Ternary Phase Diagram Construction excipient_screening->phase_diagram formulation_prep Preparation of 5-PAHSA Formulation phase_diagram->formulation_prep dissolution_testing In Vitro Dissolution Testing formulation_prep->dissolution_testing droplet_size Droplet Size & Zeta Potential formulation_prep->droplet_size pk_study Pharmacokinetic Study (Rodent Model) dissolution_testing->pk_study data_analysis Pharmacokinetic Data Analysis pk_study->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->formulation_prep

Caption: Experimental workflow for developing and evaluating 5-PAHSA oral formulations.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Formulation Solutions start Low Oral Bioavailability of 5-PAHSA poor_solubility Poor Aqueous Solubility start->poor_solubility slow_dissolution Slow Dissolution Rate start->slow_dissolution first_pass First-Pass Metabolism start->first_pass poor_permeability Poor Permeability start->poor_permeability sedds Lipid-Based Formulations (SEDDS) poor_solubility->sedds solid_dispersion Solid Dispersions poor_solubility->solid_dispersion slow_dissolution->solid_dispersion nanoparticles Nanoparticle Formulations slow_dissolution->nanoparticles lymphatic_targeting Promote Lymphatic Targeting first_pass->lymphatic_targeting poor_permeability->sedds

Caption: Troubleshooting logic for addressing low oral bioavailability of 5-PAHSA.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation pahsa_formulation 5-PAHSA Formulation (e.g., SEDDS) emulsification Emulsification pahsa_formulation->emulsification hydrolysis Lipase Hydrolysis emulsification->hydrolysis micelles Mixed Micelles hydrolysis->micelles uptake Passive Diffusion & Carrier-Mediated Uptake micelles->uptake re_esterification Re-esterification uptake->re_esterification portal_vein Portal Vein uptake->portal_vein chylomicrons Chylomicron Formation re_esterification->chylomicrons lymphatics Lymphatic System chylomicrons->lymphatics systemic_circulation Systemic Circulation portal_vein->systemic_circulation lymphatics->systemic_circulation

Caption: Putative oral absorption pathway for a 5-PAHSA lipid-based formulation.

References

troubleshooting inconsistent findings in 5-PAHSA studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered in 5-PAHSA research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 5-PAHSA and what are its reported biological activities?

A1: 5-PAHSA (5-palmitic acid-hydroxy stearic acid) is a member of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It has been identified as a lipokine with potential anti-inflammatory and insulin-sensitizing properties.[1][3] Studies have suggested that 5-PAHSA can improve glucose tolerance, stimulate insulin secretion, and reduce inflammation.[2][3][4] However, some studies have reported conflicting results regarding its metabolic benefits.[5][6][7]

Q2: What are the known signaling pathways for 5-PAHSA?

A2: 5-PAHSA is known to exert its effects through several signaling pathways:

  • GPR120 Activation: 5-PAHSA is an agonist for the G-protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[8][9] Activation of GPR120 is linked to anti-inflammatory effects and improved glucose metabolism.[9][10]

  • AMPK/NF-κB Pathway: Under normal glucose conditions, 5-PAHSA can inhibit inflammation by suppressing the NF-κB pathway, an effect that may be mediated by AMP-activated protein kinase (AMPK).[8][11]

  • mTOR-ULK1 Pathway: In neuronal cells, 5-PAHSA has been shown to enhance autophagy by inhibiting the phosphorylation of the mTOR-ULK1 pathway, suggesting a neuroprotective role.[5][12]

Q3: Why are there inconsistent findings in 5-PAHSA studies, particularly regarding glucose metabolism?

A3: Inconsistent findings in 5-PAHSA research can be attributed to several factors related to experimental design and methodology:

  • Animal Models: The choice of animal model is critical. For instance, some studies have shown beneficial effects in high-fat diet (HFD)-fed mice, while contradictory or even adverse effects were observed in genetically diabetic models like db/db mice, which exhibit extreme hyperglycemia.[5][8][11]

  • Vehicle Control: The vehicle used to dissolve and administer 5-PAHSA can significantly impact the results. Olive oil, for example, contains bioactive molecules that can have metabolic effects on their own, potentially masking the effects of 5-PAHSA.[13]

  • Dosage and Administration Route: The concentration and delivery method (e.g., oral gavage, subcutaneous infusion) of 5-PAHSA can lead to vastly different serum levels and, consequently, different biological outcomes.[13] Excessively high doses may trigger off-target effects.[13]

  • Glucose Concentration: The ambient glucose concentration can dramatically alter the effects of 5-PAHSA. High glucose conditions have been shown to impair the beneficial actions of 5-PAHSA, potentially by inhibiting the AMPK signaling pathway.[8][11]

  • Isomer Purity and Analysis: PAHSAs exist as multiple regioisomers (e.g., 5-PAHSA, 9-PAHSA) and stereoisomers (R- and S-enantiomers).[3][14][15] Inaccurate quantification or failure to separate these isomers can lead to misleading results.[14][16]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Glucose Tolerance in vivo
Potential Cause Troubleshooting Recommendation
Inappropriate Animal Model Carefully select the animal model based on the research question. For studying insulin resistance, HFD-fed mice may be more appropriate than db/db mice, where severe hyperglycemia can interfere with 5-PAHSA's mechanism of action.[8][11]
Bioactive Vehicle Use an inert vehicle for 5-PAHSA administration. A formulation of polyethylene glycol 400 and TWEEN 80 has been used as an alternative to olive oil.[3][13] Always include a vehicle-only control group.
Suboptimal Dosage Titrate the dose of 5-PAHSA to achieve physiologically relevant serum concentrations. Aim for a 1.5- to 3-fold elevation in serum levels, which reflects the changes observed in different metabolic states.[13]
High Glucose Levels Monitor blood glucose levels. The anti-diabetic effects of 5-PAHSA may be blunted in the presence of severe hyperglycemia.[8][11]
Issue 2: Lack of in vitro Effects on Insulin Signaling or Glucose Uptake
Potential Cause Troubleshooting Recommendation
Cell Culture Conditions Ensure glucose concentrations in the cell culture medium are not excessively high, as this can impair 5-PAHSA's activity.[8] Compare effects under normal and high glucose conditions.
Insulin Concentration When assessing insulin sensitization, use a submaximal insulin concentration. Using a maximal insulin concentration will make it impossible to observe any sensitizing effects of 5-PAHSA.[13]
Cell Line Differences Be aware that different cell lines (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, L6 myocytes) may respond differently to 5-PAHSA due to variations in receptor expression and signaling pathways.[8][13]
Incubation Time The duration of 5-PAHSA treatment can be critical. Some effects may only be apparent after prolonged incubation.[17]
Issue 3: Difficulty with 5-PAHSA Quantification and Isomer Separation
Potential Cause Troubleshooting Recommendation
Co-elution of Isomers Use a validated liquid chromatography-mass spectrometry (LC-MS) method specifically optimized for the separation of PAHSA regio- and stereoisomers.[16][18] This may require longer columns and smaller particle sizes than standard lipidomics methods.[16]
Matrix Effects Employ solid-phase extraction (SPE) to enrich for FAHFAs and remove interfering lipids like triglycerides from biological samples before LC-MS analysis.[14][16]
Contaminants Be aware of potential contaminants that can co-elute and have a similar mass-to-charge ratio, such as certain ceramides.[13] Monitor multiple transitions for each analyte to increase confidence in identification.[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of Glucose Tolerance in HFD-Fed Mice
  • Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce insulin resistance.

  • 5-PAHSA Preparation and Administration:

    • Synthesize or procure high-purity 5-PAHSA.

    • Prepare a vehicle solution (e.g., polyethylene glycol 400/TWEEN 80/saline).[3]

    • Dissolve 5-PAHSA in the vehicle to the desired concentration (e.g., 45 mg/kg body weight).[3]

    • Administer 5-PAHSA or vehicle daily via oral gavage for a specified period (e.g., 3 days).[3]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Administer an oral gavage of glucose (e.g., 2 g/kg body weight).

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Protocol 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes
  • Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • 5-PAHSA Treatment:

    • Serum starve the differentiated adipocytes for 2-4 hours.

    • Pre-incubate the cells with 5-PAHSA (e.g., 10 µM) or vehicle for a specified time (e.g., 30 minutes to 24 hours).[3]

  • Glucose Uptake Assay:

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 15-30 minutes.

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) and incubate for 5-10 minutes.

    • Wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each sample.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Gq Gαq GPR120->Gq Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Glucose_Uptake ↑ Glucose Uptake PKC->Glucose_Uptake IKK IKKβ Beta_Arrestin->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation ↓ Pro-inflammatory Gene Expression NFkappaB->Inflammation Troubleshooting_Workflow Start Inconsistent 5-PAHSA Results Check_Model In Vivo or In Vitro? Start->Check_Model InVivo_Checks Review In Vivo Parameters: - Animal Model (HFD vs. db/db) - Vehicle (Inert vs. Bioactive) - Dosage (Physiological vs. Excessive) Check_Model->InVivo_Checks In Vivo InVitro_Checks Review In Vitro Parameters: - Cell Line - Glucose Concentration - Insulin Concentration (Submaximal) - Incubation Time Check_Model->InVitro_Checks In Vitro Check_Analysis Analytical Issues? InVivo_Checks->Check_Analysis InVitro_Checks->Check_Analysis Analytical_Solutions Optimize Analytical Method: - Use validated LC-MS for isomers - Employ SPE for sample cleanup - Monitor multiple transitions Check_Analysis->Analytical_Solutions Yes Refine_Protocol Refine Experimental Protocol Check_Analysis->Refine_Protocol No Analytical_Solutions->Refine_Protocol End Consistent Results Refine_Protocol->End

References

addressing challenges in the chemical synthesis of 5-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical synthesis of 5-palmitic acid-hydroxy stearic acid (5-PAHSA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is organized in a question-and-answer format to provide direct and actionable solutions to common challenges in 5-PAHSA synthesis. The synthesis of 5-PAHSA is a multi-step process, and issues can arise at each stage.

A general synthetic route for 5-PAHSA involves four key steps:

  • Grignard Reaction: Formation of a carbon-carbon bond to create the initial carbon skeleton.

  • Esterification: Attachment of the palmitic acid chain.

  • Ozonolysis: Cleavage of a double bond to form an aldehyde.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.[1]

Below is a troubleshooting guide addressing potential problems in this synthetic pathway.

Diagram: 5-PAHSA Synthesis Workflow

G start Start: Tetradecanal & 4-Pentenylmagnesium bromide grignard Step 1: Grignard Reaction start->grignard esterification Step 2: Esterification with Palmitoyl Chloride grignard->esterification ozonolysis Step 3: Ozonolysis esterification->ozonolysis oxidation Step 4: Oxidation with NaClO2 / H2O2 ozonolysis->oxidation purification Purification: Flash Column Chromatography oxidation->purification product Final Product: 5-PAHSA purification->product

Caption: General workflow for the chemical synthesis of 5-PAHSA.

1. Grignard Reaction Troubleshooting

Q1: My Grignard reaction is not initiating or is proceeding with very low yield. What are the common causes and solutions?

A1: The Grignard reaction is highly sensitive to moisture and air. Here are the primary causes of failure and how to troubleshoot them:

  • Wet Glassware or Reagents: Ensure all glassware is rigorously dried, for instance, by oven-drying overnight and cooling under a stream of dry nitrogen or in a desiccator. Solvents like diethyl ether or THF must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction.

  • Impure Alkyl Halide: The alkyl halide starting material should be pure and free of water.

  • Low Temperature: While the reaction is exothermic, some initial warming might be necessary to initiate it. If it doesn't start, gentle heating with a heat gun can be applied cautiously.

Diagram: Grignard Reaction Troubleshooting Logic

G start Low/No Grignard Product c1 Check for Moisture: - Dry Glassware? - Anhydrous Solvent? start->c1 c2 Check Mg Activation: - Fresh Mg surface? - Used Initiator (Iodine)? start->c2 c3 Check Reagent Purity: - Pure Alkyl Halide? start->c3 c4 Check Temperature: - Gentle heating applied? start->c4 s1 s1 c1->s1 Solution: Oven-dry glassware, use anhydrous solvents s2 s2 c2->s2 Solution: Crush Mg, add iodine s3 s3 c3->s3 Solution: Purify alkyl halide s4 s4 c4->s4 Solution: Apply gentle heat to initiate

Caption: Troubleshooting guide for the Grignard reaction step.

Q2: I am observing significant amounts of side products in my Grignard reaction. What are they and how can I minimize them?

A2: A common side product is the Wurtz coupling product, resulting from the reaction of the Grignard reagent with the unreacted alkyl halide. To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Another potential side reaction is the formation of biphenyl if using bromobenzene as a precursor. This is favored by higher temperatures and high concentrations of bromobenzene.

2. Esterification Troubleshooting

Q3: The esterification of the secondary alcohol with palmitoyl chloride is inefficient. How can I improve the yield?

A3: The hydroxyl group at the 5-position is a secondary alcohol, which can be sterically hindered.

  • Use of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) along with a base like triethylamine or pyridine can significantly accelerate the reaction.

  • Activation of the Carboxylic Acid: If starting from palmitic acid instead of palmitoyl chloride, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a base can improve yields.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water will hydrolyze the palmitoyl chloride and deactivate the coupling agents. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.

3. Ozonolysis and Oxidation Troubleshooting

Q4: The ozonolysis step is giving me a complex mixture of products and low yield of the desired aldehyde. What could be going wrong?

A4: Ozonolysis requires careful control of reaction conditions to avoid over-oxidation or incomplete reaction.

  • Incomplete Reaction: Ensure ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the alkene and the presence of excess ozone.[2][3] The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the ozonide intermediate.[3]

  • Work-up Procedure: The work-up is critical. For obtaining the aldehyde, a reductive work-up is necessary. Common reducing agents include dimethyl sulfide (DMS) or zinc dust with acetic acid.[4] An oxidative work-up at this stage will lead directly to the carboxylic acid, but may also produce other oxidized byproducts.

  • Solvent Choice: The reaction is often performed in a non-participating solvent like dichloromethane or methanol.[2]

Q5: The final oxidation step from the aldehyde to the carboxylic acid is not going to completion or is producing impurities. How can I optimize this step?

A5: The oxidation of the aldehyde to a carboxylic acid is a critical final step. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid.[5][6]

  • Reagent Purity and Stoichiometry: Use fresh sodium chlorite. The stoichiometry should be carefully controlled.

  • pH Control: The reaction is typically buffered to a slightly acidic pH (around 4-5) to generate the active oxidant, chlorous acid, in situ. A common buffer system is a phosphate buffer.

  • Scavenger for Hypochlorite: A common side product, hypochlorite, can lead to unwanted side reactions. The addition of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is crucial to quench the hypochlorite as it forms.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of completion and avoid over-reaction.

Diagram: Ozonolysis & Oxidation Troubleshooting

G cluster_0 Ozonolysis Issues cluster_1 Oxidation Issues oz_start Low Aldehyde Yield oz_c1 Incomplete Reaction? oz_start->oz_c1 oz_c2 Improper Work-up? oz_start->oz_c2 oz_s1 Solution: Bubble O3 until blue, maintain -78°C oz_c1->oz_s1 oz_s2 Solution: Use reductive work-up (DMS or Zn/AcOH) oz_c2->oz_s2 ox_start Incomplete Oxidation/ Impurities ox_c1 Incorrect pH? ox_start->ox_c1 ox_c2 Side Reactions? ox_start->ox_c2 ox_s1 Solution: Use phosphate buffer (pH 4-5) ox_c1->ox_s1 ox_s2 Solution: Add scavenger (H2O2 or 2-methyl-2-butene) ox_c2->ox_s2

Caption: Troubleshooting guide for ozonolysis and oxidation steps.

4. Purification Troubleshooting

Q6: I am having difficulty purifying the final 5-PAHSA product by flash column chromatography. What conditions do you recommend?

A6: 5-PAHSA is a long-chain lipid, and its purification can be challenging due to its relatively non-polar nature.

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase: A common solvent system is a gradient of ethyl acetate in hexane. A good starting point is a low percentage of ethyl acetate (e.g., 5%) in hexane, gradually increasing the polarity to elute the product. A 95:5 hexane:ethyl acetate mixture can be used to remove neutral lipids first, followed by elution with a higher concentration of ethyl acetate to collect the FAHFAs.[7][8]

  • Monitoring: Monitor the fractions using TLC and a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) as 5-PAHSA may not be UV-active.

  • Sample Loading: For better separation, dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase or a compatible solvent like dichloromethane before loading it onto the column.

Quantitative Data Summary

The yields of multi-step syntheses can vary significantly based on the specific conditions and scale of the reaction. The following table provides a general overview of expected yields for similar reactions, as specific step-by-step yields for 5-PAHSA synthesis are not consistently reported in the literature.

StepReactionTypical Yield Range (%)Key Parameters Influencing Yield
1Grignard Reaction60 - 85Purity of reagents, anhydrous conditions, reaction initiation
2Esterification70 - 95Catalyst (e.g., DMAP), coupling agent, anhydrous conditions
3Ozonolysis75 - 90Temperature control, complete reaction, appropriate work-up
4Oxidation80 - 95pH control, use of a scavenger, purity of aldehyde
Overall - 30 - 60 Cumulative efficiency of all steps

Note: These are estimated yields based on analogous reactions and may vary.

Experimental Protocols

The following are generalized protocols for the key steps in 5-PAHSA synthesis. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: Grignard Reaction with Tetradecanal

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask and activate them with a small crystal of iodine under a gentle stream of nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-pentenyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

  • Reaction: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours.

  • Aldehyde Addition: Cool the Grignard reagent to 0°C and add a solution of tetradecanal (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Quenching: After the addition is complete, stir for another hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Esterification with Palmitoyl Chloride

  • Setup: In a round-bottom flask, dissolve the alcohol from the previous step (1.0 equivalent) in anhydrous dichloromethane.

  • Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0°C.

  • Acyl Chloride Addition: Add palmitoyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Protocol 3: Ozonolysis

  • Setup: Dissolve the alkene from the esterification step in a 1:1 mixture of dichloromethane and methanol and cool the solution to -78°C (a dry ice/acetone bath).

  • Ozone Treatment: Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purging: Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (2.0 equivalents) and allow the solution to slowly warm to room temperature. Stir for at least 4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude aldehyde can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 4: Oxidation to Carboxylic Acid

  • Setup: Dissolve the crude aldehyde in a mixture of t-butanol and water.

  • Buffering and Scavenger: Add a phosphate buffer solution to maintain a pH of approximately 4.5. Add 2-methyl-2-butene (a scavenger) to the mixture.

  • Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂) in water and add it slowly to the reaction mixture, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-PAHSA.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

minimizing background noise in 5-PAHSA lipidomics analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and ensure high-quality data in 5-PAHSA lipidomics analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your 5-PAHSA analysis workflow.

High Background Noise in Blank Injections

Q: I am observing high background noise, including peaks corresponding to 5-PAHSA, in my blank injections. What are the potential sources and how can I resolve this?

A: High background in blank injections is a common issue and typically points to contamination in the analytical system. Here’s a step-by-step guide to identify and eliminate the source:

  • Isolate the Source (LC vs. MS):

    • Action: Disconnect the LC from the mass spectrometer and infuse a clean solvent (e.g., LC-MS grade methanol/water) directly into the MS.

    • Interpretation:

      • If the background noise persists, the contamination is likely within the mass spectrometer (e.g., dirty ion source, contaminated transfer capillary).

      • If the background noise disappears, the contamination originates from the LC system (solvents, tubing, autosampler).

  • Troubleshooting LC System Contamination:

    • Solvents and Additives: Use only high-purity, LC-MS grade solvents and additives. Impurities in lower-grade solvents are a frequent cause of background ions[1][2]. Prepare fresh mobile phases.

    • Solvent Bottles: Use dedicated glass bottles for your LC-MS mobile phases. Avoid washing with detergents, as residues can leach into your solvents and cause persistent background signals[3].

    • System Plumbing: Contaminants can accumulate in the degasser, solvent lines, and mixer. Flush the entire system with a strong solvent mixture like isopropanol/acetonitrile/water.

    • Carryover: Injecting a high-concentration sample can lead to carryover in subsequent blank injections. Implement rigorous needle and injection port washing procedures between samples. A recommended practice is to run blank samples at the beginning and end of each worklist to monitor for and mitigate carryover[4].

  • Troubleshooting MS System Contamination:

    • Ion Source: The ion source is prone to contamination from non-volatile components of the sample matrix. Regular cleaning of the ion source components (e.g., spray shield, capillary) is crucial.

    • Instrument Calibration: Ensure the mass spectrometer is properly calibrated. A recent calibration can help distinguish between electronic noise and chemical background.

Co-eluting Contaminant Peak with 5-PAHSA

Q: I am seeing a large, interfering peak that co-elutes with my 5-PAHSA standard. How can I separate this contaminant?

A: A known issue in 5-PAHSA analysis is the co-elution of a C16:0 ceramide, which can share major MRM transitions with PAHSAs[5]. Optimizing your chromatographic separation is key to resolving this interference.

  • Adjust Mobile Phase Gradient: A slower, shallower gradient around the elution time of 5-PAHSA can improve resolution between the analyte and the ceramide.

  • Modify Column Temperature: Systematically varying the column temperature (e.g., from 20°C to 40°C) can alter the retention times of 5-PAHSA and the ceramide differently, potentially leading to their separation[5].

  • Change Mobile Phase pH: Adjusting the pH of the mobile phase can influence the ionization and retention of both compounds, aiding in their separation[5].

  • Consider a Different Stationary Phase: If gradient and temperature optimization are insufficient, switching to a column with a different C18 chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column) may provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q: What is the best extraction method for 5-PAHSA to minimize background?

A: A multi-step approach involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for enrichment is recommended.

  • Liquid-Liquid Extraction (LLE): The Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture, are effective for general lipid extraction[6][7][8]. The Folch method has been shown to be highly effective for a broad range of lipid classes[9][10].

  • Solid-Phase Extraction (SPE): After LLE, an SPE step is crucial to enrich for FAHFAs and remove other lipid classes that can contribute to background noise[7][11]. Using a C18 or a similar reversed-phase sorbent can effectively separate the less polar PAHSAs from more polar and non-polar lipids.

Q: How can I prevent contamination during sample preparation?

A: Maintaining a clean workflow is critical to prevent the introduction of contaminants that can obscure your 5-PAHSA signal.

  • Use High-Purity Solvents: Always use LC-MS grade solvents for all extraction and mobile phase preparations[1][12].

  • Avoid Plasticware: Plasticizers and other leachables from plastic tubes and pipette tips are a major source of contamination in lipidomics[13][14]. Whenever possible, use glass and PTFE materials. If plastic must be used, pre-rinse with the extraction solvent.

  • Proper Sample Handling: Perform extractions on ice to minimize enzymatic degradation of lipids[15]. Store samples at -80°C to maintain integrity, and avoid repeated freeze-thaw cycles[15][16].

  • Include Process Blanks: Always prepare a "process blank" (a sample with no biological material that undergoes the entire extraction and analysis procedure) to identify any contaminants introduced during sample preparation[17].

LC-MS/MS Analysis

Q: What are the key LC-MS/MS parameters to optimize for sensitive 5-PAHSA detection?

A: Optimizing both the liquid chromatography and mass spectrometry parameters is essential for achieving the best signal-to-noise ratio.

  • Chromatography:

    • Column Choice: A C18 reversed-phase column is widely used for separating lipid isomers like PAHSAs[4][5].

    • Mobile Phase: A typical mobile phase consists of a water/acetonitrile or water/methanol gradient with additives like formic acid or ammonium formate to improve ionization efficiency[17][18].

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for PAHSA analysis.

    • MRM Transitions: Use multiple reaction monitoring (MRM) for quantification. It is crucial to optimize the collision energy for each parent-daughter ion transition to maximize signal intensity[6].

    • Source Parameters: Optimize ion source parameters such as gas temperatures, gas flows, and capillary voltage to ensure efficient desolvation and ionization, which directly impacts sensitivity[1][19].

Q: Why is an internal standard necessary and which one should I use for 5-PAHSA?

A: An internal standard (IS) is critical for accurate quantification. It is added at a known concentration to all samples and helps to correct for variations in sample extraction, processing, and instrument response. For 5-PAHSA analysis, a stable isotope-labeled internal standard, such as ¹³C₁₆-5-PAHSA , is the ideal choice as it has nearly identical chemical and physical properties to the endogenous analyte[5].

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Methods

This table summarizes the effectiveness of different solvent systems for extracting various lipid classes. The Folch method generally provides high extractability across a broad range of lipids.

Lipid ClassFolch (Chloroform/Methanol)Bligh & Dyer (Chloroform/Methanol/Water)Acidified Bligh & DyerMethanol/MTBEHexane/Isopropanol
Total Lipids HighModerateHighModerateLow
Triacylglycerides (TAGs) HighHighHighModerateHigh
Cholesterol Esters (CEs) HighHighHighModerateHigh
Phosphatidylcholines (PCs) HighHighHighHighModerate
Free Fatty Acids (FFAs) HighLowModerateLowLow
Ceramides (Cer) ModerateLowHighHighLow
Data synthesized from a comparative study on human LDL[9][20]. "High", "Moderate", and "Low" refer to the relative extraction efficiency.

Experimental Protocols

Protocol 1: Lipid Extraction and 5-PAHSA Enrichment

This protocol describes a general procedure for extracting lipids from a biological sample (e.g., 100 µL of serum) and enriching for PAHSAs.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • In a glass tube, add 100 µL of serum.

    • Add 10 µL of a ¹³C-labeled PAHSA internal standard mix in methanol.

  • Liquid-Liquid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Solid-Phase Extraction (SPE) for PAHSA Enrichment:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by washing with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 100 µL of methanol) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar contaminants.

    • Elution: Elute the PAHSA-enriched fraction with a less polar solvent, such as 1 mL of methanol or acetonitrile.

    • Dry the eluted fraction under nitrogen and reconstitute in the final mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of 5-PAHSA

This protocol provides a starting point for developing an LC-MS/MS method for 5-PAHSA quantification.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (90:10, v/v).

    • Gradient: A shallow gradient optimized to separate PAHSA isomers (e.g., start at 30% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization: ESI, negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 5-PAHSA: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be determined empirically using authentic standards.

      • ¹³C₁₆-5-PAHSA (IS): Precursor ion (m/z) -> Product ion (m/z).

    • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximal signal intensity of the 5-PAHSA standard.

    • Collision Energy: Optimize for each MRM transition.

Visualizations

Workflow_for_Minimizing_Background_Noise cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_qc Quality Control SampleCollection 1. Sample Collection (Use glass/PTFE) SpikeIS 2. Spike Internal Standard (¹³C-labeled 5-PAHSA) SampleCollection->SpikeIS LLE 3. Liquid-Liquid Extraction (Folch method, LC-MS grade solvents) SpikeIS->LLE SPE 4. SPE Enrichment (C18 cartridge) LLE->SPE LC_Separation 5. LC Separation (Optimized gradient, clean system) SPE->LC_Separation MS_Detection 6. MS/MS Detection (Clean ion source, optimized parameters) LC_Separation->MS_Detection Data_Processing 7. Data Processing (Blank subtraction) MS_Detection->Data_Processing ProcessBlank Process Blank ProcessBlank->LLE SystemBlank System Blank (Solvent Injection) SystemBlank->LC_Separation QC_Pool Pooled QC Samples QC_Pool->LC_Separation

Caption: Workflow for minimizing background noise in 5-PAHSA analysis.

Troubleshooting_High_Background action_node action_node result_node result_node start High Background Signal Observed q1 Is background present in a direct infusion blank? start->q1 action_ms Clean MS Ion Source & Transfer Capillary q1->action_ms Yes q2 Is background present in LC solvent blank injection? q1->q2 No result_ms Source: MS Contamination action_ms->result_ms Resolved action_lc Prepare fresh mobile phase with LC-MS grade solvents. Flush LC system. q2->action_lc Yes action_prep Review sample prep: - Check for plastic leachates - Run a process blank q2->action_prep No result_lc Source: LC System/Solvents action_lc->result_lc Resolved result_prep Source: Sample Prep Contamination action_prep->result_prep Resolved

Caption: Decision tree for troubleshooting high background noise.

References

Technical Support Center: Vehicle Selection for 5-PAHSA Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the administration of 5-palmitic acid hydroxy stearic acid (5-PAHSA).

Frequently Asked Questions (FAQs)

Q1: What is 5-PAHSA and why is vehicle selection so critical?

A1: 5-PAHSA is a bioactive lipid known as a fatty acid ester of a hydroxy fatty acid (FAHFA). It has demonstrated anti-inflammatory and insulin-sensitizing properties. As a lipid, 5-PAHSA is poorly soluble in aqueous solutions, making the selection of an appropriate delivery vehicle crucial for ensuring its dissolution, stability, and bioavailability in both in vitro and in vivo experiments. An improper vehicle can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended initial solvents for dissolving 5-PAHSA?

A2: 5-PAHSA is a solid at room temperature and should first be dissolved in an organic solvent. Commercially available data indicates good solubility in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. These are typically used to create a concentrated stock solution before further dilution into a final administration vehicle.

Q3: What are some established vehicle formulations for in vivo (oral gavage) administration?

A3: Several vehicle formulations have been successfully used in preclinical studies for oral administration of 5-PAHSA. Common formulations often involve a combination of solvents, surfactants, and suspending agents to create a stable emulsion or solution. Examples include:

  • A mixture of PEG400, Tween-80, and water/saline.[1]

  • A formulation containing sodium carboxymethyl cellulose.[2]

  • A solution based on polyethylene glycol 400 and TWEEN 80.[3]

Q4: My 5-PAHSA solution is cloudy or shows precipitation. What can I do?

A4: Cloudiness or precipitation indicates poor solubility or instability. To aid dissolution, gentle warming and sonication are often effective. Ensure that the initial 5-PAHSA stock is fully dissolved in the organic solvent before adding aqueous components. Preparing the formulation fresh before each experiment is also highly recommended to minimize the risk of the compound falling out of solution.

Q5: How should I prepare and store 5-PAHSA stock solutions?

A5: For in vitro studies, 5-PAHSA can be dissolved in DMSO to create a concentrated stock solution (e.g., 90 mmol/L).[2] It is critical to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For in vivo preparations, the final formulation is typically prepared on the day of dosing.

Q6: Are there any vehicles that should be used with caution?

A6: Yes. While oils like olive oil can dissolve lipids, they are not inert and may contain other bioactive molecules that could interfere with the experiment. It is crucial to run a "vehicle-only" control group in all experiments to ensure that any observed effects are due to 5-PAHSA and not the delivery vehicle itself.

Data Presentation: Solubility and Formulations

The following tables summarize key quantitative data for preparing 5-PAHSA solutions.

Table 1: Solubility of 5-PAHSA in Common Organic Solvents

SolventConcentration
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)15 mg/mL
Ethanol20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from commercial suppliers.

Table 2: Example Vehicle Formulations for In Vivo Oral Administration

Formulation ComponentsAdministration RouteAnimal ModelReported Dosage(s)Reference
Sodium Carboxymethyl CelluloseOral GavageDB/DB Mice50 mg/kg, 150 mg/kg[2]
Polyethylene Glycol 400 / TWEEN 80Oral GavageC57BL/6J Mice45 mg/kg[3]
50% PEG400, 0.5% Tween-80, 49.5% WaterOral GavageC57BL/6J Mice15 mg/kg[1]

Experimental Protocols

Below are detailed methodologies for preparing common 5-PAHSA administration vehicles.

Protocol 1: Preparation of PEG400/Tween-80 Formulation

This protocol is adapted from formulations used in published mouse studies.[1]

  • Weigh 5-PAHSA: Accurately weigh the required amount of 5-PAHSA solid in a sterile, conical tube.

  • Initial Dissolution: Add a small volume of 100% ethanol or DMSO to the tube. Vortex thoroughly until the 5-PAHSA is completely dissolved.

  • Add Surfactants/Polymers: To the dissolved 5-PAHSA solution, add the required volume of PEG400. Vortex again until the solution is homogenous.

  • Add Emulsifier: Add the required volume of Tween-80 and vortex thoroughly to mix.

  • Final Dilution: Slowly add sterile water or saline to reach the final desired concentration and volume. The final solution may be a clear solution or a stable microemulsion.

  • Final Mixing: Vortex the final formulation extensively. If needed, use a brief sonication step to ensure homogeneity.

  • Administration: Use the formulation immediately after preparation for oral gavage.

Protocol 2: Preparation of Carboxymethyl Cellulose (CMC) Suspension

This protocol is suitable for creating a suspension for oral administration.[2]

  • Prepare CMC Solution: Prepare a sterile solution of low-viscosity CMC in water (e.g., 0.5% w/v). This may require stirring for several hours.

  • Weigh 5-PAHSA: Accurately weigh the required amount of 5-PAHSA in a separate sterile tube.

  • Create Slurry: Add a small amount of the prepared CMC solution to the 5-PAHSA powder to create a paste or slurry. This helps in wetting the compound.

  • Suspend: Gradually add the remaining volume of the CMC solution while continuously vortexing or stirring to create a uniform suspension.

  • Administration: Ensure the suspension is well-mixed immediately before each animal is dosed to prevent settling and ensure accurate dosing.

Visualized Workflows and Logic Diagrams

Diagram 1: Vehicle Selection Workflow for 5-PAHSA

VehicleSelection start Start: Need to Administer 5-PAHSA exp_type Experiment Type? start->exp_type in_vitro In Vitro (Cell Culture) exp_type->in_vitro   in_vivo In Vivo (Animal Model) exp_type->in_vivo   stock_sol Prepare Stock in 100% DMSO or Ethanol in_vitro->stock_sol route Route of Administration? in_vivo->route dilute_media Dilute Stock Directly into Cell Culture Media stock_sol->dilute_media end_exp Proceed with Experiment dilute_media->end_exp oral Oral Gavage route->oral formulation Select Formulation: - PEG400/Tween-80 - CMC Suspension oral->formulation prepare Prepare Vehicle Fresh Before Use formulation->prepare control Crucial Step: Include Vehicle-Only Control Group prepare->control control->end_exp

Caption: A decision workflow for selecting the appropriate 5-PAHSA vehicle.

Diagram 2: Troubleshooting Guide for 5-PAHSA Formulations

Troubleshooting start Problem Encountered issue_solubility Issue: Precipitation, Cloudiness, or Phase Separation start->issue_solubility issue_results Issue: Inconsistent Experimental Results start->issue_results solution_sol_1 Action: Apply gentle heat and/or sonication to aid dissolution. issue_solubility->solution_sol_1 solution_sol_2 Action: Ensure initial stock in organic solvent is fully dissolved before adding aqueous phase. issue_solubility->solution_sol_2 solution_sol_3 Action: Prepare formulation fresh immediately before each use. issue_solubility->solution_sol_3 solution_res_1 Action: Verify consistency of vehicle preparation technique. issue_results->solution_res_1 solution_res_2 Action: Always run a concurrent vehicle-only control group. issue_results->solution_res_2 solution_res_3 Action: Ensure uniform suspension (if applicable) by vortexing immediately before each dose. issue_results->solution_res_3

Caption: A troubleshooting guide for common 5-PAHSA formulation issues.

References

refining dosage and treatment duration for chronic 5-PAHSA studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-PAHSA in chronic studies. The information is tailored for researchers, scientists, and drug development professionals to refine dosage, treatment duration, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage and treatment duration for chronic 5-PAHSA studies in mice?

A1: Based on published literature, a common starting point for chronic studies is daily oral gavage of 5-PAHSA at dosages ranging from 30 mg/kg to 150 mg/kg.[1] A treatment duration of 30 days is frequently reported for investigating chronic effects.[1][2] However, it is crucial to note that optimal dosage and duration can vary depending on the animal model, disease state, and specific endpoints being investigated. Some studies have used doses as low as 15 mg/kg for combined 5- and 9-PAHSA administration.

Q2: How should 5-PAHSA be formulated for in vivo administration?

A2: Proper formulation is critical for the bioavailability and efficacy of 5-PAHSA. Two commonly reported vehicles for oral gavage are:

  • A solution of 50% PEG400 and 0.5% Tween-80 in water.

  • A suspension in sodium carboxymethyl cellulose.[1]

The choice of vehicle can significantly impact the experimental outcome, and it is advisable to include a vehicle-only control group in your study design. The use of olive oil as a vehicle is discouraged as it contains bioactive molecules that can confound results.[3][4]

Q3: What are the known signaling pathways affected by 5-PAHSA?

A3: 5-PAHSA has been shown to modulate several key signaling pathways:

  • mTOR-ULK1 Pathway: 5-PAHSA can inhibit the phosphorylation of the mTOR-ULK1 pathway, leading to the enhancement of autophagy.[1][2]

  • AMPK Signaling: In normal glucose conditions, 5-PAHSA may activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis. However, high glucose concentrations may impair this effect.[5]

  • GPR40 Activation: Palmitic acid hydroxystearic acids (PAHSAs) are known to activate G protein-coupled receptor 40 (GPR40), which is involved in their beneficial effects on glucose homeostasis.[6]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

If you are not observing the expected effects of 5-PAHSA or are seeing inconsistent results, consider the following factors:

  • Animal Model and Strain: The metabolic state and genetic background of the animal model are critical. For instance, the effects of 5-PAHSA on glucose metabolism have shown variability between diet-induced obese models and db/db mice, which exhibit extreme hyperglycemia.[5] Different mouse suppliers can also lead to variations in insulin resistance severity.[3]

  • Vehicle and Formulation: As mentioned in the FAQs, the vehicle can have a significant impact. Ensure your formulation is stable and provides adequate bioavailability. It is recommended to avoid bioactive vehicles like olive oil.[3][4]

  • Dosage and Concentration: The dose-response relationship for 5-PAHSA may not be linear. Very high doses could potentially lead to off-target effects or receptor saturation.[3] It is advisable to perform a dose-ranging study to determine the optimal concentration for your specific model and endpoints.

  • Gut Microbiota: Emerging evidence suggests that the gut microbiota may play a role in mediating the metabolic benefits of PAHSAs.[7] Variations in the gut microbiome of your experimental animals could contribute to inconsistent results.

Issue 2: Conflicting Data on Glucose Homeostasis

The literature presents conflicting reports on the ability of 5-PAHSA to improve glucose control.[8][9] If your results are not aligning with some published data, consider these points:

  • Severity of Metabolic Dysfunction: The baseline level of insulin resistance and hyperglycemia in your animal model can influence the outcome. In models with extreme hyperglycemia, the beneficial effects of 5-PAHSA might be impaired.[5]

  • Experimental Conditions: Seemingly minor differences in experimental protocols can lead to disparate results. This includes the composition of the diet, the glucose dose used in tolerance tests, and the timing of 5-PAHSA administration relative to the test.[3][4]

Data Summary Tables

Table 1: Summary of In Vivo Chronic 5-PAHSA Studies

Animal ModelDosageTreatment DurationAdministration RouteKey FindingsReference
db/db miceLow-dose and High-dose30 daysNot specifiedNo significant improvement in glucose metabolism; decreased ox-LDL; suppressed phosphorylation of m-TOR and ULK-1.[1][2]
db/db miceNot specified1 monthOralDid not reduce blood glucose levels; increased inflammation and promoted fatty liver.[5]
C57BL/6J mice (chow-fed)45 mg/kg3 daysOral gavageStimulated de novo lipogenesis in epididymal white adipose tissue during cold exposure.[6]
C57BL/6J mice (chow-fed)15 mg/kg (each of 5- and 9-PAHSA)13 daysOral gavageImproved insulin sensitivity.[7]

Experimental Protocols

Chronic Administration of 5-PAHSA in db/db Mice

This protocol is a generalized example based on published studies.[1][2]

  • Animal Model: Male db/db mice (a model for type 2 diabetes).

  • Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Divide mice into control and treatment groups.

  • 5-PAHSA Preparation: Prepare a stock solution of 5-PAHSA in a suitable vehicle (e.g., sodium carboxymethyl cellulose).

  • Administration: Administer 5-PAHSA or vehicle to the respective groups daily via oral gavage for 30 days.

  • Monitoring: Monitor body weight, food, and water intake regularly.

  • Endpoint Analysis: At the end of the treatment period, perform relevant analyses such as:

    • Oral glucose tolerance tests (OGTT).

    • Collection of blood samples for analysis of glucose, insulin, and lipid profiles (e.g., ox-LDL).

    • Tissue collection (e.g., cortex, liver, adipose tissue) for Western blot analysis of signaling proteins (e.g., phosphorylated mTOR, ULK-1) and other relevant markers.

Visualizations

Caption: 5-PAHSA Signaling Pathways

Experimental_Workflow start Start: Animal Model Selection (e.g., db/db mice) acclimatization Acclimatization start->acclimatization grouping Randomized Grouping: - Vehicle Control - 5-PAHSA Treatment acclimatization->grouping treatment Chronic Treatment (e.g., 30 days oral gavage) grouping->treatment monitoring In-life Monitoring: - Body Weight - Food/Water Intake treatment->monitoring endpoint Endpoint Analysis: - OGTT - Blood Chemistry - Tissue Collection treatment->endpoint monitoring->treatment analysis Data Analysis and Interpretation endpoint->analysis

References

dealing with solubility issues of 5-PAHSA in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-PAHSA (5-palmitic acid-hydroxy stearic acid). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 5-PAHSA in aqueous buffers for research applications.

Troubleshooting Guide

This guide addresses common issues encountered when preparing 5-PAHSA solutions.

Problem: My 5-PAHSA is not dissolving in my aqueous buffer.

  • Question: I added 5-PAHSA directly to my phosphate-buffered saline (PBS), and it won't dissolve. What should I do?

  • Answer: 5-PAHSA is a lipophilic molecule and has very poor solubility in aqueous buffers alone. It is crucial to first dissolve it in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.

Problem: My 5-PAHSA precipitated out of solution after dilution.

  • Question: I dissolved 5-PAHSA in DMSO and then diluted it into my cell culture medium, but a precipitate formed. How can I prevent this?

  • Answer: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several factors to consider and steps to take:

    • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically less than 0.5%, to minimize toxicity and solubility issues.

    • Temperature: PAHSAs are extremely hydrophobic and require temperatures of at least 37°C to remain in solution.[1] Warm your aqueous buffer to 37°C before adding the 5-PAHSA stock solution and maintain this temperature during your experiment if possible.

    • Mixing: When diluting the stock solution, add it dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.

    • Carrier Proteins: For cell culture experiments, the presence of serum (which contains albumin) in the medium can help to maintain the solubility of 5-PAHSA. If you are using a serum-free medium, consider adding a carrier protein like fatty acid-free bovine serum albumin (BSA).

Problem: I am seeing cell toxicity or off-target effects in my experiment.

  • Question: My cells are showing signs of stress after treatment with 5-PAHSA. Could this be related to the solvent?

  • Answer: Yes, the organic solvent used to dissolve 5-PAHSA can cause cellular toxicity, especially at higher concentrations.

    • Solvent Choice: DMSO is a common choice for creating stock solutions.[2] However, for certain cell types, ethanol may be a less toxic alternative.

    • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your 5-PAHSA-treated samples to distinguish between the effects of the compound and the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a 5-PAHSA stock solution?

A1: The recommended method is to first dissolve the 5-PAHSA in an appropriate organic solvent. For in vitro experiments, 5-PAHSA can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 90 mmol/L.[2] This stock solution is then diluted to the final working concentration in the cell culture medium.[2] For in vivo oral administration in mice, a formulation with polyethylene glycol 400 and TWEEN 80 has been used.[3]

Q2: What are the reported solubilities of 5-PAHSA in different solvents?

A2: Quantitative solubility data for 5-PAHSA in various common laboratory solvents is summarized in the table below.

SolventSolubility
DMF20 mg/mL[4]
DMSO15 mg/mL[4]
Ethanol20 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Q3: How should I store my 5-PAHSA stock solution?

A3: 5-PAHSA stock solutions should be stored at -20°C for long-term stability.[4]

Q4: Can I use a carrier protein to improve the solubility of 5-PAHSA in my cell culture medium?

A4: Yes, using a carrier protein like fatty acid-free bovine serum albumin (BSA) can help improve the solubility and delivery of 5-PAHSA to cells, especially in serum-free media. When preparing fatty acid-BSA complexes, it is important to maintain an appropriate molar ratio. While a specific protocol for 5-PAHSA with BSA is not detailed in the provided results, protocols for similar fatty acids like palmitic acid often involve dissolving the fatty acid in ethanol, preparing a separate BSA solution in culture media, and then adding the fatty acid solution to the BSA solution with heating and vortexing.[5]

Experimental Protocols

Preparation of 5-PAHSA Stock Solution for In Vitro Experiments

This protocol is based on methodologies reported in the literature.[2]

  • Weigh out the desired amount of 5-PAHSA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 90 mmol/L).[2]

  • Vortex the tube until the 5-PAHSA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Working Solution for Cell Culture
  • Thaw an aliquot of the 5-PAHSA stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • Dilute the 5-PAHSA stock solution into the pre-warmed medium to achieve the final desired concentration (e.g., 30 µmol/L).[2] Add the stock solution dropwise while gently mixing.

  • Ensure the final concentration of the organic solvent is minimal (e.g., <0.5%).

  • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathways and Workflows

5-PAHSA Signaling via mTOR-ULK1 Pathway

5-PAHSA has been shown to play a neuroprotective role by inhibiting the phosphorylation of the m-TOR-ULK1 pathway, which in turn enhances autophagy.[2][6]

G 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR inhibits phosphorylation ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy induces Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: 5-PAHSA inhibits mTOR, leading to enhanced autophagy and neuroprotection.

5-PAHSA and AMPK Signaling Pathway

Under normal glucose conditions, 5-PAHSA can activate the AMPK signaling pathway, leading to beneficial metabolic effects. However, high glucose concentrations can impair this action.[7][8]

G cluster_normal Normal Glucose cluster_high High Glucose 5-PAHSA_N 5-PAHSA AMPK_N AMPK 5-PAHSA_N->AMPK_N activates ACC_N ACC AMPK_N->ACC_N inhibits phosphorylation Lipid_Oxidation_N Lipid Oxidation AMPK_N->Lipid_Oxidation_N Lipogenesis_N Lipogenesis ACC_N->Lipogenesis_N 5-PAHSA_H 5-PAHSA AMPK_H AMPK 5-PAHSA_H->AMPK_H Impaired_Action Impaired Action AMPK_H->Impaired_Action High_Glucose High Glucose High_Glucose->AMPK_H inhibits

Caption: High glucose impairs 5-PAHSA's activation of the AMPK pathway.

Experimental Workflow for Preparing 5-PAHSA Working Solution

This workflow outlines the key steps for preparing a 5-PAHSA working solution for in vitro experiments.

G start Start dissolve Dissolve 5-PAHSA in organic solvent (e.g., DMSO) start->dissolve stock Create Stock Solution dissolve->stock dilute Dilute stock solution into warm buffer stock->dilute warm_medium Warm aqueous buffer (e.g., cell medium) to 37°C warm_medium->dilute working_solution Working Solution dilute->working_solution end End working_solution->end

Caption: Workflow for preparing 5-PAHSA working solution for experiments.

References

Technical Support Center: Enhancing the Resolution of PAHSA Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on separating and quantifying these challenging lipid isomers.

Frequently Asked Questions (FAQs)

Q1: What are PAHSA isomers, and why are they difficult to separate?

PAHSAs are a class of lipids with numerous potential isomers. The analytical challenge stems from two main factors: the existence of many regio-isomers (differing in the position of the ester linkage on the hydroxystearic acid) and stereoisomers (enantiomers, R- and S- forms, at the hydroxylated carbon).[1] These isomers often have very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult.[1][2] Furthermore, they are often present in low abundances in biological samples, requiring highly sensitive and efficient analytical methods.[1]

Q2: What is the difference between separating PAHSA regio-isomers and enantiomers?

  • Regio-isomers differ in the position of the palmitic acid ester on the hydroxystearic acid backbone (e.g., 5-PAHSA, 9-PAHSA, 13-PAHSA).[1] These are typically separated based on slight differences in polarity using reversed-phase liquid chromatography (RP-HPLC).[1][3]

  • Enantiomers are non-superimposable mirror images of each other (e.g., R-9-PAHSA and S-9-PAHSA).[2][4] They have identical physical properties in a non-chiral environment and require a chiral environment for separation, which is achieved using chiral stationary phases (CSPs) in a technique called chiral chromatography.[5][6]

Q3: What are the primary chromatographic techniques for resolving PAHSA isomers?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique.[7] The specific approach depends on the type of isomers being separated:

  • For Regio-isomers: Reversed-phase HPLC is commonly used.[1][3]

  • For Enantiomers: Chiral HPLC is necessary.[1][4][5]

Q4: Is sample preparation important for PAHSA analysis?

Yes, effective sample preparation is critical. Due to their low abundance in biological matrices, an enrichment step is often required. Solid Phase Extraction (SPE) is a widely used technique to enrich the PAHSA pool while removing other metabolites and contaminants that could interfere with the analysis or impair chromatographic resolution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of PAHSA isomers.

Issue 1: Poor or no separation of PAHSA regio-isomers.

  • Possible Cause: The column efficiency is insufficient for resolving structurally similar isomers.

  • Solution:

    • Optimize the Column: Use a longer C18 column (e.g., 250 mm) with a smaller particle size (e.g., 3 µm). The increased length provides more time for separation, and smaller particles lead to sharper peaks and better efficiency.[3][8]

    • Adjust Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.[8] Sometimes, switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.

    • Optimize Flow Rate: A flow rate of around 0.2 mL/min is often a good starting point for 2.0 mm ID columns.[3] Decreasing the flow rate can sometimes enhance resolution, though it will increase the analysis time.[5]

    • Check Mobile Phase Additives: Ensure that additives like ammonium acetate or ammonium hydroxide are at the correct concentration (e.g., 5 mM ammonium acetate, 0.01% ammonium hydroxide) as they can influence peak shape and retention.[3]

Issue 2: Failure to resolve R- and S-enantiomers.

  • Possible Cause: An achiral (non-chiral) column is being used, or the chiral method is not optimized.

  • Solution:

    • Use a Chiral Stationary Phase (CSP): Enantiomers cannot be separated on standard columns like C18. You must use a chiral column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have proven effective.[1][4] Specifically, Lux Cellulose-3 and amylose tris(3,5-dimethylphenylcarbamate) columns have been successfully used.[1][4]

    • Select an Appropriate Mobile Phase: The mobile phase for chiral separations is often different from reversed-phase methods. Mixtures of alcohols (e.g., methanol/isopropanol) or hexane/ethanol are common.[4] An isocratic mobile phase of methanol/water/formic acid (96:4:0.1) has been shown to provide a clear separation of 9-PAHSA enantiomers on a Lux Cellulose-3 column.[1]

    • Consult a Screening Service: If resources are limited, consider using a commercial chiral screening service to test a wide variety of columns and mobile phases to find the optimal conditions for your specific PAHSA isomers.[4]

Issue 3: Asymmetric peaks (tailing or fronting).

  • Possible Cause (Tailing): Column contamination, column collapse, or secondary interactions between the analyte and the stationary phase.[9]

  • Solution:

    • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

    • Flush the Column: Wash the column with a strong solvent to remove potential contaminants.[10]

    • Adjust Mobile Phase pH: For acidic compounds like PAHSAs, adding a small amount of acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[4][9]

  • Possible Cause (Fronting): Sample overload.[9][11]

  • Solution:

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[11]

Issue 4: Unstable baseline or high noise.

  • Possible Cause: Impure solvents, air bubbles in the system, or pump fluctuations.[9][11]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC- or LC-MS-grade solvents and fresh mobile phase.[11]

    • Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed before and during the run to prevent air bubbles from entering the pump and detector.[9]

    • Purge the Pump: If you suspect air is trapped in the pump, purge the system according to the manufacturer's instructions.[11]

Data Presentation: Recommended Chromatographic Conditions

The following tables summarize starting conditions for PAHSA isomer analysis based on published methods.

Table 1: Recommended Conditions for PAHSA Regio-isomer Separation

ParameterRecommended SettingReference
Column Luna C18(2) (3 µm, 100 Å, 250 x 2.0 mm)[3]
Mobile Phase 93:7 Methanol:Water with 0.01% Ammonium Hydroxide and 5 mM Ammonium Acetate[3]
Flow Rate 0.2 mL/min[3]
Column Temp. 25 °C[3]
Run Time 120 min (Isocratic)[3]

Table 2: Recommended Conditions for 9-PAHSA Enantiomer Separation

ParameterRecommended SettingReference
Column Lux 5 µm Cellulose-3[4]
Mobile Phase A Methanol/Isopropanol/Trifluoroacetic Acid (90:10:0.1)[4]
Mobile Phase B Methanol/Water/Formic Acid (96:4:0.1)[1]
Flow Rate Not specified, typically 0.5-1.0 mL/min for 4.6 mm ID columns
Column Temp. Ambient or controlled
Experimental Protocols

Protocol 1: Method for PAHSA Regio-isomer Resolution by LC-MS

This protocol is adapted from a workflow for measuring PAHSA isomers using a reversed-phase column.[3]

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Luna C18(2), 3 µm, 100 Å, 250 × 2.0 mm.

  • Mobile Phase Preparation:

    • Prepare a running buffer of 93:7 methanol:water.

    • Add ammonium acetate to a final concentration of 5 mM.

    • Add ammonium hydroxide to a final concentration of 0.01%.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase for at least 30 minutes at 0.2 mL/min until the pressure stabilizes (typically 210-240 bar).

    • Inject the sample (recommended volume 12-15 µL for blanks).

    • Run the separation isocratically at 0.2 mL/min for 120 minutes.

  • Column Wash: After the analytical run, wash the column with 100% isopropanol at 0.1 mL/min for 210 minutes.

  • MS Detection: Couple the LC to a triple quadrupole mass spectrometer and use Multiple Reaction Monitoring (MRM) for detection. For most PAHSAs, the primary transition to monitor is m/z 537 → 255.[3]

Protocol 2: Method for 9-PAHSA Enantiomer Resolution by Chiral LC-MS

This protocol is based on a method developed to separate R- and S-9-PAHSA.[1][4]

  • LC System: An HPLC system compatible with normal phase or polar organic solvents.

  • Chiral Column: Lux 5 µm Cellulose-3 or Lux 3 µm Cellulose-3.[4]

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of Methanol/Isopropanol/Trifluoroacetic Acid (90:10:0.1).[4]

    • Alternatively, a mobile phase of Methanol/Water/Formic Acid (96:4:0.1) has also been shown to be effective.[1]

    • Thoroughly degas the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample containing the 9-PAHSA isomers.

    • Run the separation under isocratic conditions.

  • MS Detection: Use a mass spectrometer to detect the eluting enantiomers, which will have identical mass spectra but different retention times.

Visualizations

MethodSelectionWorkflow Figure 1. Workflow for PAHSA Isomer Method Selection start Start: Separate PAHSA Isomers question1 What type of isomers need to be separated? start->question1 regio Regio-isomers (e.g., 5-, 9-, 13-PAHSA) question1->regio Regio-isomers enantio Enantiomers (R- and S- forms) question1->enantio Enantiomers method_rp Select Reversed-Phase (RP) HPLC (e.g., C18 column) regio->method_rp method_chiral Select Chiral HPLC (e.g., Cellulose or Amylose CSP) enantio->method_chiral optimize_rp Optimize RP Method: - Column dimensions (long, small particles) - Mobile phase composition - Flow rate method_rp->optimize_rp optimize_chiral Optimize Chiral Method: - Chiral selector - Mobile phase (often non-aqueous) - Temperature method_chiral->optimize_chiral end Analysis Complete optimize_rp->end optimize_chiral->end

Caption: Workflow for selecting the correct chromatographic method.

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Poor Resolution cluster_rp Reversed-Phase (Regio-isomers) cluster_chiral Chiral (Enantiomers) start Problem: Poor Resolution q_column Is the correct column type (RP vs. Chiral) being used? start->q_column rp_q1 Is the column long enough with small particles? q_column->rp_q1 Yes (RP) chiral_q1 Is the Chiral Stationary Phase (CSP) appropriate? q_column->chiral_q1 Yes (Chiral) fix_column Action: Select correct column type q_column->fix_column No rp_a1_no Action: Switch to a longer column (>200mm) with smaller particles (<5µm) rp_q1->rp_a1_no No rp_q2 Is the mobile phase optimized? rp_q1->rp_q2 Yes rp_a1_no->rp_q2 rp_a2_no Action: Adjust organic modifier ratio or switch solvent type rp_q2->rp_a2_no No rp_q3 Is the flow rate optimized? rp_q2->rp_q3 Yes rp_a2_no->rp_q3 rp_a3_no Action: Decrease flow rate to increase interaction time rp_q3->rp_a3_no No resolved Resolution Improved rp_q3->resolved Yes rp_a3_no->resolved chiral_a1_no Action: Screen different CSPs (Cellulose, Amylose, etc.) chiral_q1->chiral_a1_no No chiral_q2 Is the mobile phase optimized? chiral_q1->chiral_q2 Yes chiral_a1_no->chiral_q2 chiral_a2_no Action: Test different solvent systems (e.g., alcohol-based, hexane-based) chiral_q2->chiral_a2_no No chiral_q2->resolved Yes chiral_a2_no->resolved fix_column->start

Caption: Logical workflow for troubleshooting poor peak resolution.

References

Technical Support Center: Ensuring Purity of Synthesized 5-PAHSA for Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 5-palmitic acid-hydroxy stearic acid (5-PAHSA). The information provided aims to help ensure the purity of 5-PAHSA and address common issues encountered during biological experiments.

Troubleshooting Guides and FAQs

Purity and Synthesis

Question: How can I synthesize and purify 5-PAHSA with high purity?

Answer: A common method for synthesizing 5-PAHSA involves a multi-step process.[1][2] One reported synthetic route starts with the addition of a Grignard reagent to tetradecanal to produce nonadec-1-en-6-ol.[1] This alcohol is then converted to an ester, and the double bond is oxidized to an aldehyde group using ozone, followed by further oxidation to yield 5-PAHSA.[1]

For purification, flash column chromatography is a method used to isolate pure 5-PAHSA.[1] For analytical-scale enrichment and removal of other lipids like triacylglycerols and cholesterol esters, solid-phase extraction (SPE) is also a viable protocol.[3]

Question: What are the common impurities or contaminants I should be aware of?

Answer: During synthesis, side products from incomplete reactions or side reactions can be a source of impurities. It is also crucial to be aware of potential contaminants that can interfere with analytical measurements. For instance, a ceramide contaminant has been noted to potentially co-elute with 5-PAHSA during liquid chromatography-mass spectrometry (LC-MS) analysis, which could lead to an overestimation of 5-PAHSA levels.[4]

Question: How can I verify the purity and structure of my synthesized 5-PAHSA?

Answer: To ensure the quality of your synthesized 5-PAHSA, a combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight. The structure of PAHSA was initially elucidated using mass spectrometry, identifying characteristic fragment ions.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

One study reported successful synthesis with high purity that was validated for its molecular structure.[1]

Experimental Issues

Question: I am not observing the expected anti-inflammatory or insulin-sensitizing effects of 5-PAHSA in my experiments. What could be the reason?

Answer: There are conflicting reports in the scientific literature regarding the in vivo efficacy of 5-PAHSA on glucose metabolism.[5][6] Several factors could contribute to a lack of expected biological activity:

  • Purity of the Compound: Impurities in your synthesized 5-PAHSA can interfere with its biological activity. It is crucial to use highly purified 5-PAHSA.

  • Experimental Conditions: The biological effects of 5-PAHSA can be highly dependent on the experimental model and conditions.

    • High Glucose Concentrations: High glucose levels have been shown to impair the beneficial effects of 5-PAHSA by inhibiting the AMPK signaling pathway and promoting inflammation.[6][7][8]

    • Animal Model and Diet: Differences in mouse suppliers and the composition of high-fat diets can lead to variations in the severity of insulin resistance and responsiveness to 5-PAHSA.[4]

    • Treatment Duration and Dosage: The duration of treatment and the dosage of 5-PAHSA administered can significantly impact the outcome.[4]

  • Vehicle for Administration: The vehicle used to dissolve and administer 5-PAHSA can influence its bioavailability and potentially mask its effects. For example, using olive oil as a vehicle might stimulate GLP-1 secretion on its own, potentially obscuring the effects of 5-PAHSA.[4]

Question: My in vitro and in vivo results with 5-PAHSA are inconsistent. Why might this be?

Answer: Discrepancies between in vitro and in vivo results are not uncommon in biological research. In the context of 5-PAHSA, one study found that while 5-PAHSA enhanced autophagy in PC12 cells in vitro, this effect was not significant in an animal model of diabetes.[1] Similarly, another study noted that while 5-PAHSA improved glucose uptake in cell lines, it did not reduce blood glucose levels in db/db mice and instead increased inflammation.[7] The complex physiological environment in vivo, including metabolism, bioavailability, and interaction with other biological systems, can lead to different outcomes compared to the controlled environment of cell culture.

Quantitative Data Summary

In Vivo Administration of 5-PAHSA
SpeciesModelDoseAdministration RouteDurationObserved EffectsReference
Mousedb/db50 mg/kg and 150 mg/kgOral1 monthDid not improve glucose tolerance; increased inflammation and fatty liver.[6]
MouseHigh-Fat Diet45 mg/kgOral Gavage3 daysStimulated de novo lipogenesis in epididymal white adipose tissue during cold exposure.[9]
Mousedb/dbNot specifiedNot specifiedNot specifiedDid not significantly improve glucose metabolism.[1]
In Vitro Concentrations of 5-PAHSA
Cell LineExperimental ConditionConcentrationObserved EffectsReference
PC12 cellsDiabetic conditionsNot specifiedEnhanced autophagy, inhibited m-TOR-ULK1 pathway, suppressed oxidative stress.[1][10]
3T3-L1 adipocytesSerum-starvedNot specifiedStimulated glycerol release, counteracted insulin action.[9]
HepG2 cellsNormal glucoseNot specifiedReduced lipogenesis and increased lipid oxidation.[7]
HepG2 cellsHigh glucoseNot specifiedAbolished the positive effects of 5-PAHSA.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-PAHSA

This is a summarized protocol based on a described synthetic route.[1]

  • Step 1: Grignard Reaction: Add a Grignard reagent to tetradecanal to synthesize nonadec-1-en-6-ol.

  • Step 2: Esterification: Convert the alcohol from Step 1 into its corresponding ester.

  • Step 3: Ozonolysis: Oxidize the double bond of the ester using ozone (O₃) to generate an aldehyde group.

  • Step 4: Oxidation: Further oxidize the aldehyde group using sodium chlorite (NaClO₂) to yield the final product, 5-PAHSA.

  • Step 5: Purification: Purify the crude product using flash column chromatography to obtain pure 5-PAHSA.

Protocol 2: Purity Assessment by LC-MS

This protocol provides a general workflow for assessing the purity of synthesized 5-PAHSA using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Dissolve a small, accurately weighed amount of synthesized 5-PAHSA in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Chromatographic Separation (LC):

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Run a gradient from a lower to a higher concentration of Solvent B to elute compounds based on their polarity.

  • Mass Spectrometric Detection (MS):

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform a full scan to detect the [M-H]⁻ ion of 5-PAHSA.

    • For structural confirmation, perform tandem MS (MS/MS) to obtain characteristic fragment ions.[3]

  • Data Analysis:

    • Analyze the chromatogram for the presence of a major peak corresponding to 5-PAHSA at the expected retention time.

    • Integrate the peak areas to determine the relative purity.

    • Be cautious of potential co-eluting contaminants, such as ceramides, which might have a similar mass-to-charge ratio.[4]

Visualizations

Signaling Pathways

G 5-PAHSA Signaling Pathways cluster_0 m-TOR-ULK1 Pathway cluster_1 AMPK Pathway mTOR m-TOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy AMPK AMPK ACC ACC AMPK->ACC SREBP1c SREBP1c AMPK->SREBP1c CPT1 CPT1 ACC->CPT1 Lipid_Oxidation Lipid Oxidation CPT1->Lipid_Oxidation FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis PAHSA 5-PAHSA PAHSA->mTOR inhibits PAHSA->AMPK activates High_Glucose High Glucose High_Glucose->AMPK inhibits

Caption: Key signaling pathways modulated by 5-PAHSA.

Experimental Workflow

G Workflow for 5-PAHSA Synthesis and Purity Verification cluster_purity Analytical Methods Synthesis Chemical Synthesis of 5-PAHSA Purification Purification by Flash Column Chromatography Synthesis->Purification Purity_Assessment Purity and Structural Verification Purification->Purity_Assessment Biological_Exp Biological Experimentation Purity_Assessment->Biological_Exp HPLC HPLC for Purity Purity_Assessment->HPLC MS MS for Molecular Weight Purity_Assessment->MS NMR NMR for Structure Purity_Assessment->NMR Troubleshooting Troubleshooting Unexpected Results Biological_Exp->Troubleshooting Troubleshooting->Purity_Assessment Re-evaluate Purity

Caption: Workflow for synthesis and quality control of 5-PAHSA.

References

Technical Support Center: Accounting for Isotopic Effects of 5-PAHSA-d9 in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-PAHSA-d9 in tracer studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a tracer?

This compound is a deuterated form of 5-palmitoyl-hydroxy stearic acid, a bioactive lipid molecule. The 'd9' indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an excellent tracer for metabolic studies. By introducing this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry. The heavier mass of the deuterated version allows it to be distinguished from the endogenous, unlabeled 5-PAHSA.

Q2: What is the kinetic isotope effect (KIE) and how does it apply to this compound?

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to a slower rate for reactions that involve the cleavage of a C-D bond compared to a C-H bond.[1] In the context of this compound, if a metabolic reaction involves the breaking of a C-D bond, the reaction may proceed more slowly for the deuterated tracer than for the endogenous 5-PAHSA.[2] This is a critical consideration when interpreting the results of tracer studies, as it can affect the apparent rate of metabolic processes.

Q3: How do I correct for the natural abundance of isotopes in my mass spectrometry data?

All elements have naturally occurring isotopes of different masses (e.g., ¹³C in addition to ¹²C). This results in a natural isotopic distribution in your unlabeled analyte that can overlap with the signal from your labeled tracer. Correction for this natural abundance is crucial for accurate quantification. Several software packages and computational methods are available to predict and subtract the contribution of natural isotopes from your measured data.[3] The general principle involves calculating the theoretical isotopic distribution of the unlabeled analyte based on its elemental composition and subtracting this from the measured spectrum to isolate the signal from the isotopically enriched tracer.[4]

Q4: Can this compound be used to study specific signaling pathways?

Yes, this compound can be used to trace the involvement of 5-PAHSA in various signaling pathways. For example, 5-PAHSA has been shown to play a role in metabolic regulation through pathways involving mTOR and AMPK.[5][6] By using this compound, researchers can follow its incorporation into different cellular compartments and its effect on downstream signaling molecules, providing a dynamic view of its mechanism of action.

Troubleshooting Guides

Issue 1: Poor signal or no detection of this compound in samples.
  • Possible Cause 1: Inefficient Extraction.

    • Solution: 5-PAHSA is a lipid and requires an optimized lipid extraction protocol. A common method involves a liquid-liquid extraction with a solvent system like chloroform/methanol. Ensure that the pH of the aqueous phase is acidic to protonate the carboxylic acid group of the PAHSA, which improves its partitioning into the organic phase. Solid-phase extraction (SPE) can be used for further enrichment of PAHSAs from complex biological matrices.[7][8]

  • Possible Cause 2: Tracer Degradation.

    • Solution: While deuterated compounds are generally stable, repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. Aliquot samples and standards to minimize freeze-thaw cycles and store them at -80°C. When preparing working solutions, use high-purity solvents and keep them on ice.

  • Possible Cause 3: Suboptimal Mass Spectrometry Settings.

    • Solution: Optimize the mass spectrometer settings for the specific precursor and product ions of this compound. This includes optimizing the collision energy for fragmentation in tandem mass spectrometry (MS/MS). Use a high-resolution mass spectrometer to differentiate the tracer from potential isobaric interferences.[7]

Issue 2: High background or interfering peaks in the mass spectrum.
  • Possible Cause 1: Matrix Effects.

    • Solution: Biological matrices like plasma or tissue homogenates can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. To mitigate this, use an internal standard that is structurally similar to 5-PAHSA, such as ¹³C-labeled 9-PAHSA, which will co-elute and experience similar matrix effects.[7] Additionally, optimizing the sample cleanup and chromatographic separation can help to remove interfering matrix components.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware, plasticware, and solvents are of high purity and free from lipid contamination. Use dedicated glassware for lipid analysis and rinse it thoroughly with organic solvents before use. Run blank samples (extraction solvent without sample) to identify any sources of contamination.

Issue 3: Inconsistent or non-reproducible quantification results.
  • Possible Cause 1: Inaccurate Internal Standard Addition.

    • Solution: The internal standard must be added to the sample at the very beginning of the extraction process to account for losses during sample preparation.[9] Use a precise and calibrated pipette to add a consistent amount of internal standard to all samples and standards.

  • Possible Cause 2: Isotopic Exchange.

    • Solution: While less common for carbon-bound deuterium, there is a small possibility of deuterium-hydrogen exchange, especially if the sample is exposed to strong acids or bases at high temperatures. Maintain neutral pH conditions where possible and avoid excessive heat during sample processing.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plasma

This protocol is adapted from established methods for PAHSA quantification.[7][8]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₁₆-9-PAHSA in methanol).

  • Lipid Extraction:

    • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a clean tube.

    • Repeat the extraction of the aqueous phase with another 500 µL of chloroform.

    • Pool the organic phases and dry under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent for SPE loading.

    • Use a silica-based SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the PAHSA fraction with a more polar solvent mixture, such as ethyl acetate with a small percentage of acetic acid.

    • Dry the eluted fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase.

    • Inject a portion of the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases consisting of water and acetonitrile/isopropanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

    • Detect this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

The following table provides hypothetical MRM transitions for this compound and a common internal standard. Actual values must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Endogenous 5-PAHSA565.5255.2, 281.2, 299.2
This compound (Tracer) 574.5 255.2, 281.2, 308.2
¹³C₁₆-9-PAHSA (Internal Standard)581.5271.2, 281.2, 299.2

Table 1: Example MRM transitions for 5-PAHSA analysis.

Data Interpretation and Isotopic Effect Correction

Calculating Isotopic Enrichment

Isotopic enrichment is typically expressed as Mole Percent Excess (MPE). It is calculated from the peak areas of the labeled (A_labeled) and unlabeled (A_unlabeled) analyte, after correcting for the natural isotopic abundance in the unlabeled analyte.

MPE = [A_labeled / (A_labeled + A_unlabeled)] * 100

Accounting for the Kinetic Isotope Effect

Directly measuring the KIE for this compound metabolism requires dedicated experiments. However, researchers can account for it in several ways:

  • Steady-State Analysis: In many tracer studies, the goal is to measure flux at a metabolic steady state. By ensuring the tracer has reached equilibrium in the system, the influence of the KIE on the overall flux measurement can be minimized.[9]

  • Comparative Analysis: If the primary goal is to compare the metabolic fate of 5-PAHSA under different conditions (e.g., treatment vs. control), the KIE is assumed to be constant across the groups. Therefore, while the absolute flux might be slightly underestimated, the relative differences between the groups should remain valid.

  • Modeling: For more complex kinetic studies, the KIE can be incorporated as a parameter in mathematical models of the metabolic pathway. This requires prior knowledge or experimental determination of the KIE value.

Visualizations

Signaling Pathway of 5-PAHSA

The following diagram illustrates a simplified signaling pathway in which 5-PAHSA has been implicated, particularly in the context of metabolic regulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 This compound->GPR120 Binds AMPK AMPK GPR120->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Lipogenesis Lipogenesis mTOR->Lipogenesis Promotes

Caption: Simplified signaling pathway of 5-PAHSA in metabolic regulation.

Experimental Workflow for this compound Tracer Study

This diagram outlines the key steps in a typical tracer study using this compound.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing administer Administer this compound (e.g., oral gavage, IV infusion) collect Collect Samples (e.g., plasma, tissue) at various time points administer->collect extract Lipid Extraction & Enrichment (SPE) collect->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Labeled and Unlabeled 5-PAHSA lcms->quantify correct Correct for Natural Isotope Abundance quantify->correct calculate Calculate Isotopic Enrichment (MPE) correct->calculate interpret Interpret Data (Account for KIE) calculate->interpret

Caption: General experimental workflow for a this compound tracer study.

References

Validation & Comparative

Unraveling the Contradictory Roles of 5-PAHSA and 9-PAHSA in Glucose Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of fatty acid esters of hydroxy fatty acids (FAHFAs) presents both promise and perplexity. Among these, 5- and 9-palmitic acid esters of hydroxy stearic acid (5-PAHSA and 9-PAHSA) have emerged as potential modulators of glucose metabolism, though their efficacy remains a subject of considerable debate in the scientific community. This guide provides an objective comparison of their effects on glucose control, presenting the conflicting experimental data, detailing the methodologies employed, and exploring the proposed signaling pathways.

The discovery of FAHFAs as a novel class of endogenous lipids with potential anti-diabetic and anti-inflammatory properties has spurred significant research.[1][2] Levels of several PAHSA isomers are reportedly lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate with insulin sensitivity.[3][4][5][6] Initial studies suggested that administration of 5-PAHSA and 9-PAHSA could lower blood glucose, improve glucose tolerance, and enhance insulin secretion in mouse models of insulin resistance.[3][6][7][8] However, subsequent research has challenged these findings, with some studies reporting a lack of significant effects on glucose control in similar models.[9][10][11]

Comparative Efficacy on Glucose Control: A Tale of Two Outcomes

The scientific literature presents a divided view on the glucoregulatory effects of 5-PAHSA and 9-PAHSA. While some studies highlight their potential as insulin-sensitizing and glucose-lowering agents, others find them to be ineffective.

Studies Reporting Positive Effects on Glucose Control

Initial research painted a promising picture for PAHSAs. A single oral dose of either 5-PAHSA or 9-PAHSA was shown to improve glucose tolerance in aged, glucose-intolerant, chow-fed mice, as well as in mice with high-fat diet (HFD)-induced obesity.[3][12] Chronic treatment with these compounds also reportedly improved both insulin sensitivity and glucose tolerance.[3] The proposed mechanisms for these beneficial effects include enhanced insulin-stimulated glucose uptake in adipocytes and muscle, and suppression of endogenous glucose production by the liver.[4] Furthermore, some studies have indicated that 5-PAHSA can directly stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.[3][12]

Studies Reporting No Significant Effects on Glucose Control

In contrast to the initial enthusiasm, several subsequent studies have been unable to reproduce these positive findings. For instance, both acute and repeated treatment with 5-PAHSA or 9-PAHSA, alone or in combination, did not significantly improve the metabolic status of diet-induced obese (DIO) mice in one study.[9][10] This research found that neither isomer increased basal or insulin-stimulated glucose uptake in vitro, stimulated GLP-1 release, or induced GSIS in rat, mouse, or human islets.[9][10] Another report also noted a lack of glucoregulatory activity following acute treatment with 9-PAHSA.[11] Furthermore, in severely hyperglycemic db/db mice, 5-PAHSA treatment failed to improve glucose tolerance and did not reduce blood glucose levels.[13]

Quantitative Data Summary

The conflicting findings are best illustrated by a direct comparison of the quantitative data from key studies. The following table summarizes the reported effects of 5-PAHSA and 9-PAHSA on various parameters of glucose control.

Parameter5-PAHSA9-PAHSAStudy OutcomeAnimal Model
Oral Glucose Tolerance Test (OGTT) ImprovedImprovedPositiveAged, chow-fed mice; HFD-fed mice
No significant improvementNo significant improvementNegativeDiet-induced obese mice
Insulin Tolerance Test (ITT) ImprovedNot reportedPositiveHFD-fed mice
No significant improvementNo significant improvementNegativeDiet-induced obese mice
Glucose-Stimulated Insulin Secretion (GSIS) IncreasedIncreasedPositiveMIN6 cells, human islets
No effectNo effectNegativeRat, mouse, and human islets
Insulin-Stimulated Glucose Uptake IncreasedIncreasedPositive3T3-L1 adipocytes
No effectNo effectNegativeHuman SVF-derived adipocytes, L6 myocytes
Endogenous Glucose Production (EGP) DecreasedDecreasedPositiveChow- and HFD-fed mice

Experimental Protocols: A Closer Look at the Methodologies

The discrepancies in the reported efficacy of 5-PAHSA and 9-PAHSA may be attributable to variations in experimental design. Key differences in the protocols of the conflicting studies are detailed below.

Experimental AspectStudies with Positive OutcomesStudies with Negative Outcomes
Animal Models Aged, glucose-intolerant chow-fed mice; High-fat diet (HFD)-fed miceDiet-induced obese (DIO) mice on various HFDs; db/db mice
PAHSA Administration Oral gavage; Subcutaneous osmotic minipumpsOral gavage; Subcutaneous injection
Dosage 15-45 mg/kg for acute studies; 0.1-0.4 mg/day for chronic studies15-45 mg/kg for acute studies; 10-100 µM for in vitro studies
Duration of Treatment Single dose (acute); Several weeks (chronic)Single dose (acute); Up to 28 days (repeated)
In Vitro Cell Models 3T3-L1 adipocytes; MIN6 cells; Primary mouse adipocytesHuman SVF-derived adipocytes; L6 myocytes; GLUTag cells; Human pancreatic β-cell line
Insulin Concentration (in vitro) Multiple concentrations, including sub-maximalPrimarily maximal insulin concentrations

One critical point of divergence lies in the in vitro assessment of insulin-stimulated glucose transport. Studies reporting positive effects often used a range of insulin concentrations, allowing for the detection of insulin-sensitizing effects.[3] Conversely, some studies that found no effect used only maximal insulin concentrations, which may have masked any potential improvements in insulin sensitivity.[3]

Proposed Signaling Pathways

The proposed mechanisms of action for 5-PAHSA and 9-PAHSA primarily revolve around their interaction with G-protein coupled receptors (GPCRs), particularly GPR120 and GPR43.

GPR120 Activation

Several studies suggest that PAHSAs, particularly 9-PAHSA, act as agonists for GPR120.[6][14][15] Activation of GPR120 in adipocytes is thought to enhance insulin-stimulated glucose uptake.[6][16] This signaling cascade may involve β-arrestin 2.[17] Furthermore, GPR120 activation has been linked to anti-inflammatory effects, which could indirectly contribute to improved insulin sensitivity.[14][15]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Binds to G_protein G_protein GPR120->G_protein Activates beta_arrestin_2 beta_arrestin_2 GPR120->beta_arrestin_2 Recruits Downstream_Signaling Downstream_Signaling G_protein->Downstream_Signaling beta_arrestin_2->Downstream_Signaling Glucose_Uptake Glucose_Uptake Downstream_Signaling->Glucose_Uptake Enhances Anti_inflammatory_Effects Anti_inflammatory_Effects Downstream_Signaling->Anti_inflammatory_Effects Promotes

Caption: Proposed GPR120 signaling pathway for PAHSAs.

GPR43 Activation

More recent evidence suggests that 9-PAHSA can also activate GPR43, which is involved in reducing hepatic glucose production and white adipose tissue lipolysis.[18] The direct effect of PAHSAs on inhibiting endogenous glucose production appears to be mediated through a cAMP-dependent pathway involving Gαi protein-coupled receptors.[19]

Experimental Workflow for Assessing Glucose Tolerance

A typical experimental workflow to assess the in vivo effects of 5-PAHSA or 9-PAHSA on glucose tolerance is depicted below. This standardized approach is crucial for comparing results across different studies.

OGTT_Workflow Fasting Fasting PAHSA_Admin PAHSA or Vehicle Administration Fasting->PAHSA_Admin Baseline_Glucose Baseline Glucose Measurement PAHSA_Admin->Baseline_Glucose Glucose_Challenge Oral Glucose Challenge Baseline_Glucose->Glucose_Challenge Serial_Glucose Serial Blood Glucose Measurements Glucose_Challenge->Serial_Glucose AUC_Analysis Area Under the Curve (AUC) Analysis Serial_Glucose->AUC_Analysis

Caption: Standardized workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

The efficacy of 5-PAHSA and 9-PAHSA in improving glucose control remains an area of active investigation with conflicting results. While early studies demonstrated significant anti-diabetic potential, subsequent research has cast doubt on these effects. The discrepancies likely stem from methodological differences between studies, including the choice of animal models, dosage and administration of PAHSAs, and the specific in vitro assays used.

For researchers and drug development professionals, it is crucial to critically evaluate the existing literature, considering the nuances of the experimental designs. Future research should aim to standardize protocols to resolve the current controversies and definitively determine the therapeutic potential of 5-PAHSA and 9-PAHSA in the management of metabolic diseases. The exploration of their roles in activating GPR120 and GPR43 continues to be a promising avenue for understanding their physiological functions.

References

A Comparative Guide to the Quantification of 5-PAHSA: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current and potential future methods for the quantification of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a bioactive lipid with significant anti-inflammatory and insulin-sensitizing properties. Accurate measurement of 5-PAHSA is critical for advancing research into metabolic diseases and for the development of novel therapeutics. This document details the established gold-standard methodology, discusses critical validation parameters, and explores the potential for emerging technologies.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive and most widely used method for the quantification of 5-PAHSA and its isomers in complex biological matrices. Its high sensitivity and specificity allow for the precise measurement and differentiation of various fatty acid esters of hydroxy fatty acids (FAHFAs).

Experimental Protocol: LC-MS/MS for 5-PAHSA Quantification

The following protocol is a generalized workflow synthesized from established methodologies.

  • Sample Preparation (Lipid Extraction):

    • Tissue samples (e.g., adipose tissue) are homogenized on ice in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

    • For serum or plasma, the extraction is typically performed using a similar chloroform/methanol solvent system.

    • An appropriate isotopically labeled internal standard (e.g., ¹³C-labeled 5-PAHSA) is added to the extraction solvent prior to homogenization to account for sample loss during preparation. The use of ¹³C-labeled standards is recommended over deuterated standards to avoid potential chromatographic shifts.

    • The mixture is centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids, is collected.

  • Enrichment (Solid-Phase Extraction - SPE):

    • The collected organic phase is dried and reconstituted in a nonpolar solvent like hexane.

    • The sample is loaded onto a silica SPE cartridge pre-conditioned with hexane.

    • Neutral lipids (e.g., triacylglycerols) are washed from the cartridge using a hexane:ethyl acetate mixture (e.g., 95:5 v/v).

    • The FAHFA fraction, including 5-PAHSA, is then eluted with a more polar solvent, such as 100% ethyl acetate.

    • The eluate is dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is used to separate 5-PAHSA from its other regioisomers (e.g., 9-PAHSA) and from interfering compounds. A C18 column is commonly employed.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition.

LC_MS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Sample Biological Sample (Tissue, Serum, etc.) Standard Add ¹³C Internal Standard Sample->Standard Extract Lipid Extraction (Chloroform/Methanol) Standard->Extract Centrifuge Phase Separation (Centrifugation) Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect SPE Solid-Phase Extraction (SPE) - Wash Neutral Lipids - Elute FAHFAs Collect->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Figure 1. General experimental workflow for 5-PAHSA quantification by LC-MS/MS.

Data Presentation: Key LC-MS/MS Parameters

The following table summarizes typical MRM parameters used for the quantification of PAHSAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
PAHSA (general) 537.5255.2281.2
¹³C₄-9-PAHSA (Std) 541.5255.2285.2

Note: The m/z 537→255 transition typically yields the highest ion count and is a reliable choice for the quantifier transition for PAHSAs.[1]

Cross-Validation of 5-PAHSA Quantification Methods

Currently, established and validated immunoassays (e.g., ELISA) or biosensors for the direct quantification of 5-PAHSA are not commercially available. Therefore, a direct cross-validation between different technological platforms is not feasible. Instead, validation focuses on ensuring the robustness, accuracy, and reproducibility of the gold-standard LC-MS/MS method and comparing different LC-MS/MS protocols.

Methodological Considerations for LC-MS/MS

ParameterMethod 1: Standard ProtocolMethod 2: Faster ProtocolKey Considerations & Rationale
Chromatography Standard C18 column (e.g., 250 mm length)UPLC BEH C18 column (e.g., 100 mm length)Shorter columns and smaller particle sizes (UPLC) significantly reduce run time but may require more optimization to resolve isomers.[2]
Run Time ~30-40 minutes~15-20 minutesFaster methods increase throughput, which is crucial for large sample sets in clinical or drug development studies.
Isomer Separation Baseline separation of 5-PAHSA and 9-PAHSAMay have co-elution with interfering lipids (e.g., ceramides)A key challenge is separating 5-PAHSA from a C16:0 ceramide, which shares major MRM transitions.[2] Slower flow rates or optimized gradients may be needed.
Sample Prep Time ~4 hours (gravity-fed SPE)~1 hour (positive pressure/vacuum SPE)Using positive pressure or a vacuum manifold for SPE dramatically reduces the time required for sample enrichment.[2]
Sensitivity HighHigh, but may be slightly lower due to sharper peaks and potential for matrix effects.Both methods achieve high sensitivity, but performance must be validated to ensure the limit of quantification is appropriate for endogenous levels.[2][3]
Reproducibility HighHigh, with proper optimizationReproducibility must be confirmed through intra- and inter-assay precision tests for any new or modified protocol.

Emerging and Future Quantification Methods

While not yet developed for 5-PAHSA, immunoassays and biosensors represent potential future platforms for high-throughput screening and point-of-care applications.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA would rely on the development of highly specific monoclonal antibodies that can distinguish 5-PAHSA from its other isomers and related lipids. A competitive ELISA format would be the most likely approach.

ELISA_Workflow cluster_elisa Hypothetical 5-PAHSA Competitive ELISA Coat 1. Coat Plate with 5-PAHSA Antibody Block 2. Block Non-specific Sites Coat->Block Sample 3. Add Sample + Labeled 5-PAHSA Conjugate Block->Sample Incubate 4. Incubate (Competition) Sample->Incubate Wash 5. Wash Unbound Reagents Incubate->Wash Substrate 6. Add Substrate Wash->Substrate Read 7. Read Signal (Inverse to Concentration) Substrate->Read

Figure 2. Conceptual workflow for a hypothetical 5-PAHSA competitive ELISA.

B. Electrochemical Biosensor

A biosensor could provide rapid, real-time detection of 5-PAHSA without extensive sample preparation. This would likely involve immobilizing a specific binding element (e.g., an antibody or a target receptor like GPR120) onto an electrode surface.

Biosensor_Workflow cluster_biosensor Hypothetical 5-PAHSA Electrochemical Biosensor Electrode 1. Functionalize Electrode (e.g., with GPR120) Sample 2. Introduce Sample Electrode->Sample Binding 3. 5-PAHSA Binds to Receptor Sample->Binding Signal 4. Electrochemical Signal Change is Detected Binding->Signal

Figure 3. Conceptual workflow for a hypothetical 5-PAHSA biosensor.

Comparative Overview of Current and Potential Methods

FeatureLC-MS/MS (Current Standard)ELISA (Hypothetical)Biosensor (Hypothetical)
Specificity Very High (can distinguish isomers)Moderate to High (risk of cross-reactivity)Moderate to High (depends on recognition element)
Sensitivity Very High (nM to pM range)High (pM to ng/mL range)Potentially Very High
Throughput Low to ModerateHighVery High (potential for real-time)
Cost per Sample HighLowPotentially Very Low
Sample Prep Extensive (Extraction, SPE)Minimal to ModerateMinimal
Development Status Established & Validated Not Yet Developed Not Yet Developed

Key Signaling Pathways Involving 5-PAHSA

5-PAHSA exerts its biological effects by modulating several key cellular signaling pathways related to metabolism and inflammation. These lipids can act through cell-surface receptors like GPR120 and also influence intracellular processes.[2][4]

PAHSA_Signaling PAHSA 5-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds & Activates mTOR_Pathway mTOR-ULK1 Pathway PAHSA->mTOR_Pathway Inhibits Phosphorylation NFkB_Pathway NF-κB Pathway PAHSA->NFkB_Pathway Inhibits AMPK_Pathway AMPK Activation PAHSA->AMPK_Pathway Activates Insulin_Pathway Insulin Signaling (IRS-1, Akt) GPR120->Insulin_Pathway Potentiates GLUT4 GLUT4 Translocation Insulin_Pathway->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Autophagy Autophagy mTOR_Pathway->Autophagy Regulates Inflammation Decreased Inflammation NFkB_Pathway->Inflammation Lipogenesis Lipogenesis AMPK_Pathway->Lipogenesis Inhibits FattyAcid_Ox Fatty Acid Oxidation AMPK_Pathway->FattyAcid_Ox Promotes Metabolic_Balance Metabolic Regulation Lipogenesis->Metabolic_Balance FattyAcid_Ox->Metabolic_Balance

Figure 4. Key signaling pathways modulated by 5-PAHSA.

5-PAHSA has been shown to improve glucose tolerance and insulin sensitivity, in part by enhancing insulin-stimulated glucose uptake.[2][5] It also exerts anti-inflammatory effects by inhibiting pathways such as NF-κB.[1][6] Furthermore, 5-PAHSA can regulate autophagy by inhibiting the phosphorylation of the m-TOR-ULK1 pathway.[7][8] The metabolic effects of 5-PAHSA are also linked to the activation of AMPK, which in turn regulates lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation.[1][6]

References

Unveiling the Anti-Inflammatory Potential of 5-PAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) with other anti-inflammatory alternatives, supported by experimental data and detailed methodologies. We delve into the mechanisms of action, comparative efficacy, and the experimental frameworks used to validate its role in attenuating inflammation.

Executive Summary

5-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has emerged as a promising endogenous lipid with anti-inflammatory properties.[1] This guide summarizes the current understanding of 5-PAHSA's mechanism of action, primarily through the activation of G protein-coupled receptor 120 (GPR120), and compares its efficacy with its isomer, 9-PAHSA, and other established anti-inflammatory agents. While preclinical studies demonstrate its potential, its therapeutic efficacy can be influenced by metabolic conditions such as hyperglycemia.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of 5-PAHSA have been evaluated in various in vitro and in vivo models. Here, we present a summary of quantitative data from key studies to facilitate a direct comparison with other agents.

In Vitro Anti-Inflammatory Effects

Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, have demonstrated the ability of 5-PAHSA to suppress the production of pro-inflammatory cytokines.

Table 1: Comparison of the in vitro anti-inflammatory effects of 5-PAHSA and other agents on LPS-stimulated RAW 264.7 macrophages.

CompoundConcentrationTarget CytokineInhibition (%)Reference
5-PAHSA 100 µMCXCL10~44%[2]
9-PAHSA 10 µMCXCL10~50%[2]
9-PAHSA 100 µMCXCL10~73%[2]
Dexamethasone 25 µMIL-6Statistically significant reduction[3]

Note: Data is extracted and calculated from published studies. Direct comparison should be made with caution due to variations in experimental conditions.

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rodents is a standard assay to assess the in vivo efficacy of anti-inflammatory compounds.

Table 2: Comparison of the in vivo anti-inflammatory effects of 5-PAHSA and other agents in the carrageenan-induced paw edema model.

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
5-PAHSA Not explicitly stated in retrieved abstractsOralNot explicitly stated in retrieved abstracts--
Diclofenac 25 mg/kgi.p.Significant reduction1, 2, 3, 4 hours[4]
Indomethacin 20 mg/kgi.p.Significant reductionLate phase (3-4 hours)[5]

Signaling Pathways and Mechanism of Action

5-PAHSA primarily exerts its anti-inflammatory effects through the activation of GPR120, a receptor for long-chain free fatty acids. This activation triggers a cascade of intracellular events that ultimately suppress inflammatory signaling.

GPR120-Mediated Anti-Inflammatory Pathway

Upon binding of 5-PAHSA, GPR120 recruits β-arrestin 2. This complex then interacts with TAB1, leading to the inhibition of TAK1, a key upstream kinase in the NF-κB and JNK signaling pathways. The inhibition of these pathways prevents the transcription of pro-inflammatory genes.

GPR120_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 Binds to b_arrestin2 β-arrestin 2 GPR120->b_arrestin2 Recruits TAK1 TAK1 b_arrestin2->TAK1 Inhibits IKK IKK TAK1->IKK Activates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65->Pro_inflammatory_Genes Promotes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: 5-PAHSA activates GPR120, leading to the inhibition of the NF-κB pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of findings, this section provides detailed methodologies for key experiments cited in the validation of 5-PAHSA's anti-inflammatory role.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the steps to induce an inflammatory response in macrophage-like cells and to test the inhibitory effects of compounds like 5-PAHSA.

LPS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with 5-PAHSA or vehicle for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA E->F

Caption: Workflow for in vitro assessment of anti-inflammatory compounds.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of 5-PAHSA or a vehicle control for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Detailed Steps:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide the animals into control, standard (e.g., diclofenac or indomethacin), and test groups (different doses of 5-PAHSA).

  • Compound Administration: Administer 5-PAHSA or the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Western Blot for NF-κB Pathway Analysis

This technique is used to detect changes in the protein levels and activation state of components of the NF-κB signaling pathway.

Detailed Steps:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

5-PAHSA demonstrates clear anti-inflammatory properties in preclinical models, primarily by activating GPR120 and subsequently inhibiting the NF-κB signaling pathway. Comparative data suggests its potency is in a similar range to its isomer, 9-PAHSA, though direct, comprehensive comparisons with standard anti-inflammatory drugs are still emerging. The provided experimental protocols offer a framework for the continued investigation and validation of 5-PAHSA and other novel anti-inflammatory compounds. However, reports of diminished efficacy under hyperglycemic conditions warrant further investigation to delineate its full therapeutic potential and optimal application.[5][6][7] Future studies should focus on head-to-head comparisons with established drugs in various inflammatory disease models to solidify its position in the therapeutic landscape.

References

A Comparative Analysis of the Neuroprotective Effects of 5-PAHSA and Other Lipokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipokines, a class of lipids with hormone-like signaling properties, have emerged as promising therapeutic agents for a range of metabolic and inflammatory diseases. Among these, certain species have demonstrated significant neuroprotective potential, offering new avenues for the development of treatments for neurodegenerative disorders. This guide provides a comparative analysis of the neuroprotective effects of 5-PAHSA (5-palmitic acid-hydroxy stearic acid) and other notable lipokines, including 9-PAHSA, palmitoleic acid (POA), and 12,13-diHOME. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of these lipokines.

Table 1: In Vitro Neuroprotective Effects of Lipokines

LipokineCell ModelInsult/ConditionConcentrationKey OutcomeFold/Percent ChangeReference
5-PAHSA PC12 cellsDiabetic conditionsNot specifiedDecreased ROS levelsStatistically significant decrease[1]
PC12 cellsDiabetic conditionsNot specifiedIncreased autophagyStatistically significant increase (p < 0.05)[1]
S-9-PAHSA PC12 cellsHigh glucose/fatty acid30, 60, 90 µMReduced cleaved-caspase-3Statistically significant decrease[2]
PC12 cellsHigh glucose/fatty acid30, 60, 90 µMReduced LDH releaseStatistically significant decrease[2]
PC12 cellsHigh glucose/fatty acid30, 60, 90 µMReduced ROS levelsStatistically significant decrease[2]
Palmitoleic Acid (POA) BV-2 microgliaPalmitic acid (200 µM)200 µMReduced LDH release~87.7% decrease at 24h[3]
BV-2 microgliaPalmitic acid (200 µM)200 µMReduced cleaved caspase-3~252% increase with PA, reversed by POA[4]
BV-2 microgliaPalmitic acid (200 µM)200 µMReduced NLRP3 inflammasome activationStatistically significant decrease[4]

Table 2: In Vivo Neuroprotective and Related Effects of Lipokines

LipokineAnimal ModelDuration of TreatmentDosageKey OutcomeFold/Percent ChangeReference
5-PAHSA DB/DB mice30 daysNot specifiedDecreased serum ox-LDLStatistically significant decrease (p < 0.0001)[1]
DB/DB mice30 daysNot specifiedSuppressed phosphorylation of m-TOR and ULK-1Statistically significant decrease (p < 0.01)[1]
9-PAHSA Diabetic miceNot specifiedNot specifiedImproved spatial working memory (Y-maze)Mildly prevented deficits[5]
Diabetic miceNot specifiedNot specifiedReversed preference bias in Social choice testStatistically significant reversal[5]
Diabetic miceNot specifiedNot specifiedDecreased REST expression, increased BDNFStatistically significant changes[5]
S-9-PAHSA HFD-fed mice4 weeksNot specifiedImproved cognitive function (Morris water maze)Statistically significant improvement[6]
HFD-fed mice5 monthsNot specifiedReduced apoptosis and oxidative stress in the cortexStatistically significant reduction[7]
12,13-diHOME Aged mice (~24 months)Acute injectionNot specifiedImproved systolic and diastolic functionStatistically significant improvement in males[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these lipokines are mediated through distinct and sometimes overlapping signaling pathways.

5-PAHSA: mTOR-ULK1 Pathway Inhibition and Autophagy Induction

5-PAHSA has been shown to exert its neuroprotective effects by inhibiting the phosphorylation of the mTOR-ULK1 pathway.[1][7] This inhibition leads to the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged components, which is crucial for neuronal health. Additionally, 5-PAHSA has been observed to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS).[1]

G cluster_stress Cellular Stress (e.g., Diabetic Conditions) cluster_pahsa 5-PAHSA Intervention cluster_pathway mTOR-ULK1 Signaling Pathway High Glucose High Glucose mTOR mTOR High Glucose->mTOR activates Oxidative Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection contributes to damage 5-PAHSA 5-PAHSA 5-PAHSA->Oxidative Stress reduces 5-PAHSA->mTOR inhibits phosphorylation ULK1 ULK1 mTOR->ULK1 phosphorylates (inhibits autophagy) Autophagy Autophagy ULK1->Autophagy induces Autophagy->Neuroprotection

5-PAHSA Neuroprotective Signaling Pathway
Palmitoleic Acid (POA): Multi-faceted Neuroprotection

Palmitoleic acid demonstrates a broader mechanism of action, targeting multiple pathways to protect neuronal cells, particularly microglia, from damage.[3][4] POA has been shown to inhibit pyroptosis, apoptosis, and endoplasmic reticulum (ER) stress.[4] One of the key potential mediators of its effects is the G protein-coupled receptor 120 (GPR120), which is known to be activated by fatty acids and plays a role in anti-inflammatory signaling.[4][9]

cluster_insult Neurotoxic Insult cluster_poa Palmitoleic Acid Intervention cluster_receptor Receptor Activation cluster_pathways Downstream Effects Palmitic Acid Palmitic Acid Pyroptosis Pyroptosis Palmitic Acid->Pyroptosis induces Apoptosis Apoptosis Palmitic Acid->Apoptosis induces ER Stress ER Stress Palmitic Acid->ER Stress induces POA POA GPR120 GPR120 POA->GPR120 activates GPR120->Pyroptosis inhibits GPR120->Apoptosis inhibits GPR120->ER Stress inhibits Neuroprotection Neuroprotection

Palmitoleic Acid Neuroprotective Pathways

Experimental Protocols

In Vitro Model of Neurotoxicity
  • Cell Culture: PC12 cells or BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity:

    • Diabetic Conditions (for 5-PAHSA and 9-PAHSA studies): Cells are exposed to high glucose and/or high fatty acid concentrations to mimic a diabetic environment.[1][2]

    • Palmitic Acid-Induced Toxicity (for POA studies): Cells are treated with a specific concentration of palmitic acid (e.g., 200 µM) to induce lipotoxicity.[3][4]

  • Lipokine Treatment: Cells are co-treated or pre-treated with varying concentrations of the respective lipokine (5-PAHSA, S-9-PAHSA, or POA).

  • Assessment of Neuroprotection:

    • Cell Viability Assays: MTT or LDH release assays are used to quantify cell death.

    • Measurement of Oxidative Stress: ROS levels are measured using fluorescent probes like DCFH-DA.

    • Apoptosis and Pyroptosis Analysis: Western blotting is performed to detect key protein markers such as cleaved caspase-3, Bax, Bcl-2, and components of the NLRP3 inflammasome.[2][4]

    • Autophagy Assessment: The ratio of LC3-II to LC3-I is determined by Western blotting to quantify autophagosome formation.[2]

In Vivo Model of Diabetic Neuropathy
  • Animal Models:

    • DB/DB Mice: A genetic model of type 2 diabetes.[1]

    • High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6 mice are fed a high-fat diet for an extended period (e.g., 5 months) to induce a diabetic phenotype.[6][7]

  • Lipokine Administration: Lipokines (5-PAHSA or S-9-PAHSA) are administered to the mice, typically through oral gavage, for a specified duration (e.g., 30 days or 4 weeks).[1][6]

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.[6]

    • Y-Maze: To evaluate spatial working memory.[5]

  • Biochemical and Histological Analysis:

    • Serum Analysis: Blood samples are collected to measure levels of markers like ox-LDL.[1]

    • Tissue Analysis (Brain): Brain tissue (e.g., cortex, hippocampus) is harvested to perform Western blotting for signaling pathway proteins (mTOR, ULK-1), apoptosis markers, and oxidative stress markers.[1][7]

Conclusion

The available evidence suggests that 5-PAHSA and its isomer 9-PAHSA, along with palmitoleic acid, are potent neuroprotective lipokines with distinct but potentially complementary mechanisms of action. 5-PAHSA primarily acts by modulating autophagy through the mTOR-ULK1 pathway and reducing oxidative stress. Palmitoleic acid exhibits a broader neuroprotective profile by inhibiting multiple cell death pathways, including pyroptosis and apoptosis, likely through the activation of GPR120. While direct comparative studies are limited, the data indicates that both classes of lipokines hold significant promise for the development of novel neuroprotective therapies. The neuroprotective role of 12,13-diHOME appears to be less direct and warrants further investigation in the context of neuronal health. Future research should focus on head-to-head comparisons of these lipokines in various models of neurodegeneration to fully elucidate their therapeutic potential.

References

Validating the Interaction of 5-PAHSA with the GPR120 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the interaction of 5-palmitic acid-hydroxystearic acid (5-PAHSA) with the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). We present available quantitative data, compare it with other known GPR120 agonists, and provide detailed experimental protocols for key validation assays.

Executive Summary

5-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, has been identified as an agonist of the GPR120 receptor.[1] GPR120 is a promising therapeutic target for metabolic and inflammatory diseases.[2][3] This guide summarizes the current understanding of the 5-PAHSA-GPR120 interaction, places it in the context of other GPR120 ligands, and offers detailed methodologies for its further investigation. While the available quantitative data for 5-PAHSA is still emerging, initial studies confirm its ability to activate GPR120, albeit with potentially weaker potency compared to some synthetic agonists.

Data Presentation: Comparative Analysis of GPR120 Agonists

The following table summarizes the available quantitative data for 5-PAHSA and compares it with other well-characterized GPR120 agonists. This allows for a direct comparison of their potency and efficacy in activating the receptor.

LigandTypeAssay TypeCell LinePotency (EC50/IC50)Efficacy (% of Max Response)
5-PAHSA Endogenous LipidAgonist ActivityNot Specified-<25% at 30 µM[1]
9-PAHSA Endogenous LipidAgonist ActivityNot SpecifiedIC50: 19 µM[1]~23% at 30 µM[1]
TUG-891 Synthetic AgonistCalcium MobilizationCHO-hGPR120EC50: 43.7 nM[4]-
GW9508 Synthetic AgonistCalcium MobilizationHEK293-hGPR120pEC50: 5.46-
α-Linolenic acid (ALA) Natural Fatty AcidCalcium MobilizationGPR120-expressing cells--
Grifolic acid Natural ProductERK & [Ca2+]iGPR120-expressing cellsPartial Agonist-

Note: The data for 5-PAHSA and 9-PAHSA is currently limited. The reported IC50 for 9-PAHSA suggests a lower potency compared to synthetic agonists like TUG-891. Further studies are required to determine the full dose-response curve and maximal efficacy of 5-PAHSA.

GPR120 Signaling Pathways

Activation of GPR120 by an agonist such as 5-PAHSA can initiate two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. Understanding these pathways is crucial for interpreting experimental results.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates bArrestin β-Arrestin GPR120->bArrestin Recruits 5-PAHSA 5-PAHSA 5-PAHSA->GPR120 Binds to PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Internalization Receptor Internalization bArrestin->Internalization ERK ERK Signaling bArrestin->ERK

Caption: GPR120 signaling pathways activated by an agonist.

Experimental Workflow for Validating 5-PAHSA-GPR120 Interaction

A logical workflow is essential for rigorously validating the interaction between 5-PAHSA and GPR120. This typically involves a series of in vitro assays progressing from binding to functional cellular responses.

Experimental_Workflow Start Hypothesis: 5-PAHSA is a GPR120 agonist BindingAssay Radioligand Binding Assay (Determine Ki/Kd) Start->BindingAssay CalciumAssay Calcium Mobilization Assay (Determine EC50 for Gαq activation) BindingAssay->CalciumAssay Confirm functional activity ArrestinAssay β-Arrestin Recruitment Assay (Determine EC50 for β-arrestin recruitment) CalciumAssay->ArrestinAssay Assess signaling bias DownstreamAssay Downstream Signaling Assay (e.g., ERK phosphorylation) ArrestinAssay->DownstreamAssay Investigate downstream effects Conclusion Conclusion: Validate 5-PAHSA as a GPR120 agonist and characterize its signaling profile DownstreamAssay->Conclusion

Caption: Experimental workflow for validating GPR120 agonism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of 5-PAHSA.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a non-radiolabeled ligand (5-PAHSA) by measuring its ability to compete with a known radiolabeled GPR120 ligand for binding to the receptor.

Materials:

  • HEK293 cells stably expressing human GPR120

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled GPR120 ligand (e.g., [3H]-GW9508)

  • Unlabeled 5-PAHSA

  • Non-specific binding control (e.g., a high concentration of an unlabeled GPR120 agonist like TUG-891)

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation:

    • Culture GPR120-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (containing a defined amount of protein).

      • 50 µL of [3H]-GW9508 at a concentration near its Kd.

      • 50 µL of varying concentrations of 5-PAHSA (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled agonist (for non-specific binding).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 5-PAHSA.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a GPR120 agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR120

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-PAHSA and other GPR120 agonists

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed GPR120-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's injector to add varying concentrations of 5-PAHSA or other agonists to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized response against the log concentration of the agonist.

    • Determine the EC50 value from the resulting dose-response curve.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key step in receptor desensitization and an independent signaling pathway.

Materials:

  • PathHunter β-Arrestin cell line co-expressing GPR120-ProLink and β-arrestin-Enzyme Acceptor (DiscoverX)

  • Cell plating reagent (provided with the kit)

  • 5-PAHSA and other GPR120 agonists

  • PathHunter Detection Reagents (provided with the kit)

  • Luminescence plate reader

Protocol:

  • Cell Plating:

    • Thaw and plate the PathHunter cells in the provided cell plating reagent into a white-walled, clear-bottom 96-well or 384-well plate.

    • Incubate the plate overnight at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of 5-PAHSA and other agonists.

    • Add the compound dilutions to the appropriate wells of the cell plate.

    • Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

  • Detection:

    • Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the chemiluminescent signal to develop.

  • Measurement and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the log concentration of the agonist.

    • Determine the EC50 value from the resulting dose-response curve.[5]

Conclusion

The available evidence indicates that 5-PAHSA is an agonist for the GPR120 receptor, though its potency appears to be lower than that of several synthetic agonists. The provided experimental protocols offer a robust framework for further characterizing the binding affinity, functional potency, and signaling profile of 5-PAHSA at the GPR120 receptor. A thorough understanding of this interaction is critical for evaluating the therapeutic potential of 5-PAHSA and other FAHFAs in metabolic and inflammatory disorders. Future research should focus on obtaining more precise quantitative data, including Ki/Kd values from radioligand binding assays and comprehensive dose-response curves from functional assays, to fully elucidate the pharmacological properties of 5-PAHSA at GPR120.

References

Specificity of 5-PAHSA's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) as a novel class of endogenous lipids has opened new avenues for understanding and potentially treating metabolic and inflammatory diseases. Among these, the palmitic acid esters of hydroxystearic acid (PAHSA) regioisomers, particularly 5-PAHSA and 9-PAHSA, have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of the biological specificity of 5-PAHSA, with supporting experimental data and detailed protocols to aid researchers in this field.

Comparative Analysis of Biological Activities

The biological effects of PAHSAs can vary significantly depending on the specific isomer, the cellular context, and the experimental conditions. While both 5-PAHSA and 9-PAHSA exhibit beneficial metabolic and anti-inflammatory effects, there are notable differences in their potency and mechanisms of action.

Anti-inflammatory Effects

Both 5-PAHSA and 9-PAHSA have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways. However, studies suggest that 9-PAHSA may have more potent anti-inflammatory effects in certain contexts. For instance, 9-PAHSA was found to be more effective at reducing lipopolysaccharide (LPS)-induced secretion of the chemokine CXCL10 compared to 5-PAHSA.[4]

Table 1: Comparison of the Anti-inflammatory Effects of 5-PAHSA and 9-PAHSA

Parameter5-PAHSA9-PAHSAOther FAHFAsReference
LPS-induced CXCL10 Secretion Reduction (in MIMIC® PTE model) 1.8-fold reduction at 100 µM3.7-fold reduction at 100 µMNot specified[4]
Inhibition of LPS-induced Dendritic Cell Maturation YesYesNot specified[5]
Reduction of Adipose Tissue Macrophage Inflammation YesYesNot specified[4]
Antagonism of Chemokine Receptors (CCR6, CCR7, CXCR4, CXCR5) Weaker antagonismStronger antagonismNot specified[5]
Metabolic Effects

The metabolic effects of PAHSAs, particularly on glucose homeostasis, have been a primary focus of research. Both 5-PAHSA and 9-PAHSA have been shown to improve glucose tolerance and insulin sensitivity.[1][3][4] However, the consistency of these findings has been debated, with some studies reporting no significant improvement in glucose control.[6] These discrepancies may be attributable to differences in experimental protocols, such as the vehicle used for administration and the glucose dose in tolerance tests.[3][7]

Table 2: Comparison of the Metabolic Effects of 5-PAHSA and 9-PAHSA

Parameter5-PAHSA9-PAHSAOther FAHFAsReference
Improvement in Glucose Tolerance (in vivo) Yes (in some studies)Yes (in some studies)Some other FAHFAs show effects[1][3][4]
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS) Yes, in human isletsS-9-PAHSA enhances GSIS, R-9-PAHSA does notVaries by isomer[1][2]
Insulin-Stimulated Glucose Uptake in Adipocytes YesS-9-PAHSA enhances uptake, R-9-PAHSA does notFewer FAHFAs show this effect[1][2]
Activation of GPR120 YesYes, with weak agonism in some assaysVaries by isomer[5][8]
Activation of GPR40 YesYesMany FAHFAs activate GPR40[1][9]

Signaling Pathways

The biological activities of 5-PAHSA are mediated through various signaling pathways, often in a manner that is distinct from other lipids.

GPR120 Activation and Downstream Signaling

Both 5-PAHSA and 9-PAHSA are known to activate G-protein coupled receptor 120 (GPR120), a receptor for long-chain fatty acids.[8][10] However, the agonistic activity of PAHSAs at GPR120 has been described as weak in some assay formats.[5] GPR120 activation is linked to anti-inflammatory effects through the inhibition of the NF-κB pathway.[8][11]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120 5-PAHSA->GPR120 β-arrestin-2 β-arrestin-2 GPR120->β-arrestin-2 recruits TAB1 TAB1 β-arrestin-2->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 activates IKK IKK TAK1->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases nucleus Nucleus NF-κB->nucleus translocates to Inflammatory Genes Inflammatory Genes nucleus->Inflammatory Genes inhibits transcription

Figure 1: 5-PAHSA signaling through GPR120 to inhibit NF-κB activation.

Regulation of Autophagy via mTOR-ULK1 Pathway

Recent studies have revealed a neuroprotective role for 5-PAHSA through the regulation of autophagy. Specifically, 5-PAHSA has been shown to enhance autophagy by inhibiting the phosphorylation of the mTOR-ULK1 pathway in neuronal cells under diabetic conditions.[12] This highlights a potentially unique mechanism of action for 5-PAHSA compared to other PAHSAs.

mTOR_ULK1_Signaling cluster_input cluster_pathway Intracellular Signaling 5-PAHSA 5-PAHSA mTORC1 mTORC1 5-PAHSA->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits phosphorylation Autophagy Autophagy ULK1->Autophagy promotes

Figure 2: 5-PAHSA promotes autophagy by inhibiting the mTOR-ULK1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 5-PAHSA and other FAHFAs.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Human Islets

Objective: To determine the direct effect of a test compound on insulin secretion from pancreatic islets in response to glucose.

Protocol:

  • Islet Culture: Human islets are cultured in a suitable medium (e.g., CMRL-1066) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Treatment: Islets are then incubated for 1 hour in KRB buffer with either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence of the test compound (e.g., 20 µM 5-PAHSA) or vehicle control.

  • Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Insulin secretion is normalized to the islet number or total protein content.

GSIS_Workflow cluster_prep Islet Preparation cluster_experiment Experimental Treatment cluster_analysis Analysis Islet_Culture Culture Human Islets Preincubation Pre-incubate in low glucose KRB Islet_Culture->Preincubation Low_Glucose Low Glucose +/- Compound Preincubation->Low_Glucose High_Glucose High Glucose +/- Compound Preincubation->High_Glucose Collect_Supernatant Collect Supernatant Low_Glucose->Collect_Supernatant High_Glucose->Collect_Supernatant ELISA Measure Insulin (ELISA) Collect_Supernatant->ELISA Data_Analysis Normalize and Analyze Data ELISA->Data_Analysis

References

Validating 5-PAHSA-d9 as a Reliable Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the expanding field of lipidomics, the accurate quantification of bioactive lipids is paramount for understanding their physiological roles and their potential as therapeutic targets. Palmitic acid esters of hydroxy stearic acids (PAHSAs), a novel class of endogenous lipids with anti-inflammatory and insulin-sensitizing properties, have garnered significant interest. Among these, 5-PAHSA is a key isomer whose precise measurement is crucial. This guide provides a comprehensive comparison of 5-PAHSA-d9, a deuterated analog, as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 5-PAHSA, alongside other potential alternatives.

The Critical Role of Internal Standards in LC-MS/MS

Quantitative analysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects, and instrument response. Internal standards (IS) are essential to correct for these variations, ensuring the accuracy and reliability of the results. An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated or 13C-labeled compounds, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and experience similar ionization efficiency and matrix effects.

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate internal standard is a critical step in method development. Here, we compare the performance of this compound with a 13C-labeled analog (¹³C₁₆-5-PAHSA) and a structurally similar, non-isotope-labeled lipid (e.g., a different PAHSA isomer or a related lipid). The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation.

Performance MetricThis compound (Deuterated)¹³C₁₆-5-PAHSA (¹³C-Labeled)Non-Isotope-Labeled Analog
Co-elution with Analyte Nearly identical, though a slight retention time shift may occur with heavy deuteration.Identical.May have a different retention time.
Correction for Matrix Effects Excellent, as it experiences similar ionization suppression/enhancement.Excellent, considered the most reliable for correcting matrix effects.Partial and less reliable, as ionization efficiency can differ significantly.
Correction for Sample Loss Excellent, as it behaves identically during extraction and handling.Excellent, for the same reasons as the deuterated standard.Good, but differences in polarity can lead to differential recovery.
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Bias) < 15%< 15%< 20%
Precision (% RSD) < 15%< 15%< 20%
Recovery (%) 85-115%85-115%70-130%

Experimental Protocols

Accurate and reproducible quantification of 5-PAHSA requires a validated experimental workflow. The following protocols for lipid extraction and LC-MS/MS analysis are based on established methods for FAHFA analysis.

Lipid Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate)
  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (this compound in methanol, at a concentration appropriate for the expected analyte range).

  • Protein Precipitation and Lipid Extraction: Add 400 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of PAHSAs.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5-PAHSA and this compound. The exact m/z values will depend on the specific adducts formed.

    • Instrument Settings: Optimize declustering potential, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity for the target transitions.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (Methanol) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dry_Reconstitute Dry & Reconstitute Centrifuge->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 5-PAHSA.

validation_logic cluster_process Analytical Process Analyte 5-PAHSA (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effects Analyte->Matrix_Effect Instrument_Response Instrument Variability Analyte->Instrument_Response IS This compound (Internal Standard) IS->Extraction IS->Matrix_Effect IS->Instrument_Response Ratio Ratio (Analyte/IS) Extraction->Ratio Matrix_Effect->Ratio Instrument_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of 5-PAHSA in complex biological matrices. While both deuterated and ¹³C-labeled standards offer excellent performance, this compound represents a reliable and cost-effective option. It is crucial, however, to be aware of the potential for a slight retention time shift with heavily deuterated standards and to confirm co-elution during method development. By following a robust and validated experimental protocol, researchers can confidently employ this compound to obtain high-quality quantitative data, paving the way for a deeper understanding of the biological significance of PAHSAs.

confirming the enhancement of autophagy by 5-PAHSA in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The novel fatty acid 5-palmitic acid-hydroxy stearic acid (5-PAHSA) has emerged as a molecule of interest in the regulation of cellular processes, including autophagy. This guide provides an objective comparison of 5-PAHSA's performance in enhancing autophagy in vitro, supported by experimental data, for researchers, scientists, and drug development professionals.

Performance Summary

Experimental evidence demonstrates that 5-PAHSA effectively enhances autophagy in PC12 cells, a well-established neuronal cell line.[1] The mechanism of action involves the inhibition of the mTOR-ULK1 signaling pathway, a central regulatory cascade in autophagy.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro experiments assessing the effect of 5-PAHSA on key autophagy markers in PC12 cells under diabetic conditions for 24 hours.[1] For comparative context, data for Rapamycin, a well-known autophagy inducer, is included from a separate study under different experimental conditions.

Treatment GroupLC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Level (Fold Change)p-mTOR/mTOR Ratio (Fold Change)p-ULK1/ULK1 Ratio (Fold Change)Cell LineReference
Control 1.01.01.01.0PC12[1]
5-PAHSA ~1.5~0.6~0.7~0.5PC12[1]
Rapamycin Data not directly comparableData not directly comparableKnown to decreaseKnown to decreaseVarious[2]

*Approximate fold change estimated from graphical data in the source publication.

Signaling Pathway

5-PAHSA enhances autophagy by inhibiting the mammalian target of rapamycin (mTOR), which in turn leads to the activation of Unc-51 like autophagy activating kinase 1 (ULK1). Activated ULK1 then initiates the formation of the autophagosome.

5-PAHSA Autophagy Signaling Pathway 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy activates

5-PAHSA inhibits the mTOR-ULK1 pathway to induce autophagy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of 5-PAHSA-induced autophagy.

Western Blotting for Autophagy Markers

This protocol is used to quantify the protein levels of LC3-II/LC3-I ratio and p62.

1. Cell Culture and Treatment:

  • PC12 cells are cultured under diabetic conditions.

  • Cells are treated with 5-PAHSA for 24 hours.[1]

2. Protein Extraction:

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated on a 12% SDS-polyacrylamide gel.

  • Proteins are transferred to a PVDF membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • The membrane is incubated overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, p-mTOR, mTOR, p-ULK1, ULK1, and a loading control (e.g., β-actin).

  • The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection and Quantification:

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

  • Band intensities are quantified using densitometry software. The LC3-II/LC3-I ratio and the level of p62 normalized to the loading control are calculated.

Experimental Workflow

Autophagy Western Blot Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis A PC12 Cell Culture (Diabetic Conditions) B 5-PAHSA Treatment (24h) A->B C Cell Lysis & Protein Extraction B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection (LC3, p62, etc.) E->F G Densitometry & Quantification F->G H Statistical Analysis G->H

Workflow for assessing autophagy via Western blotting.

Comparison with Alternatives

While 5-PAHSA has been shown to induce autophagy, a direct, side-by-side comparison with established autophagy inducers like rapamycin under identical experimental conditions is not yet available in the literature. Rapamycin is a potent and widely used mTOR inhibitor that robustly induces autophagy in a variety of cell types.[2]

5-PAHSA:

  • Mechanism: Inhibits the mTOR-ULK1 pathway.[1]

  • Cell Type: Demonstrated efficacy in PC12 cells.[1]

  • Context: Effective under diabetic conditions in vitro.[1]

Rapamycin:

  • Mechanism: A well-characterized mTOR inhibitor.[2]

  • Cell Type: Broadly effective across numerous cell lines.

  • Context: Gold standard for in vitro autophagy induction.

Conclusion

5-PAHSA is a promising novel compound that enhances autophagy in vitro, specifically in neuronal cells under diabetic conditions, through the inhibition of the mTOR-ULK1 pathway.[1] The quantitative data indicates a significant increase in the LC3-II/LC3-I ratio and a decrease in p62 levels, confirming the induction of autophagic flux.[1] While direct comparative data with established inducers like rapamycin is pending, the current evidence supports the potential of 5-PAHSA as a tool for autophagy research and a potential therapeutic agent. Further studies are warranted to explore its efficacy and mechanism in other cell types and to perform direct comparisons with other autophagy modulators.

References

Safety Operating Guide

Proper Disposal of 5-PAHSA-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of 5-((9-deuterated palmitoyl)oxy)stearic acid (5-PAHSA-d9) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its hazardous properties, this compound necessitates a specific and meticulous disposal protocol. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous chemical with multiple health risks. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Inhalation (Category 3) Toxic if inhaled.
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Carcinogenicity (Category 2) Suspected of causing cancer.
Eye Irritation (Category 2) Causes serious eye irritation.
Reproductive Toxicity (Category 2) Suspected of damaging the unborn child.
Skin Irritation (Category 2) Causes skin irritation.
Specific Target Organ Toxicity, Repeated Exposure (Category 1) Causes damage to organs (Liver, Kidney, Respiratory system) through prolonged or repeated exposure.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation or drowsiness or dizziness.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal from the laboratory.

1. Waste Identification and Segregation:

  • Labeling: Immediately label any waste containing this compound as "Hazardous Waste."

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled waste container.

2. Waste Collection and Storage:

  • Container Selection: Use a chemically resistant container with a secure, leak-proof lid. Borosilicate glass or a compatible plastic container is recommended. Given that this compound is often supplied in chloroform, it is crucial to use a container compatible with this solvent. Polyethylene may show some degradation with prolonged exposure to chloroform, so high-density polyethylene (HDPE) or glass is preferable.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secured area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage, corrosion, or deterioration.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

4. Final Disposal Procedure:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and chemical composition, as required by your institution and local regulations.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Handling & Documentation cluster_2 Final Disposal A This compound Waste Generated B Select Chemically Resistant Container (Glass or HDPE) A->B C Label Container: 'Hazardous Waste - this compound' B->C D Store in Designated, Ventilated Area C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Maintain Waste Log: Quantity, Date, Composition E->F G Contact Environmental Health & Safety (EHS) F->G H Schedule Pickup by Licensed Hazardous Waste Disposal Service G->H I Waste Removed for Proper Disposal H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Navigating the Safe Handling of 5-PAHSA-d9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, operation, and disposal of 5-PAHSA-d9. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and safety in your research endeavors.

Essential Safety and Personal Protective Equipment (PPE)

Given that this compound is supplied in a chloroform solution, stringent safety measures are imperative. Chloroform is a hazardous substance with multiple health risks. The following table summarizes the required Personal Protective Equipment (PPE) and safety protocols.

Equipment Specification Purpose
Ventilation Chemical Fume HoodTo minimize inhalation exposure to chloroform vapors.
Eye Protection Chemical Splash Goggles and Face ShieldTo protect against splashes and sprays of the chloroform solution.
Hand Protection Double Nitrile Gloves or Butyl Rubber GlovesChloroform can penetrate standard nitrile gloves. Double gloving or using more resistant gloves is required.
Body Protection Laboratory CoatTo protect skin from accidental contact.
Respiratory Protection Not generally required if handled in a fume hood.Available for emergency situations or if working outside a fume hood is unavoidable.

Signal Word: Danger [1]

Hazard Classifications: [1]

  • Acute Toxicity (Oral, Inhalation)

  • Skin Irritation

  • Serious Eye Irritation

  • Carcinogenicity (Suspected)

  • Reproductive Toxicity (Suspected)

  • Specific Target Organ Toxicity (Single and Repeated Exposure)

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe and effective use of this compound. The following workflow outlines the key steps from receipt to experimental use.

G cluster_receipt Receipt and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use cluster_cleanup Post-Experiment receipt Receive Shipment on Dry Ice storage Store at -20°C in Original Vial receipt->storage thaw Thaw to Room Temperature storage->thaw Transport in Secondary Container aliquot Aliquot in Fume Hood thaw->aliquot use Utilize in Experiment aliquot->use decontaminate Decontaminate Glassware use->decontaminate dispose Dispose of Waste decontaminate->dispose

Figure 1. Workflow for handling this compound from receipt to disposal.

Detailed Methodologies:

  • Receiving and Storage:

    • Upon receipt, immediately transfer the this compound vial, which is shipped on dry ice, to a freezer set at -20°C for stable storage.

    • Log the date of receipt and intended use.

  • Preparation for Use:

    • Before use, allow the vial to warm to room temperature in a secondary container to prevent condensation.

    • All handling of the open vial must occur within a certified chemical fume hood.

    • If necessary, create aliquots for single-use to minimize freeze-thaw cycles and maintain the integrity of the compound.

  • Experimental Use:

    • When pipetting, use positive displacement pipettes or tips with filters to avoid aerosol generation and contamination.

    • Ensure all experimental setups are within the fume hood.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the this compound solution.

    • Follow the specific disposal plan outlined below.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is critical to environmental safety and regulatory compliance. The primary waste streams will be the chloroform solution and any materials contaminated with it.

Waste Type Disposal Container Procedure
Liquid Waste Labeled, sealed, and puncture-resistant container for halogenated organic waste.* Collect all unused this compound solution and solvent rinses in this container. * Do not mix with non-halogenated waste.
Solid Waste Labeled, sealed plastic bag or container for solid chemical waste.* Includes contaminated pipette tips, gloves, and bench paper. * Segregate from non-hazardous waste.
Sharps Waste Puncture-proof sharps container.* Needles and other sharp objects used in the experiment.

Disposal Workflow:

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal liquid Liquid Waste (Chloroform Solution) halogenated Halogenated Waste Container liquid->halogenated solid Solid Waste (Gloves, Tips) solid_waste Solid Chemical Waste Container solid->solid_waste pickup Arrange for Hazardous Waste Pickup halogenated->pickup solid_waste->pickup

Figure 2. Logical flow for the disposal of waste generated from this compound handling.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (this compound, Chloroform), and the associated hazards.

  • Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.